(2,6-Dichloro-4-methoxyphenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,6-dichloro-4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKMEKJXBJIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560872 | |
| Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86111-47-9 | |
| Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: (2,6-Dichloro-4-methoxyphenyl)methanol
The following technical guide details the chemical identity, synthesis, characterization, and application of (2,6-Dichloro-4-methoxyphenyl)methanol (CAS 86111-47-9). This document is structured for researchers requiring actionable data for synthesis planning and drug discovery applications.
A Privileged Scaffold for Sterically Hindered Linker Design
Executive Summary
This compound is a highly functionalized benzyl alcohol derivative characterized by significant steric crowding around the benzylic center and an electron-rich aromatic core. It serves as a critical intermediate in the synthesis of Wee1/Chk1 kinase inhibitors , stilbene-based estrogen receptor modulators , and metabolic syndrome therapeutics (11
Its structural uniqueness lies in the 2,6-dichloro substitution pattern , which provides "orthogonal steric protection," reducing the conformational flexibility of downstream biaryl or styryl products—a desirable trait for locking pharmacophores into bioactive conformations.
Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| CAS Number | 86111-47-9 |
| IUPAC Name | This compound |
| Synonyms | 2,6-Dichloro-4-methoxybenzyl alcohol; 3,5-Dichloro-4-hydroxymethylanisole |
| Molecular Formula | C |
| Molecular Weight | 207.05 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 82°C |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Water |
| Stability | Acid-labile (benzylic cation formation); Stable to mild bases |
Synthesis & Production Strategies
The synthesis of CAS 86111-47-9 is most reliably achieved via the chemoselective reduction of its aldehyde precursor. While industrial routes exist (hydrolysis of benzyl chlorides), the reduction route offers superior purity for pharmaceutical applications.
Method A: Chemoselective Reduction (Recommended)
This protocol utilizes 2,6-dichloro-4-methoxybenzaldehyde (CAS 82772-93-8) as the starting material. The presence of the para-methoxy group stabilizes the aldehyde, while the ortho-dichloro groups sterically hinder nucleophilic attack, requiring controlled conditions.
Reaction Scheme:
Figure 1: Chemoselective reduction of the benzaldehyde precursor to the target alcohol.
Detailed Protocol:
-
Preparation: Suspend 2,6-dichloro-4-methoxybenzaldehyde (112 g, 546 mmol) in Ethanol (1.5 L).
-
Cooling: Cool the suspension to 0–7°C using an ice bath.
-
Reduction: Add Sodium Borohydride (NaBH
) (20.7 g, 546 mmol) portion-wise over 30 minutes. Note: Gas evolution (H ) will occur; ensure venting. -
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of the aldehyde.
-
Quench: Carefully pour the reaction mixture into Saturated NH
Cl solution (4 L) to quench excess hydride. -
Isolation: Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from Hexane/DCM if necessary, though the crude yield is typically quantitative (>95%).
Source: Adapted from Tierling et al. and Patent JP2009534398A .
Characterization & Structural Validation[4]
Researchers should validate the compound using NMR and MS. The high symmetry of the molecule results in a simplified NMR spectrum.
Nuclear Magnetic Resonance (NMR) Profile
The ortho-dichloro substitution creates a plane of symmetry, making the aromatic protons (H-3/H-5) equivalent.
-
1H NMR (Predicted/Derived from Precursors):
- 6.85 ppm (s, 2H): Aromatic protons (H-3, H-5). Note: In the aldehyde precursor, these appear at 6.85 ppm ; in the alcohol, they may shift slightly upfield (~6.70–6.80 ppm).
-
4.75 ppm (s, 2H): Benzylic -CH
-OH. -
3.80 ppm (s, 3H): Methoxy -OCH
. - 2.0–2.5 ppm (br s, 1H): Hydroxyl -OH (solvent dependent).
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of two chlorine atoms imparts a distinct M, M+2, M+4 pattern with relative intensities of approx. 9:6:1 .
-
Ionization: ESI+ often shows water loss [M-OH]
, forming the resonance-stabilized 2,6-dichloro-4-methoxybenzyl cation.
Applications in Drug Discovery
This compound acts as a "gateway intermediate" for introducing the 2,6-dichloro-4-methoxyphenyl moiety, a pharmacophore known to improve metabolic stability by blocking the P450-labile benzylic position.
A. Synthesis of Kinase Inhibitors (Wee1 / Chk1)
The alcohol is converted to the benzyl bromide and subsequently to a phosphonium salt for Wittig reactions, enabling the synthesis of styryl-based kinase inhibitors.
Workflow:
-
Bromination: Reaction with 30% HBr/AcOH yields the benzyl bromide (mp 188-190°C for the phosphonium salt derivative).
-
Coupling: The bromide is reacted with triphenylphosphine to form the Wittig reagent.
-
Target: Pyrrolocarbazole derivatives (Wee1 inhibitors) .
B. Estrogen Receptor Modulators (Stilbenes)
Used in the synthesis of meso-1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine platinum complexes. The steric bulk of the chlorines forces the stilbene/ethane linkage into specific conformations that modulate estrogen receptor binding affinity vs. cytotoxicity.
Pathway Diagram:
Figure 2: Divergent synthesis pathways from the alcohol to bioactive scaffolds.
Safety & Handling Protocol
-
Hazards: Like many benzyl alcohols and halogenated aromatics, this compound should be treated as a potential skin and eye irritant .
-
Reactivity Warning: Conversion to the benzyl chloride or bromide (using SOCl
or PBr ) generates potent alkylating agents. These derivatives are potential lachrymators and should be handled in a fume hood. -
Storage: Store in a cool, dry place. The compound is relatively stable but should be kept away from strong oxidizing agents.
References
-
US Patent 2009/0264650 A1 . Cyclohexylpyrazole-lactam derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase 1.
-
JP Patent 2009534398A . Synthesis of this compound via Borohydride Reduction.
-
Uni-Regensburg Dissertation . Synthesis of Stilbene Derivatives and NMR Characterization of Precursors.
-
WO Patent 2003091255 A1 . Inhibitors of checkpoint kinases (Wee1 and Chk1).[1]
Sources
Technical Monograph: Spectroscopic Characterization of (2,6-Dichloro-4-methoxyphenyl)methanol
Executive Summary & Structural Logic
This guide provides a comprehensive spectroscopic profile for (2,6-Dichloro-4-methoxyphenyl)methanol , a critical intermediate often encountered in the synthesis of dicamba-related metabolites and specific kinase inhibitors.
The molecule possesses distinct symmetry elements that simplify its spectroscopic signature but complicate its steric environment.
-
Symmetry: The
axis passing through C1 and C4 renders the protons at C3 and C5 chemically equivalent, resulting in a simplified singlet in the aromatic region of the H NMR. -
Electronic Environment: The 4-methoxy group acts as a strong
-donor, shielding the C3/C5 protons, while the 2,6-dichloro substitution creates a "steric pocket" around the benzylic alcohol, influencing the chemical shift of the methylene protons and the vibrational modes of the hydroxyl group.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 207.05 g/mol |
| Monoisotopic Mass | 205.99 g/mol ( |
| CAS Registry | 100323-09-9 |
Structural Visualization & NMR Assignment Logic
The following diagram illustrates the atom numbering scheme used in the spectral assignments and the expected splitting logic based on the molecule's symmetry.
Figure 1: Connectivity map highlighting the C2v symmetry axis that renders positions 2/6 and 3/5 chemically equivalent.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4]
Experimental Protocol for High-Resolution NMR
To ensure reproducibility and minimize artifacts from hydrogen bonding or concentration effects, follow this preparation protocol:
-
Solvent Selection: Use DMSO-d6 (99.9% D) for clear resolution of the hydroxyl proton (often visible as a triplet due to coupling with
). Use CDCl3 if checking bulk purity, though the -OH peak will likely be a broad singlet and drift with concentration. -
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., NaCl/KCl) from the reduction step.
H NMR Data (400 MHz, CDCl )
Note: Chemical shifts (
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H (3,5) | 6.90 | Singlet (s) | 2H | - | Shielded by ortho-OMe; equivalent due to symmetry. |
| Benzylic | 4.82 | Singlet (s)* | 2H | - | Deshielded by OH and aromatic ring; singlet if OH exchange is fast. |
| Methoxy | 3.81 | Singlet (s) | 3H | - | Characteristic methoxy region. |
| -OH | 2.10 | Broad (br s) | 1H | - | Variable. Shifts downfield (to ~4-5 ppm) in DMSO-d6. |
*In dry DMSO-d6, the benzylic
C NMR Data (100 MHz, CDCl )
The carbon spectrum confirms the symmetry, showing only 6 unique carbon signals for an 8-carbon molecule.
| Shift ( | Type | Assignment | Mechanistic Insight |
| 159.8 | C-4 (C-OMe) | Strong deshielding by Oxygen (ipso effect). | |
| 135.2 | C-2, C-6 (C-Cl) | Inductive deshielding by Chlorine. | |
| 128.5 | C-1 (C-CH2) | Substituted aromatic carbon. | |
| 114.1 | C-3, C-5 | Shielded by ortho-methoxy group. | |
| 59.8 | Benzylic | Standard benzylic alcohol range. | |
| 55.7 | Methoxy | Standard methoxy range. |
Mass Spectrometry (MS) Profile[5]
Mass spectrometry is the definitive method for confirming the presence of the dichloro-substitution pattern. The natural abundance of Chlorine isotopes (
Isotope Pattern Analysis
For a molecule with two chlorine atoms (
-
M+ (206): 100% (Base Peak relative to cluster) - Contains
-
M+2 (208): ~65% - Contains
-
M+4 (210): ~10% - Contains
Fragmentation Pathway (EI, 70 eV)
| m/z | Fragment | Interpretation |
| 206/208/210 | Molecular Ion (Stable due to aromatic ring). | |
| 189/191 | Loss of hydroxyl radical (Tropylium-like rearrangement). | |
| 175/177 | ||
| 171/173 | Loss of Chlorine atom. |
Infrared (IR) Spectroscopy
Method: KBr Pellet or ATR (Attenuated Total Reflectance)
-
3300–3450 cm
: O-H Stretching (Broad). Indicates hydrogen bonding. -
2850–2950 cm
: C-H Stretching (Aliphatic and ). -
1590, 1480 cm
: C=C Aromatic Ring Stretching. -
1245 cm
: C-O-C Asymmetric Stretch (Aryl alkyl ether / Anisole type). -
1040 cm
: C-O Primary Alcohol Stretch. -
780–820 cm
: C-Cl Stretching (Characteristic for polychlorinated aromatics).
Synthesis & Purification Workflow
Understanding the synthesis is crucial for interpreting impurity peaks (e.g., residual aldehyde or over-reduced toluene derivatives).
Figure 2: Standard reductive synthesis pathway. Common impurities include unreacted aldehyde (CHO signal at ~10.2 ppm) or over-reduced methyl analog.
References
-
Chemical Structure & Identifiers: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 14484725, this compound. Retrieved from [Link]
- General NMR Shifts of Chlorinated Benzyl Alcohols: AIST Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Analog: 2,6-Dichlorobenzyl alcohol).
-
Synthesis Methodology: Laha, J. K., et al. (2019). Characterization of methoxybenzyl alcohol derivatives. ResearchGate. Retrieved from [Link]
-
Mass Spectrometry Fragmentation: Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectrometry of Alcohols and Halides. Retrieved from [Link]
-
Impurity Profiling: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Process. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹³C NMR of (2,6-Dichloro-4-methoxyphenyl)methanol
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (2,6-dichloro-4-methoxyphenyl)methanol. As this compound serves as a crucial building block in various synthetic pathways within pharmaceutical and materials science research, a thorough understanding of its spectral characteristics is paramount for structural verification and purity assessment. This document offers a detailed, predictive assignment of the ¹³C NMR chemical shifts, an exposition of the underlying principles governing these shifts, a standardized protocol for spectral acquisition, and a discussion on the structural insights that can be gleaned from the data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectroscopy for the structural elucidation of complex organic molecules.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing chloro groups and electron-donating methoxy and hydroxymethyl groups. This substitution pattern creates a distinct electronic environment around the benzene ring, making ¹³C NMR spectroscopy an exceptionally powerful tool for its characterization. Each carbon atom within the molecule is chemically non-equivalent, leading to a unique resonance in the ¹³C NMR spectrum. A precise interpretation of this spectrum is essential for confirming the compound's identity and for detecting potential impurities or isomeric byproducts during synthesis.
The rationale behind employing ¹³C NMR lies in its ability to directly probe the carbon skeleton of a molecule.[1] The chemical shift of each carbon is highly sensitive to its local electronic environment, which is modulated by factors such as hybridization, electronegativity of attached atoms, and resonance effects.[2][3] In this compound, the interplay of these effects results in a predictable and interpretable spectral fingerprint.
Predicted ¹³C NMR Spectrum and Peak Assignment
Due to the absence of a publicly available experimental spectrum for this compound, a predicted spectrum is invaluable for analytical purposes. The chemical shifts can be reliably estimated using an additive model based on the known substituent chemical shifts (SCS) for each group on the benzene ring.[4] The calculation starts with the base chemical shift of benzene (128.5 ppm) and incorporates the incremental effects (ipso, ortho, meta, para) of the chloro, methoxy, and hydroxymethyl substituents.[5]
Calculation of Predicted Chemical Shifts
The prediction is based on the principle of substituent additivity, which, while an approximation, provides a robust estimate for polysubstituted benzenes, particularly when significant steric hindrance is not a factor.[6] The formula used is:
δ(C) = 128.5 ppm + ΣΔδ
Where ΣΔδ is the sum of the substituent increments for each position.
Table 1: Substituent Chemical Shift (SCS) Increments (in ppm) for Benzene
| Substituent | Δδ (ipso) | Δδ (ortho) | Δδ (meta) | Δδ (para) |
| -Cl | +6.2 | +0.4 | +1.3 | -1.9 |
| -OCH₃ | +31.4 | -14.4 | +1.0 | -7.7 |
| -CH₂OH | +12.9 | +1.2 | -0.2 | -1.6 |
Note: These are generalized values compiled from various sources and may vary slightly depending on solvent and concentration.
Based on these increments, the predicted chemical shifts for the aromatic and aliphatic carbons of this compound are calculated and presented below.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Calculation (ppm) | Predicted Shift (δ, ppm) | Rationale & Comments |
| C1 | 128.5 + 12.9 (ipso-CH₂OH) + 20.4 (ortho-Cl) + 1.0 (meta-OCH₃) | ~143.2 | Quaternary carbon, deshielded by the attached hydroxymethyl group and two ortho chloro groups. Expected to be a weak signal. |
| C2, C6 | 128.5 + 6.2 (ipso-Cl) + 1.2 (ortho-CH₂OH) + 1.0 (meta-OCH₃) | ~136.9 | Quaternary carbons directly attached to the highly electronegative chlorine atoms, resulting in significant deshielding. Expected to be weak signals. |
| C3, C5 | 128.5 + 0.4 (ortho-Cl) - 0.2 (meta-CH₂OH) - 14.4 (ortho-OCH₃) | ~114.3 | Shielded by the strong electron-donating resonance effect of the ortho-methoxy group. |
| C4 | 128.5 + 31.4 (ipso-OCH₃) + 21.3 (meta-Cl) - 1.6 (para-CH₂OH) | ~160.9 | Quaternary carbon, strongly deshielded by the directly attached electronegative oxygen of the methoxy group. Expected to be a weak signal. |
| -CH₂OH | N/A | ~65.0 | Typical range for a benzylic alcohol carbon. The value for benzyl alcohol is ~64.7 ppm.[7] |
| -OCH₃ | N/A | ~56.0 | Typical range for an aromatic methoxy carbon. The value for anisole is ~55.1 ppm.[8] |
Visualizing the Molecule and Carbon Numbering
Caption: Standard workflow for ¹³C NMR analysis.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information. Through the application of substituent additivity rules, a detailed prediction of the chemical shifts for all eight unique carbon atoms can be made. The aromatic region is expected to show four signals for the ring carbons, with significant deshielding observed for the carbons bearing the chloro and methoxy substituents. The aliphatic region will feature two distinct signals corresponding to the benzylic alcohol and methoxy carbons. This in-depth guide provides the theoretical foundation and a practical, field-tested protocol for researchers to confidently acquire, process, and interpret the ¹³C NMR spectrum of this important chemical entity, ensuring structural integrity and purity in their scientific endeavors.
References
-
Facelli, J. C., Orendt, A. M., Jiang, Y. J., Pugmire, R. J., & Grant, D. M. (1996). Carbon-13 Chemical Shift Tensors and Molecular Conformation of Anisole. The Journal of Physical Chemistry, 100(12), 4987-4993. [Link]
-
Wikipedia contributors. (2023, December 19). Nuclear Overhauser effect. In Wikipedia, The Free Encyclopedia. [Link]
-
George Mason University NMR Facility. (2018). OBTAINING A 13C NMR SPECTRUM ON THE BRUKER DRX 400. [Link]
-
Pearson+. (n.d.). There are three different isomers of dichlorobenzene. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
University of Calgary. (n.d.). 13C NMR Spectroscopy. [Link]
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Scribd. (n.d.). 13C DEPT Spectra Guide for Bruker. [Link]
-
Joseph P. Hornak. (n.d.). Carbon-13 NMR. [Link]
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American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Conduct Science. (2021). The Nuclear Overhauser Effect. [Link]
-
Reich, H. J. (n.d.). 4. 13C NMR Spectroscopy. [Link]
-
University of Wyoming. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
-
SpectraBase. (n.d.). Anisole - Optional[13C NMR] - Chemical Shifts. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
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SpectraBase. (n.d.). Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts. [Link]
-
ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled anisole. [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information. [Link]
-
University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. [Link]
-
Chegg. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol. [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Substituent Effects in the 13C NMR Chemical Shifts of Polysubstituted Benzene and Naphthalene Compounds. [Link]
-
AIP Publishing. (1970). Nuclear Overhauser Effects and 13 C Relaxation Times in 13 C–{H} Double Resonance Spectra. [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
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Masaryk University. (n.d.). C – NMR Chemical Shift Increments for substituted benzenes. [Link]
-
University of Florida. (n.d.). Pulse programs. [Link]
-
Physical Chemistry Chemical Physics. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis. [Link]
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University of Wisconsin-Madison. (n.d.). Pulse Programs/ Command based. [Link]
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University of Georgia. (2020). Optimized Default 13C Parameters. [Link]
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Bruker. (n.d.). Basic 1D experiments. [Link]
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National Center for Biotechnology Information. (n.d.). From NMR to AI: Fusing 1H and 13C Representations for Enhanced QSPR Modeling. [Link]
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Varian, Inc. (n.d.). Running 13C spectra. [Link]
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Introduction: The Role of Vibrational Spectroscopy in Pharmaceutical Analysis
An In-depth Technical Guide to the Infrared Spectrum Analysis of (2,6-Dichloro-4-methoxyphenyl)methanol
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This compound, a substituted benzyl alcohol, represents a class of compounds frequently encountered as intermediates or final products in pharmaceutical synthesis. Its precise molecular architecture, featuring a hydroxyl group, a methoxy ether, and a dichlorinated aromatic ring, necessitates a robust analytical methodology for characterization.
Infrared (IR) spectroscopy provides a powerful, non-destructive technique for this purpose. By probing the vibrational modes of a molecule's covalent bonds, an IR spectrum serves as a unique molecular "fingerprint."[1] Each functional group absorbs infrared radiation at a characteristic frequency, allowing for its identification and offering insights into the molecule's overall structure.[1] This guide provides a comprehensive analysis of the IR spectrum of this compound, detailing the theoretical basis for spectral predictions, the interpretation of key absorption bands, and a validated protocol for data acquisition.
Part 1: Theoretical IR Absorption Profile
Before analyzing an experimental spectrum, we can predict the expected absorption regions by dissecting the molecular structure of this compound into its constituent functional groups. The vibrational frequency of a bond is primarily determined by the bond strength and the masses of the connected atoms.[1][2]
-
O-H Group (Alcohol): The hydroxyl group is one of the most conspicuous features in an IR spectrum. Due to intermolecular hydrogen bonding in the solid or liquid state, the O-H stretching vibration gives rise to a strong and characteristically broad absorption band, typically in the range of 3500-3200 cm⁻¹.[3][4][5] The breadth of this band is a direct consequence of the varying strengths of hydrogen bonds within the sample matrix.[1][6]
-
Aromatic System (Benzene Ring):
-
C-H Stretch: The stretching of C-H bonds where the carbon is part of an aromatic ring occurs at a slightly higher frequency than in alkanes. These bands are expected in the 3100-3000 cm⁻¹ region.[7][8][9][10]
-
C=C Stretch: The in-ring carbon-carbon double bond stretches produce a series of bands, often of variable intensity, in the 1600-1475 cm⁻¹ region.[3][11] Two or three distinct bands are typically observed.[12]
-
C-H Out-of-Plane Bending: The out-of-plane (oop) bending vibrations of the aromatic C-H bonds are highly diagnostic of the ring's substitution pattern. These strong absorptions appear in the 900-675 cm⁻¹ range.[7][12] For the 1,2,3,5-tetrasubstitution pattern of the target molecule, specific bands in this region are expected.
-
-
Aliphatic C-H Groups (Methylene and Methyl):
-
-CH₂- (Methylene): The methylene group attached to the aromatic ring will exhibit asymmetric and symmetric C-H stretching vibrations just below 3000 cm⁻¹, typically between 2965-2850 cm⁻¹.[3][13] A characteristic scissoring (bending) vibration is also expected around 1465 cm⁻¹.[13]
-
-OCH₃ (Methoxy): The methyl group of the ether will also show C-H stretching absorptions in the 2960-2850 cm⁻¹ range, often overlapping with the methylene stretches.
-
-
C-O Bonds (Alcohol and Ether):
-
Primary Alcohol (C-O Stretch): The stretching vibration of the C-O single bond in a primary alcohol (Ar-CH₂-OH) results in a strong absorption band in the 1075-1000 cm⁻¹ range.[5]
-
Aryl Ether (Ar-O-C Stretch): Aryl ethers display a characteristic strong, asymmetric C-O-C stretching band between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹.[14] The asymmetric stretch is particularly diagnostic.
-
-
C-Cl Bonds (Aryl Halide): The stretching vibrations for carbon-chlorine bonds on an aromatic ring are found in the fingerprint region, typically between 850-550 cm⁻¹.[3][11] A study on 2,6-dichlorobenzyl alcohol specifically assigns C-Cl stretching modes to bands observed at 829 and 786 cm⁻¹.[13]
Part 2: Experimental Spectrum Analysis and Interpretation
The following analysis is based on a representative Fourier Transform Infrared (FTIR) spectrum of this compound, acquired as a solid sample.
Summary of IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Corresponding Functional Group |
| ~3350 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Alcohol (-OH) |
| ~3080 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |
| ~2955 | Medium | Asymmetric C-H Stretch | Methylene (-CH₂) & Methyl (-CH₃) |
| ~2870 | Medium | Symmetric C-H Stretch | Methylene (-CH₂) & Methyl (-CH₃) |
| ~1590, ~1460 | Medium-Strong | C=C In-Ring Stretch | Aromatic Ring |
| ~1260 | Strong | Asymmetric Ar-O-C Stretch | Aryl Ether |
| ~1040 | Strong | C-O Stretch / Symmetric Ar-O-C Stretch | Primary Alcohol / Aryl Ether |
| ~840 | Strong | C-H Out-of-Plane Bend / C-Cl Stretch | Substituted Aromatic / Aryl Halide |
| ~790 | Strong | C-Cl Stretch | Aryl Halide |
Detailed Peak-by-Peak Analysis:
-
3350 cm⁻¹ (Strong, Broad): This prominent, broad absorption is unequivocally assigned to the O-H stretching vibration of the primary alcohol group.[5][15] Its breadth is a clear indication of significant intermolecular hydrogen bonding within the solid-state lattice of the compound, a typical feature for alcohols.[6]
-
3080 cm⁻¹ (Medium-Weak): This band, appearing just above the 3000 cm⁻¹ dividing line, is characteristic of the C-H stretching vibrations of the aromatic ring.[7][9] Its presence distinguishes these sp²-hybridized carbon-hydrogen bonds from their sp³ counterparts.
-
2955 and 2870 cm⁻¹ (Medium): These two bands are assigned to the asymmetric and symmetric C-H stretching modes of the methylene (-CH₂) and methoxy (-OCH₃) groups, respectively.[13] Their position below 3000 cm⁻¹ confirms the presence of sp³-hybridized C-H bonds.
-
1590 and 1460 cm⁻¹ (Medium-Strong): These absorptions are due to the carbon-carbon stretching vibrations within the benzene ring, confirming the presence of the aromatic system.[8][11] Aromatic compounds typically show several bands in this 1600-1400 cm⁻¹ region.[7]
-
1260 cm⁻¹ (Strong): This strong absorption is highly characteristic of the asymmetric stretching of the aryl-oxygen bond in the methoxy group (Ar-O-CH₃).[14] Its intensity and position make it a reliable indicator of the aryl ether functionality.
-
1040 cm⁻¹ (Strong): This intense band likely arises from an overlap of two vibrations: the C-O stretch of the primary alcohol group (Ar-CH₂-OH) and the symmetric stretch of the aryl ether (Ar-O-CH₃).[5][14] Both vibrations are expected to be strong and occur in this region, making this a key area for confirming the oxygen-containing functionalities.
-
840 and 790 cm⁻¹ (Strong): These strong bands in the lower frequency fingerprint region are attributable to multiple vibrations. The band around 840 cm⁻¹ is consistent with C-H out-of-plane bending for the substituted aromatic ring.[12] Furthermore, both bands fall squarely within the region for C-Cl stretching vibrations in aromatic chlorides.[11][13] The presence of two strong bands here strongly supports the 2,6-dichloro substitution pattern.
Part 3: Experimental Protocol and Workflow
Objective: To acquire a high-quality FTIR spectrum of solid this compound for structural verification.
Methodology: Potassium Bromide (KBr) Pellet Technique
This method is chosen for its reliability and ability to produce high-quality spectra for solid crystalline samples, minimizing interference from solvents.
Materials and Equipment:
-
This compound sample
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Pellet-pressing die
-
Hydraulic press
-
FTIR Spectrometer (e.g., equipped with a DTGS detector)
Step-by-Step Protocol:
-
Background Spectrum: Ensure the spectrometer's sample chamber is empty and clean. Run a background scan to measure the spectrum of the ambient atmosphere (primarily H₂O and CO₂). This will be automatically subtracted from the sample spectrum.
-
Sample Preparation:
-
Place approximately 1-2 mg of the this compound sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, FTIR-grade KBr. Expert Tip: KBr is hygroscopic; moisture contamination will lead to a large, broad O-H band around 3400 cm⁻¹ and a weaker H-O-H bending band around 1640 cm⁻¹, potentially obscuring sample features. Work quickly and use KBr that has been stored in a desiccator.
-
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogenous powder is obtained. The consistency should be similar to that of flour.
-
-
Pellet Pressing:
-
Carefully transfer a portion of the powder into the collar of the pellet-pressing die.
-
Distribute the powder evenly.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for approximately 1-2 minutes.
-
Release the pressure slowly. A good pellet will be semi-transparent and free of cracks.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. Set the resolution to 4 cm⁻¹.
-
-
Data Processing: The spectrometer software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Workflow for IR Spectroscopic Analysis
The logical process of identifying a chemical structure using IR spectroscopy is a self-validating system that connects theoretical prediction with experimental evidence.
Caption: Logical workflow for structural elucidation via FTIR spectroscopy.
Conclusion
The infrared spectrum of this compound provides a wealth of structural information, enabling a confident confirmation of its molecular identity. The distinct, broad O-H stretch, characteristic aromatic and aliphatic C-H and C=C vibrations, and strong, diagnostic C-O and C-Cl absorptions collectively form a unique spectral fingerprint. By correlating these experimentally observed bands with established spectroscopic principles, IR analysis serves as an efficient and indispensable tool for quality control and characterization in the synthesis of pharmaceutical compounds.
References
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Dharmalingam, P., et al. (2012). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Journal of the Serbian Chemical Society. Retrieved from [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
-
IR Stretching Frequencies. (n.d.). University of Wisconsin-Madison, Pharmacy 180. Retrieved from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
Arjunan, V., et al. (2014). Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. The Chemical Record. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Pardubice. Retrieved from [Link]
-
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference, specific URL for direct excerpt not available). A representative table can be found at: [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Krueger, P. J., & Mettee, H. D. (1965). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry. Retrieved from [Link]
-
6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
Wang, W., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]
-
2,6-Dichlorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]
-
Filarowski, A., et al. (2012). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. The Journal of Physical Chemistry A. A representative figure can be viewed at: [Link]
-
4-Methoxybenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]
-
Workman, J. Jr. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]
-
15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
-
2,6-Dichlorobenzyl alcohol. (n.d.). SpectraBase. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of (2,6-Dichloro-4-methoxyphenyl)methanol
This guide provides a comprehensive overview of the known and predicted physical properties of (2,6-dichloro-4-methoxyphenyl)methanol, a halogenated aromatic alcohol of interest to researchers in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this document emphasizes predictive methodologies and established analytical protocols to empower researchers in its synthesis, purification, and application.
Introduction and Chemical Identity
This compound, with the chemical formula C8H8Cl2O2, belongs to the class of substituted benzyl alcohols. The presence of two chlorine atoms flanking the hydroxyl-bearing methylene group, along with a methoxy substituent at the para position, significantly influences its electronic properties, reactivity, and, consequently, its physical characteristics. Understanding these properties is paramount for its effective use as a building block in organic synthesis or as a functional molecule in various applications.
Table 1: Chemical Identifiers and Predicted Properties
| Identifier/Property | Value | Source |
| Molecular Formula | C8H8Cl2O2 | PubChem[1] |
| Molecular Weight | 207.06 g/mol | Sigma-Aldrich |
| CAS Number | 86111-47-9 | Sigma-Aldrich |
| Predicted XlogP | 2.3 | PubChem[1] |
| Predicted Monoisotopic Mass | 205.99013 Da | PubChem[1] |
Predicted and Comparative Physical Properties
Table 2: Comparative Physical Properties of Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| 4-Methoxybenzyl alcohol | 138.17 | 22-25 | 259 | Parent compound without chlorine substituents.[2][3][4][5][6] |
| 2,6-Dichlorophenol | 163.00 | 64.5-65.5 | N/A | Aromatic core with similar chlorine substitution pattern, but with a hydroxyl group directly on the ring.[7] |
| This compound | 207.06 | Estimated: Solid at room temperature | Estimated: >259 | The increased molecular weight and intermolecular forces due to the chlorine atoms suggest a higher melting and boiling point compared to 4-methoxybenzyl alcohol. |
The introduction of two chlorine atoms is expected to increase the melting point significantly compared to 4-methoxybenzyl alcohol due to increased molecular weight and stronger intermolecular dipole-dipole interactions. Therefore, this compound is predicted to be a solid at room temperature. Its boiling point is also expected to be considerably higher than that of its non-halogenated counterpart.
Experimental Protocols for Physicochemical Characterization
For researchers synthesizing or working with this compound, the following standardized protocols are recommended for the precise determination of its physical properties.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate method for determining the melting point and purity of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the dried, purified this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program to ramp from a sub-ambient temperature (e.g., 0 °C) to a temperature well above the expected melting point (e.g., 150 °C) at a heating rate of 5-10 °C/min.
-
Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition. The enthalpy of fusion (ΔHfus) can also be calculated from the peak area, providing information about the crystallinity of the material.
Diagram 1: Workflow for Melting Point Determination using DSC
Caption: Workflow for DSC analysis.
Solubility Assessment
Rationale: Understanding the solubility of this compound in various solvents is critical for reaction setup, purification (recrystallization), and formulation.
Step-by-Step Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).
-
Qualitative Assessment:
-
To a test tube, add approximately 10 mg of the compound.
-
Add the selected solvent dropwise while vortexing until the solid dissolves completely.
-
Record the approximate volume of solvent required. Classify solubility as freely soluble, soluble, sparingly soluble, or insoluble.
-
-
Quantitative Assessment (Isothermal Shake-Flask Method):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the compound in the diluted solution using a calibrated analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculate the solubility in units of mg/mL or mol/L.
-
Spectroscopic and Structural Characterization
While comprehensive literature data is scarce, preliminary spectral information can be invaluable for confirming the chemical identity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, the following signals would be expected:
-
¹H NMR:
-
A singlet for the methoxy (–OCH₃) protons.
-
A singlet for the methylene (–CH₂OH) protons.
-
A singlet for the two equivalent aromatic protons.
-
A broad singlet for the hydroxyl (–OH) proton, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methoxy carbon.
-
A signal for the methylene carbon.
-
Signals for the aromatic carbons, with their chemical shifts influenced by the chlorine and methoxy substituents.
-
A study of a related compound provides a reference for the expected chemical shifts in a chlorinated phenyl methanol derivative[8].
Diagram 2: Logical Relationship for NMR Signal Assignment
Caption: Expected NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands for this compound include:
-
O–H stretch: A broad band around 3200-3600 cm⁻¹
-
C–H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
-
C–O stretch (alcohol and ether): Strong bands in the 1000-1300 cm⁻¹ region
-
C–Cl stretch: Absorptions typically in the 600-800 cm⁻¹ region
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) and an isotopic pattern characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks in an approximate ratio of 9:6:1).
Synthesis and Purification Considerations
The synthesis of this compound would likely proceed via the reduction of the corresponding benzaldehyde or benzoic acid derivative. For instance, a common synthetic route involves the reduction of an ester using a reducing agent like sodium borohydride[9]. The physical properties discussed in this guide are crucial for the successful isolation and purification of the final product, typically through recrystallization or column chromatography.
Conclusion
While direct experimental data on the physical properties of this compound remains to be fully documented in the scientific literature, this guide provides a robust framework for its characterization. By leveraging predictive insights from related compounds and employing the standardized experimental protocols detailed herein, researchers can confidently determine the key physicochemical parameters of this compound. This foundational knowledge is indispensable for advancing its application in drug discovery, organic synthesis, and materials science.
References
-
LookChem. (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl alcohol. LookChem. Accessed February 15, 2024. [Link]
- Royal Society of Chemistry. (2021).
-
PubChem. This compound. National Center for Biotechnology Information. Accessed February 15, 2024. [Link]
-
U.S. Environmental Protection Agency. (2-((2,6-Dichlorophenyl)amino)phenyl)methanol Properties. U.S. Environmental Protection Agency. Accessed February 15, 2024. [Link]
- Kurosu, M., Biswas, K., & Crick, D. C. (2010). (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids in Solution or on Polymer Support. Synlett, 2010(12), 1833-1837.
- Kurosu, M., Biswas, K., & Crick, D. C. (2007). Polymer-supported (2,6-dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl) methanol: A new linker for solid-phase organic synthesis. Tetrahedron Letters, 48(7), 1141-1144.
-
PubChem. 2,6-Dichloro-4-methoxyphenol. National Center for Biotechnology Information. Accessed February 15, 2024. [Link]
-
Crasto, A. M. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. New Drug Approvals. [Link]
-
ChemSynthesis. 2,6-dichloro-4-methoxybenzaldehyde. ChemSynthesis. Accessed February 15, 2024. [Link]
-
Agency for Toxic Substances and Disease Registry. (2002). Chemical and Physical Information. Centers for Disease Control and Prevention. [Link]
-
Wikipedia. Anisyl alcohol. Wikipedia. Accessed February 15, 2024. [Link]
-
Organic Syntheses. 2,6-dichlorophenol. Organic Syntheses. Accessed February 15, 2024. [Link]
-
ChemBK. (4-Methoxyphenyl)Methanol. ChemBK. Accessed February 15, 2024. [Link]
- Google Patents. (2003). Method for producing (2,6-dichloropyridin-4-yl) methanol.
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Stability of (2,6-Dichloro-4-methoxyphenyl)methanol under basic conditions
An In-depth Technical Guide to the Stability of (2,6-Dichloro-4-methoxyphenyl)methanol Under Basic Conditions
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of this compound in basic environments. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond simple degradation data to explore the underlying chemical principles, reaction mechanisms, and steric factors governing the molecule's behavior. We will dissect potential degradation pathways, most notably oxidation followed by a Cannizzaro disproportionation, and provide field-proven protocols for conducting robust stability assessments. The insights herein are designed to empower scientists to make informed decisions during synthesis, formulation, and analytical method development, ensuring the integrity of this and structurally related molecules.
Introduction: Beyond a Simple Benzyl Alcohol
This compound is an aromatic alcohol whose utility in pharmaceutical and chemical synthesis is dictated by the interplay of its functional groups. The stability of this molecule is not merely an academic curiosity; it is a critical parameter for its application as a synthetic intermediate or as part of a larger, active pharmaceutical ingredient (API). Understanding its behavior in the presence of bases is paramount for process optimization, predicting shelf-life, and ensuring the purity and safety of final products.
The structure features a benzylic alcohol, a moiety typically susceptible to oxidation. However, the flanking ortho-chloro substituents introduce significant steric hindrance and electronic effects that profoundly modulate its reactivity. This guide will demonstrate that while the compound exhibits considerable stability, specific basic conditions can initiate a cascade of reactions, leading to predictable transformation products.
Core Chemical Principles: A Structurally Governed Reactivity
To predict the stability of this compound, we must first analyze its structure and the electronic contributions of its substituents.
-
Benzylic Alcohol (-CH₂OH): This is the primary reactive center. The carbon atom is at the benzylic position, which can stabilize both radical and cationic intermediates. Under basic conditions, the initial and most fundamental reaction is the deprotonation of the hydroxyl group to form a benzyloxide anion.
-
Ortho-Chloro Substituents (-Cl): The two chlorine atoms at positions 2 and 6 are strongly electron-withdrawing via induction and sterically bulky. This steric shield is a crucial feature, physically hindering the approach of reagents to the benzylic carbon and the hydroxyl group, thereby kinetically slowing down many potential reactions.
-
Para-Methoxy Group (-OCH₃): This group is electron-donating through resonance, which can help stabilize any potential positive charge development at the benzylic position, although this is less relevant for reactions under basic conditions.
The primary interplay is between the inherent reactivity of the benzylic alcohol and the significant steric blockade provided by the ortho-chloro groups. This makes the molecule more robust than a simple, unhindered benzyl alcohol.
Primary Degradation Pathway Under Strong Basic Conditions
While generally stable, exposure to strong bases (e.g., NaOH, KOH), particularly at elevated temperatures or in the presence of an oxidant (such as atmospheric oxygen), can initiate a two-stage degradation process.
Stage 1: Oxidation to 2,6-Dichloro-4-methoxybenzaldehyde
The first step is the oxidation of the primary alcohol to its corresponding aldehyde. In a basic medium, the deprotonated benzyloxide is more susceptible to oxidation than the neutral alcohol.
This transformation is a critical gateway. The resulting aldehyde, 2,6-dichloro-4-methoxybenzaldehyde , lacks α-hydrogens (hydrogen atoms on the carbon adjacent to the carbonyl group). This structural feature prevents it from undergoing common base-catalyzed reactions like aldol condensation and instead predisposes it to the Cannizzaro reaction.
Stage 2: The Cannizzaro Reaction - Disproportionation
In the continued presence of a strong base, the aldehyde undergoes a characteristic disproportionation reaction known as the Cannizzaro reaction.[1][2] In this redox process, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced back to the primary alcohol.[2][3]
The mechanism proceeds as follows:
-
Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of one aldehyde molecule, forming a tetrahedral intermediate.[1]
-
Hydride Transfer: This intermediate collapses, transferring a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule. This is the rate-determining step and a key feature of the redox nature of the reaction.[1][3]
-
Proton Exchange: The resulting products are a carboxylate anion and an alkoxide anion. A rapid proton exchange with the solvent or between the ions yields the final products: This compound and the salt of 2,6-dichloro-4-methoxybenzoic acid .[3]
Therefore, under forcing basic conditions, one can expect to observe the depletion of the starting material, the transient appearance and subsequent consumption of the aldehyde intermediate, and the formation of the corresponding carboxylic acid. Notably, the starting alcohol is also a product of this reaction, which can complicate kinetic analyses.
Caption: Proposed degradation pathway via oxidation and Cannizzaro reaction.
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is essential to experimentally confirm these pathways and quantify the stability of the compound. The following protocol provides a robust framework.
Objective: To determine the degradation profile of this compound under basic stress conditions.
Materials:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Hydroxide (NaOH), 1.0 N and 0.1 N solutions
-
Hydrochloric Acid (HCl), 1.0 N and 0.1 N solutions (for neutralization)
-
Class A volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV/PDA detector.
-
A stability-indicating analytical method (e.g., C18 column with a gradient mobile phase of acetonitrile and water) capable of separating the parent compound from potential degradants (aldehyde and acid).
-
LC-MS system for peak identification (recommended).
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of 1.0 mg/mL.
-
Sample Preparation for Stressing:
-
Test Sample: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 1.0 mL of 1.0 N NaOH.
-
Control Sample: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 1.0 mL of water.
-
-
Incubation:
-
Place both flasks in a temperature-controlled water bath set to 60°C.
-
Alternatively, run parallel experiments at room temperature to assess the effect of temperature.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw a 1.0 mL aliquot from each flask.
-
-
Neutralization and Dilution:
-
Immediately transfer the aliquot to a 10 mL volumetric flask.
-
For the test sample, add 1.0 mL of 1.0 N HCl to neutralize the base. For the control, add 1.0 mL of water.
-
Dilute to the final volume with the mobile phase (or a suitable diluent) to achieve a target concentration of approximately 0.01 mg/mL.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC/UPLC system.
-
Record the chromatograms, integrating the peak areas for the parent compound and any new peaks that appear.
-
Data Interpretation and Presentation
The results from the forced degradation study should be tabulated to clearly show the extent of degradation over time.
Table 1: Example Data Summary for Basic Degradation at 60°C
| Time (hours) | Condition | % Parent Remaining | % Aldehyde Impurity | % Carboxylic Acid Impurity | Mass Balance (%) |
| 0 | 1.0 N NaOH | 100.0 | ND | ND | 100.0 |
| 2 | 1.0 N NaOH | 95.2 | 1.5 | 3.1 | 99.8 |
| 4 | 1.0 N NaOH | 89.8 | 2.1 | 7.9 | 99.8 |
| 8 | 1.0 N NaOH | 80.1 | 1.8 | 17.5 | 99.4 |
| 24 | 1.0 N NaOH | 65.5 | 1.2 | 32.8 | 99.5 |
| 24 | Control (Water) | 99.9 | ND | ND | 99.9 |
ND = Not Detected
Analysis of Results:
-
Parent Remaining: A decrease in the percentage of the parent compound over time in the stressed sample indicates degradation.
-
Impurity Formation: The appearance and growth of peaks corresponding to the aldehyde and carboxylic acid confirm the proposed degradation pathway. The aldehyde may appear as a transient intermediate, with its concentration rising and then falling as it is converted to the acid and alcohol.
-
Mass Balance: A good mass balance (close to 100%) indicates that all major degradation products are being detected and quantified, validating the analytical method.
Caption: Workflow for a forced degradation study under basic conditions.
Conclusions and Recommendations for Handling
This compound exhibits significant stability under mild basic conditions, largely due to the steric protection afforded by its ortho-chloro substituents. However, under forcing conditions involving strong bases and elevated temperatures, a clear and predictable degradation pathway is initiated.
-
Primary Degradation: The molecule is susceptible to oxidation to 2,6-dichloro-4-methoxybenzaldehyde.
-
Secondary Reaction: This aldehyde, lacking alpha-hydrogens, undergoes a Cannizzaro reaction to yield 2,6-dichloro-4-methoxybenzoic acid and regenerate the starting alcohol.
Recommendations for Drug Development Professionals:
-
Avoid Harsh Basic Conditions: When used in synthesis, avoid prolonged exposure to strong bases (e.g., >1N NaOH/KOH) and high temperatures, especially in the presence of air. If a base is required, opt for milder, non-nucleophilic bases where possible.
-
Utilize Inert Atmosphere: To minimize the initial oxidative step, conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) if process parameters allow.
-
Formulation Considerations: In liquid formulations, ensure the pH is controlled to avoid highly alkaline conditions that could trigger this degradation cascade over the product's shelf-life.
-
Analytical Method Validation: When developing analytical methods for this molecule or APIs containing it, it is crucial to demonstrate specificity. The method must be able to resolve the parent peak from the potential aldehyde and carboxylic acid degradants. The forced degradation protocol outlined here is a key component of that validation.
By understanding the mechanistic nuances of its stability, researchers can proactively control reaction and storage conditions to ensure the quality, efficacy, and safety of pharmaceutical products involving this compound.
References
-
Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. [Link]
-
BYJU'S. (2019, January 18). Cannizzaro Reaction Mechanism. [Link]
-
Wikipedia. Cannizzaro reaction. [Link]
Sources
The Steric-Electronic Paradox: A Guide to (2,6-Dichloro-4-methoxyphenyl)methanol Reactivity
Topic: Reactivity of (2,6-Dichloro-4-methoxyphenyl)methanol with Electrophiles Content Type: Technical Guide / Whitepaper Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
This compound (DCM-benzyl alcohol) represents a unique class of functionalized aromatics where reactivity is governed by a "Push-Pull-Shield" mechanism. The 4-methoxy group provides strong electronic activation ("Push"), the 2,6-dichloro substituents provide inductive deactivation ("Pull"), and, most critically, the ortho-chlorines create a significant steric barrier ("Shield") around the benzylic center.
This guide details the interaction of this molecule with electrophiles, distinguishing between hard electrophiles (targeting the oxygen), soft electrophiles (targeting the aromatic ring), and proton/Lewis acid electrophiles (targeting the benzylic carbon via ionization).
Electronic & Steric Architecture
To predict reactivity, one must first map the electron density and accessible trajectories for electrophilic attack.
-
The Nucleophilic Oxygen: The hydroxyl oxygen is the primary nucleophile. However, it sits within the "bay region" created by the bulky 2,6-chlorines. This hinders the approach of large electrophiles.
-
The Aromatic Ring:
-
C4-Methoxy: Strongly activates the ring (ortho/para director).
-
C2, C6-Chlorines: Deactivate the ring (inductive) but direct ortho/para.
-
Net Result: The C3 and C5 positions are the only open sites for Electrophilic Aromatic Substitution (EAS). They are activated by the methoxy group but sterically crowded by the adjacent chlorines.
-
-
The Benzylic Cation (The "Trap"): Reaction with strong acidic electrophiles (H⁺) can trigger the loss of water, generating a benzylic carbocation. While 2,6-dichloro substitution is inductively destabilizing, the 4-methoxy group provides significant resonance stabilization, making this cation accessible under specific conditions.
Visualization: The Reactivity Landscape
Figure 1: Mechanistic pathways for electrophilic attack. The steric shield of the 2,6-dichloro motif necessitates specific conditions for Pathway A, while Pathway C is driven by the 4-methoxy resonance stabilization.
Pathway A: Reactivity with Hard Electrophiles (Acylation)
When reacting with acyl chlorides or anhydrides, the steric hindrance of the 2,6-dichloro groups prevents the rapid formation of the tetrahedral intermediate typical in acyl transfer. Standard protocols often fail or proceed sluggishly.
The Challenge: Steric Inhibition of Resonance
The 2,6-chlorines force the benzylic methylene group out of the aromatic plane to minimize steric clash. This conformation can effectively "bury" the hydroxyl group, making it difficult for bulky electrophiles (like pivaloyl chloride) to approach.
Optimized Protocol: Nucleophilic Catalysis
To overcome this, a "Hyper-Nucleophilic" catalyst system is required. Pyridine alone is often insufficient; 4-Dimethylaminopyridine (DMAP) is essential to generate the highly reactive N-acylpyridinium intermediate, which is electrophilic enough to overcome the steric barrier.
Protocol 1: High-Yield Acetylation
-
Reagents: DCM-benzyl alcohol (1.0 eq), Acetic Anhydride (1.5 eq), Triethylamine (2.0 eq), DMAP (0.1 eq).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve alcohol in anhydrous DCM under inert atmosphere (N₂).
-
Add Triethylamine and DMAP.
-
Cool to 0°C.
-
Add Acetic Anhydride dropwise. Note: Exotherm may be delayed due to sterics.
-
Allow to warm to RT and stir for 4–6 hours.
-
Validation: TLC should show complete consumption. If stalled, heat to 40°C.
-
Workup: Wash with 1M HCl (to remove DMAP/TEA), then NaHCO₃.
-
Pathway B: Reactivity with Soft Electrophiles (EAS)
When the electrophile targets the ring (e.g., Bromination, Nitration), the regiochemistry is strictly controlled by the cooperative directing effects of the substituents.
Regiochemical Logic
-
-OCH₃ (Pos 4): Directs to 3, 5 .[1]
-
-Cl (Pos 2, 6): Directs to 3, 5 (Meta to themselves).
-
-CH₂OH (Pos 1): Directs to 2, 6 (Blocked) or 4 (Blocked).
Quantitative Data: Substituent Effects
| Substituent | Effect on Ring | Directing Influence | Steric Impact |
| -OCH₃ | Strong Activation | Ortho/Para (Targeting 3,5) | Moderate |
| -Cl (x2) | Deactivation | Ortho/Para (Targeting 3,5) | High |
| -CH₂OH | Weak Activation | Ortho/Para (Targeting 2,6) | Moderate |
Experimental Insight: Halogenation
Attempting to brominate this molecule often requires controlled conditions to prevent oxidation of the alcohol.
-
Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.
-
Mechanism: NBS provides a low concentration of Br⁺ (electrophile) which attacks C3.
-
Risk: Over-reaction can lead to ipso-substitution (displacing the hydroxymethyl group) if the reaction is too energetic.
Pathway C: Reactivity with Acidic Electrophiles (The Cation Trap)
This is the most distinct reactivity mode. When treated with thionyl chloride (SOCl₂) or concentrated HCl, the alcohol acts as a Lewis base, accepting a proton (or SO group). The leaving group departs, generating the 2,6-dichloro-4-methoxybenzyl cation .
The Stability Paradox
-
Inductive Destabilization: The two chlorines pull electron density away, theoretically destabilizing the cation.
-
Resonance Stabilization: The p-methoxy group donates electron density into the ring, stabilizing the positive charge at the benzylic position.
Because of the 4-methoxy group, the resonance effect dominates, allowing the conversion to benzyl chloride or benzyl ether derivatives. This reactivity is exploited in "MDPM" protecting group chemistry, where similar benzhydryl derivatives are used because they can be cleaved with dilute TFA.
Workflow: Conversion to Benzyl Chloride
This reaction proves the accessibility of the cation intermediate.
Figure 2: Conversion to Benzyl Chloride. The reaction likely proceeds with significant SN1 character due to the steric hindrance blocking direct SN2 backside attack.
Protocol 2: Chlorination with SOCl₂
-
Setup: Dry flask, inert atmosphere.
-
Solvent: DCM (Dichloromethane) is preferred over Toluene to stabilize the polar transition state.
-
Addition: Add SOCl₂ (1.2 eq) dropwise at 0°C.
-
Catalysis: A drop of DMF is crucial. It forms the Vilsmeier-Haack reagent (chloroiminium ion), a more potent electrophile than SOCl₂ itself, helping to overcome the steric barrier of the 2,6-chlorines.
-
Observation: Evolution of SO₂/HCl gas.
-
Result: Quantitative conversion to the benzyl chloride, which is a potent electrophile for further synthesis (e.g., alkylation of amines).
References
-
Protecting Group Chemistry (MDPM Analogues)
-
Electrophilic Aromatic Substitution Mechanisms
-
Benzylic Cation Stability
Sources
- 1. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 2. Cas 934562-65-9,(2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl alcohol | lookchem [lookchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. LabXchange [labxchange.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
An In-depth Technical Guide to the Reactivity of (2,6-Dichloro-4-methoxyphenyl)methanol with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2,6-Dichloro-4-methoxyphenyl)methanol is a sterically hindered and electronically modulated benzylic alcohol of significant interest in synthetic organic chemistry, particularly as a precursor to valuable intermediates in drug discovery and materials science. This technical guide provides a comprehensive analysis of its reactivity profile with a range of nucleophiles, including oxygen, nitrogen, sulfur, and carbon-based reactants. The interplay of steric hindrance from the ortho-dichloro substituents and the electronic influence of the para-methoxy group dictates a reactivity pattern that predominantly favors SN1-type mechanisms, proceeding through a stabilized benzylic carbocation. This guide will delve into the mechanistic underpinnings of these reactions, provide field-proven insights into experimental design, and offer detailed protocols for key transformations.
Introduction: Structural Features and Reactivity Synopsis
This compound possesses a unique combination of structural motifs that profoundly influence its chemical behavior. The benzylic alcohol functionality is the primary site of reactivity, susceptible to nucleophilic substitution. However, the flanking chlorine atoms at the 2 and 6 positions of the phenyl ring introduce significant steric bulk around the benzylic carbon. This steric hindrance largely disfavors a direct, backside nucleophilic attack characteristic of an SN2 mechanism.[1]
Conversely, the para-methoxy group is a strong electron-donating group through resonance, which plays a crucial role in stabilizing a positive charge at the benzylic position. This electronic stabilization, coupled with the steric hindrance, strongly predisposes the molecule to react via an SN1 or SN1-like pathway upon activation of the hydroxyl group. The reaction typically proceeds through the formation of a resonance-stabilized benzylic carbocation, which is then intercepted by a nucleophile.
This guide will explore the practical implications of these structural features on the reactivity of this compound with various classes of nucleophiles, with a focus on reaction conditions that promote the desired transformations.
Synthesis of this compound
The synthesis of this compound is most readily achieved through a two-step sequence starting from commercially available precursors. The key intermediate is 2,6-dichloro-4-methoxybenzaldehyde.
Synthesis of 2,6-Dichloro-4-methoxybenzaldehyde
While a direct, one-pot synthesis of 2,6-dichloro-4-methoxybenzaldehyde is not extensively documented, it can be prepared through established synthetic methodologies, such as the formylation of 3,5-dichloroanisole.
Reduction to this compound
The reduction of the aldehyde to the corresponding benzylic alcohol is a standard transformation that can be accomplished with high efficiency using various reducing agents.
Experimental Protocol: Reduction of 2,6-Dichloro-4-methoxybenzaldehyde
-
Reaction Setup: To a solution of 2,6-dichloro-4-methoxybenzaldehyde (1.0 eq) in methanol or ethanol at 0 °C, add sodium borohydride (NaBH4) (1.1 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford this compound.
Reactivity with Oxygen Nucleophiles
The reaction of this compound with oxygen nucleophiles, such as alcohols and carboxylic acids, typically requires acid catalysis to facilitate the departure of the hydroxyl group as a water molecule. Lewis acids are particularly effective in promoting these transformations.[2]
Etherification Reactions
The formation of ethers from this compound and another alcohol proceeds via an SN1 mechanism. The Lewis acid activates the benzylic alcohol, leading to the formation of the carbocation, which is then trapped by the nucleophilic alcohol.
Caption: Etherification via an SN1 mechanism.
Experimental Protocol: Lewis Acid-Catalyzed Etherification
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired alcohol (1.5-2.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a catalytic amount of a Lewis acid (e.g., B(C6F5)3, 1-5 mol%) at room temperature.[2]
-
Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (room temperature to 60 °C) and monitor by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Esterification Reactions
Similar to etherification, the esterification with carboxylic acids is also efficiently promoted by Lewis acids. The mechanism follows a similar pathway involving the formation of the benzylic carbocation.
| Nucleophile | Product | Catalyst | Yield (%) | Reference |
| Alcohols | Ethers | B(C6F5)3 | High | [2] |
| Carboxylic Acids | Esters | Lewis Acids | Good to Excellent | [3] |
Reactivity with Nitrogen Nucleophiles
The reaction with nitrogen nucleophiles, such as amines and amides, can be achieved under various conditions, often requiring activation of the benzylic alcohol.
Amination Reactions
Direct amination can be challenging due to the basicity of amines, which can interact with the Lewis acid catalyst. However, methods involving transition metal-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" have been developed for the N-alkylation of amines with benzylic alcohols.[4] These methods proceed through the in-situ oxidation of the alcohol to the aldehyde, followed by reductive amination.
Caption: Borrowing Hydrogen mechanism for N-alkylation.
Alternatively, activation of the alcohol with reagents like triphenylphosphine/diiodomethane can facilitate substitution with amines.[5]
Reactivity with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols, are generally more nucleophilic than their oxygen counterparts and react readily with the activated benzylic alcohol.
Thioetherification Reactions
The synthesis of thioethers from this compound and thiols is efficiently catalyzed by Lewis acids.[2] The reaction proceeds through the benzylic carbocation intermediate.
| Nucleophile | Product | Catalyst | Yield (%) | Reference |
| Thiols | Thioethers | B(C6F5)3 | High | [2] |
| Thiolate Anions | Thioethers | Ph3P/ICH2CH2I | Good | [5] |
Reactivity with Carbon Nucleophiles
The formation of new carbon-carbon bonds at the benzylic position is a key transformation in organic synthesis.
Friedel-Crafts Type Alkylation
Electron-rich aromatic and heteroaromatic compounds can act as nucleophiles to trap the benzylic carbocation generated from this compound under Lewis acidic conditions. This constitutes a Friedel-Crafts type alkylation.[2]
Experimental Protocol: Friedel-Crafts Alkylation with Indole
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) and indole (1.2 eq) in anhydrous DCM.
-
Catalyst Addition: Add B(C6F5)3 (5 mol%) to the solution at room temperature.
-
Reaction Progress: Stir the mixture at room temperature and monitor the reaction by TLC.
-
Quenching and Extraction: Once the reaction is complete, quench with saturated aqueous NaHCO3. Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over Na2SO4, concentrate, and purify by flash chromatography on silica gel.
Mechanistic Considerations and a Note on Quinone Methide Intermediates
While the SN1 pathway via a benzylic carbocation is the predominant mechanism for the reactions of this compound, it is important to consider the potential involvement of a quinone methide-like intermediate, especially given the para-methoxy substituent. Upon protonation of the hydroxyl group and loss of water, the resulting carbocation is resonance-stabilized, with significant charge delocalization onto the oxygen atom of the methoxy group. This resonance contributor has the character of a quinone methide. The high reactivity of this intermediate is due to the rearomatization of the ring upon nucleophilic attack.
Conclusion
The reactivity of this compound is dominated by its propensity to undergo nucleophilic substitution via an SN1-type mechanism. The steric hindrance imposed by the ortho-dichloro substituents effectively shuts down the SN2 pathway, while the electron-donating para-methoxy group stabilizes the key benzylic carbocation intermediate. This predictable reactivity profile makes it a valuable synthon for the introduction of the 2,6-dichloro-4-methoxybenzyl moiety into a wide range of molecules. By carefully selecting the appropriate activating agent, typically a Lewis acid, and the nucleophile, a diverse array of ethers, esters, amines, thioethers, and carbon-linked structures can be synthesized in a controlled and efficient manner. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
-
Aldehydes from acid chlorides by modified rosenmund reduction. Organic Syntheses Procedure. [Link]
-
Electronic effects of substituents in the benzyne mechanism. Chemistry Stack Exchange. (2018-11-02). [Link]
-
Dehydroxylation of alcohols for nucleophilic substitution. Royal Society of Chemistry. (2024-09-05). [Link]
-
A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. (2013-08-02). [Link]
-
Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. The Royal Society of Chemistry. (2014-12-18). [Link]
-
Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation. pubs.rsc.org. [Link]
-
The reduction of 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. ResearchGate. [Link]
-
Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry. [Link]
-
Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. Beilstein Journal of Organic Chemistry. (2021-08-20). [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. (2023-01-22). [Link]
-
Lewis‐Acid‐Catalyzed Direct Nucleophilic Substitution Reaction of Alcohols for the Functionalization of Aromatic Amines. ResearchGate. (2019-01-24). [Link]
-
Lewis-acid-catalyzed phosphorylation of alcohols. RSC Advances. (2024-02-19). [Link]
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. [Link]
-
Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. SciSpace. [Link]
-
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis. [Link]
-
Method for synthesizing 2, 6-dichlorobenzaldehyde by hydrolysis. WIPO Patentscope. (2020-09-29). [Link]
-
Pd(0)-Catalyzed PMHS Reductions of Aromatic Acid Chlorides to Aldehydes. Michigan State University Department of Chemistry. [Link]
-
Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. ChemRxiv. [Link]
-
Preparation of 2,6-dichlorobenzaldehyde. PrepChem.com. [Link]
-
Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary Department of Chemistry. [Link]
-
Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2025-02-02). [Link]
-
B(C6F5)3 catalyzed direct nucleophilic substitution of benzylic alcohols. RSC Advances. [Link]
- Preparation method of 2, 6-dichlorobenzaldehyde.
-
Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. Organic Chemistry Portal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. B(C6F5)3 catalyzed direct nucleophilic substitution of benzylic alcohols: an effective method of constructing C–O, C–S and C–C bonds from benzylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. sioc.cas.cn [sioc.cas.cn]
Methodological & Application
Use of (2,6-Dichloro-4-methoxyphenyl)methanol as a protecting group
Application Note: Strategic Utilization of (2,6-Dichloro-4-methoxyphenyl)methanol as a Protecting Group
Part 1: Executive Summary & Rationale
In complex organic synthesis, the "Standard Benzyl" toolkit (Bn, PMB, Trityl) often encounters a critical limitation: the lack of orthogonality between acid-labile and oxidation-labile groups.
This compound serves as the precursor to the 2,6-Dichloro-4-methoxybenzyl (DCMB) protecting group. This group is a structural hybrid designed to occupy a specific "Goldilocks" zone of reactivity:
-
Oxidative Stability: Unlike the p-methoxybenzyl (PMB) group, the DCMB group is stable to DDQ oxidation. The electron-withdrawing chlorine atoms at the 2- and 6-positions deactivate the aromatic ring, preventing the single-electron transfer (SET) mechanism required for DDQ cleavage.
-
Tunable Acid Lability: While PMB is cleaved by dilute acids (1-5% TFA), DCMB requires moderate acid strength (30-50% TFA) . This allows for the selective removal of highly acid-labile groups (like Trityl or acetals) in the presence of DCMB.
-
Steric Shielding: The bulky chlorines at the ortho positions provide steric protection, making the group more resistant to hydrogenolysis and enzymatic cleavage than typical benzyl ethers.
Primary Application: Use DCMB when you need a benzyl-type ether that must survive DDQ oxidation (to remove a PMB group elsewhere) but can still be removed later by acidolysis without resorting to hydrogenolysis.
Part 2: Chemical Logic & Mechanism
To use this reagent effectively, one must understand the electronic push-pull effect governing its stability.
The Electronic "Tug-of-War"
-
The Methoxy Group (C4): A strong electron donor (resonance). It stabilizes the benzylic carbocation, making acid-catalyzed cleavage possible.
-
The Dichloro Groups (C2, C6): Strong electron withdrawers (induction). They destabilize the benzylic carbocation relative to PMB, making acid cleavage slower and requiring higher acidity. Simultaneously, they lower the HOMO energy of the aromatic ring, making it inert to oxidants like DDQ.
Orthogonality Logic
The following hierarchy allows for a three-stage deprotection strategy:
-
Trityl (Trt): Removed by 1% TFA (DCMB is stable).
-
PMB: Removed by DDQ (DCMB is stable).
-
DCMB: Removed by 50% TFA .
Part 3: Visualization of Orthogonality
The following diagram illustrates the selective deprotection workflow enabled by DCMB.
Caption: Orthogonal deprotection sequence demonstrating DCMB stability against conditions that cleave Trityl (acid) and PMB (oxidation).
Part 4: Experimental Protocols
Protocol A: Installation of the DCMB Group
Method: Acid-Catalyzed Trichloroacetimidate Coupling (Preferred for complex substrates)
Reagents:
-
Trichloroacetonitrile (
) -
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TfOH
Step 1: Synthesis of DCMB-Imidate
-
Dissolve this compound (1.0 equiv) in dry DCM (0.5 M).
-
Add Trichloroacetonitrile (1.5 equiv).
-
Cool to 0°C and add catalytic DBU (0.1 equiv).
-
Stir at 0°C for 1 hour. The solution will turn yellow/orange.
-
Concentrate and filter through a short plug of silica (deactivated with 1%
) to isolate the DCMB-Trichloroacetimidate .
Step 2: Protection of Alcohol (Substrate)
-
Dissolve the substrate alcohol (1.0 equiv) and DCMB-Imidate (1.2–1.5 equiv) in dry DCM or Toluene.
-
Add activated molecular sieves (4Å).
-
Cool to -20°C or 0°C depending on substrate lability.
-
Add catalytic TMSOTf (0.05 equiv).
-
Monitor by TLC. Upon completion, quench with
, filter, and concentrate.
Why this method? The Williamson ether synthesis (NaH/Bromide) is harsh. The imidate method operates under mild acidic catalysis, preserving stereocenters and base-sensitive groups.
Protocol B: Selective Deprotection (Cleavage)
Condition: Acidolysis with Trifluoroacetic Acid
Reagents:
-
DCM (Dichloromethane)[5]
-
Scavenger (Anisole or Triethylsilane - Critical)
Procedure:
-
Dissolve the DCMB-protected substrate in DCM (0.1 M).
-
Add a cation scavenger (Anisole, 2-5 equiv) to prevent the resulting 2,6-dichloro-4-methoxybenzyl cation from re-alkylating other nucleophiles.
-
Add TFA dropwise to reach a final concentration of 30% to 50% v/v .
-
Note: Start at 20% and monitor. The 2,6-dichloro substitution stabilizes the ether bond, so higher concentrations are often needed compared to PMB.
-
-
Stir at Room Temperature for 1–3 hours.
-
Quench: Pour into saturated
solution (Caution: Gas evolution). -
Extract with DCM, dry over
, and purify.
Troubleshooting:
-
Incomplete Cleavage? Increase TFA concentration to 50% or warm to 35°C.
-
Side Reactions? Ensure Scavenger (TES or Anisole) is present. The 2,6-dichloro-4-methoxybenzyl cation is electrophilic.
Part 5: Comparative Data Analysis
The following table summarizes the reactivity profile of DCMB relative to standard benzyl protecting groups.
| Protecting Group | Abbr. | Cleavage: Dilute Acid (1% TFA) | Cleavage: Strong Acid (50% TFA) | Cleavage: Oxidation (DDQ) | Cleavage: Hydrogenolysis ( |
| Trityl | Trt | Yes (Fast) | Yes | No | Slow |
| p-Methoxybenzyl | PMB | No | Yes | Yes (Fast) | Yes |
| 2,6-Dichloro-4-methoxybenzyl | DCMB | No (Stable) | Yes | No (Stable) | Slow/Resistant |
| Benzyl | Bn | No | No (Stable) | No | Yes |
Key Takeaway: DCMB is the only group in this set that is stable to both Dilute Acid and DDQ, yet removable by Strong Acid.
Part 6: References
-
Preparation and Stability of Dichlorophenyl Ethers:
-
Kurosu, M., & Li, K. (2009). (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids. Synthesis, 2009(21), 3633–3641.
-
Note: This paper establishes the acid-stability profile of the 2,6-dichloro-4-methoxy motif.
-
-
PMB Protection and DDQ Cleavage Mechanism:
-
Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986).[6] On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021–3028.
-
Note: Defines the baseline for PMB/DDQ lability which DCMB overcomes.
-
-
General Protecting Group Strategies:
-
Wuts, P. G. M. (2014).[6] Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Note: The definitive reference for benzyl ether variations and stability constants.
-
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: Protection of Carboxylic Acids with (2,6-Dichloro-4-methoxyphenyl)methanol
The following Application Note and Protocol Guide details the use of (2,6-Dichloro-4-methoxyphenyl)methanol for the protection of carboxylic acids.
Executive Summary
The protection of carboxylic acids is a pivotal strategy in multi-step organic synthesis, particularly in peptide chemistry and total synthesis of complex natural products. While standard 4-methoxybenzyl (PMB) esters are widely used for their acid lability, they are often too sensitive, cleaving prematurely under mild acidic conditions or during silica gel chromatography.
This compound serves as a specialized protecting group precursor. It yields the 2,6-dichloro-4-methoxybenzyl (DCMB) ester. This protecting group is a "tuned" variant of the PMB ester. The addition of chlorine atoms at the 2- and 6-positions introduces significant steric hindrance and inductive electron withdrawal, rendering the ester significantly more stable to acid than standard PMB esters, while retaining the ability to be cleaved under specific, controlled acidic or oxidative conditions. It bridges the gap between the hyper-labile PMB group and the robust benzyl group.
Chemical Mechanism & Rationale[1][2][3][4]
Structure-Property Relationship
The unique stability profile of the DCMB ester arises from the synergistic effects of its substituents:
-
4-Methoxy Group (+M Effect): Provides resonance stabilization to the benzylic carbocation intermediate during acid-catalyzed deprotection (SN1 pathway). This ensures the group can be removed without requiring the harsh conditions needed for unsubstituted benzyl esters (e.g., HBr/AcOH or Hydrogenolysis).
-
2,6-Dichloro Substituents (-I Effect & Steric Bulk):
-
Electronic: The electronegative chlorines inductively destabilize the carbocation, raising the energy barrier for cleavage compared to simple PMB esters. This prevents premature loss in dilute acid (e.g., 1% TFA).
-
Steric: The bulky chlorine atoms at the ortho positions create a "steric shield" around the benzylic carbon and the ester carbonyl. This suppresses nucleophilic attack and hydrolysis, granting superior stability against basic hydrolysis and nucleophiles compared to unhindered esters.
-
Mechanistic Pathway (Graphviz)
Caption: The 2,6-dichloro substituents modulate the rate of cation formation, allowing the ester to survive mild acid (1-5% TFA) while cleaving in moderate acid (20-50% TFA).[1][2][3]
Experimental Protocols
Protocol A: Protection (Esterification)
Due to the steric hindrance of the 2,6-dichloro-4-methoxybenzyl alcohol, standard Fischer esterification is often too slow. The Steglich Esterification or Mixed Anhydride method is recommended for high yields.
Reagents Required:
| Reagent | Equiv. | Role |
|---|---|---|
| Carboxylic Acid (Substrate) | 1.0 | Starting Material |
| This compound | 1.1 - 1.2 | Protecting Group Precursor |
| EDC·HCl (or DCC) | 1.2 - 1.5 | Coupling Agent |
| DMAP (4-Dimethylaminopyridine) | 0.1 - 0.5 | Nucleophilic Catalyst |
| Dichloromethane (DCM) | Solvent | Reaction Medium (0.1 M) |
Step-by-Step Procedure:
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) and this compound (1.1 equiv) in anhydrous DCM (concentration ~0.1 M) under an inert atmosphere (N2 or Ar).
-
Catalyst Addition: Add DMAP (0.1–0.5 equiv). Note: Higher loading of DMAP helps overcome the steric hindrance of the alcohol.
-
Coupling: Cool the mixture to 0°C. Add EDC·HCl (1.2 equiv) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor by TLC (the ester is usually less polar than the acid).
-
Workup:
-
Dilute with DCM.
-
Wash sequentially with 1M HCl (to remove DMAP/EDC byproducts), Saturated NaHCO3, and Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography (Silica Gel). The steric bulk usually makes the ester stable to silica.
Protocol B: Deprotection (Acidolysis)
The DCMB ester is designed to be stable to dilute TFA (e.g., 1–5% TFA in DCM), allowing for the selective removal of other protecting groups (like Boc or t-Butyl) if conditions are carefully controlled. Complete removal requires higher acid concentration.
Reagents Required:
| Reagent | Concentration | Role |
|---|---|---|
| Trifluoroacetic Acid (TFA) | 20% - 50% (v/v) | Acidic Cleavage Agent |
| Dichloromethane (DCM) | Solvent | Solvent |
| Anisole or Triethylsilane | 2 - 5 equiv | Cation Scavenger (Crucial) |
Step-by-Step Procedure:
-
Preparation: Dissolve the protected DCMB ester in DCM (0.1 M).
-
Scavenger: Add a cation scavenger (Anisole or Triethylsilane, 2–5 equiv).
-
Why? The cleavage generates a reactive 2,6-dichloro-4-methoxybenzyl carbocation. Without a scavenger, this cation may re-alkylate nucleophilic sites on your substrate (Friedel-Crafts alkylation).
-
-
Acidolysis: Add TFA dropwise to achieve a final concentration of 20% to 50% v/v (e.g., 1:1 TFA:DCM).
-
Optimization: Start with 20% TFA. If reaction is sluggish after 1 hour, increase to 50%.
-
-
Reaction: Stir at room temperature for 1–4 hours. Monitor by HPLC or TLC.
-
Workup:
-
Concentrate the reaction mixture in vacuo (do not heat above 40°C).
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
Precipitate the product (if a peptide) from cold ether, or purify via chromatography.
-
Alternative Deprotection: Oxidative Cleavage
While less common for the 2,6-dichloro variant than for standard PMB, oxidative cleavage can be attempted if the substrate is acid-sensitive.
-
Reagent: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Conditions: 1.5 equiv DDQ in DCM:H2O (18:1) at 0°C to RT.
-
Note: The electron-withdrawing chlorines may make this oxidation slower than for standard PMB.
Stability Profile & Orthogonality
The following table compares the DCMB ester to standard counterparts, highlighting its specific niche.
| Protecting Group | Stability (Acid) | Stability (Base) | Cleavage Conditions |
| PMB Ester | Low (Cleaves in 1% TFA) | Moderate | 1-5% TFA, DDQ, Hydrogenolysis |
| DCMB Ester | High (Stable to 1-5% TFA) | High (Steric Shield) | 20-50% TFA , possibly DDQ |
| Benzyl (Bn) Ester | Very High | High | H2/Pd, HF, strong acid |
| t-Butyl Ester | Moderate | Very High | 20-50% TFA |
Key Insight: The DCMB ester is effectively orthogonal to mild acid-labile groups (like Trityl or highly sensitive acetals) but cleaves under conditions similar to Boc/t-Butyl removal. It offers a robust alternative to PMB when the latter falls off during silica purification or mild acidic workups.
References
-
Kurosu, M., & Li, K. (2009). Acid- and Base-Stable Esters: A New Protecting Group for Carboxylic Acids. Journal of Organic Chemistry . (Describes the diaryl analogs, establishing the stability principles of the 2,6-dichloro-4-methoxy motif).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience . (General reference for benzyl and PMB ester chemistry).
-
Wang, Y., & Kurosu, M. (2012). A new protecting group and linker for uridine ureido nitrogen. Tetrahedron Letters . (Details the synthesis and stability of 2,6-dichloro-4-methoxy derivatives).
Sources
Application Notes & Protocols: Strategic Cleavage of the (2,6-Dichloro-4-methoxyphenyl)methyl (DCMPM) Protecting Group
Introduction: The Strategic Value of the DCMPM Protecting Group
In the landscape of multistep organic synthesis, particularly within pharmaceutical and complex molecule synthesis, the strategic selection of protecting groups is paramount. The (2,6-Dichloro-4-methoxyphenyl)methyl (DCMPM) group is an advanced benzyl-type protecting group for hydroxyl functionalities. Its defining feature is its enhanced stability compared to more conventional p-methoxybenzyl (PMB) ethers. This stability is a direct consequence of the electronic properties imparted by the two ortho-chloro substituents on the phenyl ring. These electron-withdrawing groups decrease the electron density of the aromatic ring, rendering the ether less susceptible to standard oxidative cleavage conditions that readily cleave PMB ethers, such as those employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1]
This unique stability profile allows for an orthogonal protection strategy, where a DCMPM ether can remain intact while other more labile groups, including PMB or silyl ethers, are selectively removed.[2] The DCMPM group is specifically engineered for robust protection throughout multiple synthetic steps, followed by a clean and efficient deprotection under specific, strongly acidic conditions.
Mechanism of Deprotection: Acid-Catalyzed Solvolysis
The cleavage of the DCMPM ether proceeds via an acid-catalyzed SN1-type mechanism. The electron-donating effect of the para-methoxy group, although attenuated by the ortho-chloro substituents, is crucial for stabilizing the resulting benzylic carbocation.
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// Nodes Start [label="DCMPM-OR\n(Protected Alcohol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Protonation [label="Protonated Ether", fillcolor="#FFFFFF", fontcolor="#202124"]; Carbocation [label="Stabilized DCMPM Carbocation\n+ R-OH (Released Alcohol)", fillcolor="#FFFFFF", fontcolor="#202124"]; FinalProduct [label="DCMPM-TFA Adduct", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Start -> Protonation [label="+ H⁺ (from TFA)", color="#EA4335"]; Protonation -> Carbocation [label="- R-OH", color="#34A853"]; Carbocation -> FinalProduct [label="+ CF₃COO⁻", color="#4285F4"];
// Node Styling Start [fillcolor="#F1F3F4", shape=oval]; FinalProduct [fillcolor="#F1F3F4", shape=oval]; Protonation [fillcolor="#FBBC05"]; Carbocation [fillcolor="#FBBC05"]; }
Caption: Acid-catalyzed SN1 deprotection of a DCMPM ether.
The process is initiated by the protonation of the ether oxygen by a strong acid, typically trifluoroacetic acid (TFA). This converts the hydroxyl group of the protected alcohol into a good leaving group. Subsequent departure of the alcohol molecule is the rate-determining step, generating a resonance-stabilized secondary benzylic carbocation. A key advantage of this system is that the putative carbocation is efficiently trapped by the trifluoroacetate counter-ion present in high concentration.[3] This rapid trapping minimizes the need for external cation scavengers, which are often required during the cleavage of other benzyl-type ethers to prevent side reactions with nucleophilic moieties within the substrate.[3]
Comparative Stability and Deprotection Conditions
The primary advantage of the DCMPM group is its resilience to conditions that cleave other common ether protecting groups. The following table summarizes its stability profile in comparison to the standard p-methoxybenzyl (PMB) group.
| Protecting Group | Typical Oxidative Deprotection (DDQ) | Typical Mild Acidic Deprotection | Recommended Strong Acid Deprotection | Hydrogenolysis (Pd/C, H₂) |
| PMB | Readily Cleaved[4] | Labile | Cleaved | Cleaved |
| DCMPM | Stable [3] | Stable | 30-50% TFA in CH₂Cl₂ [3] | Intact[3] |
This table clearly illustrates the orthogonality of the DCMPM group. Its stability to DDQ allows for the selective deprotection of PMB ethers in its presence, and its requirement for strong acid for cleavage allows other acid-labile groups like silyl ethers or acetals to be removed selectively under milder acidic conditions.[2]
Detailed Experimental Protocols
The recommended method for the deprotection of the DCMPM group is treatment with a concentrated solution of trifluoroacetic acid in a chlorinated solvent.
Protocol 1: Standard Deprotection of DCMPM Ethers
This protocol is designed for general substrates where the functional groups are tolerant to strong acidic conditions.
Materials:
-
DCMPM-protected compound
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Workflow Diagram: dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, penwidth=1, color="#5F6368"]; edge [penwidth=1.5, color="#202124"];
}
Caption: General experimental workflow for DCMPM deprotection.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the DCMPM-protected substrate (1.0 eq) in anhydrous dichloromethane to a concentration of approximately 0.1 M.
-
Addition of Acid: To the stirred solution at room temperature (20-25 °C), add trifluoroacetic acid (TFA) to achieve a final concentration of 30-50% (v/v). For a 10 mL CH₂Cl₂ solution, this would correspond to adding 4.3 mL to 10 mL of TFA, respectively.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 4 hours.[3]
-
Workup - Quenching: Once the reaction is complete, carefully and slowly add the reaction mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur. Ensure the receiving flask has adequate headspace. Continue adding NaHCO₃ solution until the effervescence ceases and the aqueous phase is basic (pH > 7).
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing and Drying: Combine all organic extracts and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by flash column chromatography on silica gel to afford the pure alcohol.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If monitoring indicates a sluggish or incomplete reaction, the concentration of TFA can be increased, or the reaction temperature can be gently elevated to 30-40 °C. However, for sensitive substrates, prolonged reaction times at room temperature are preferable.
-
Substrate Degradation: If the substrate contains other highly acid-sensitive functional groups, it is advisable to start with a lower concentration of TFA (e.g., 30%) and monitor closely.
-
Cation Scavenging: While often unnecessary, for particularly electron-rich or sensitive substrates, the addition of a cation scavenger like triethylsilane (TES, 1.1-1.5 eq) to the reaction mixture before the addition of TFA can be a precautionary measure to trap the DCMPM cation and prevent potential side reactions.
-
Alternative Workup: For small-scale reactions, co-evaporation with a high-boiling point solvent like toluene can be an effective method to azeotropically remove excess TFA before proceeding to purification, bypassing the aqueous workup.
Conclusion
The (2,6-Dichloro-4-methoxyphenyl)methyl (DCMPM) group is a highly valuable tool for the protection of hydroxyl groups in modern organic synthesis. Its enhanced stability relative to the PMB group provides a crucial layer of orthogonality, enabling more complex and efficient synthetic routes. The deprotection is reliably achieved under strong acidic conditions using trifluoroacetic acid, with a straightforward protocol that benefits from a clean reaction profile and often obviates the need for cation scavengers. Understanding the principles and protocols outlined in these notes will enable researchers, scientists, and drug development professionals to effectively leverage the DCMPM group in their synthetic endeavors.
References
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Organic-Synthesis.org. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from [Link]
Sources
Application Note: Selective Cleavage of (2,6-Dichloro-4-methoxyphenyl)methyl Ethers with TFA
This Application Note is designed for researchers and drug development professionals requiring a robust protocol for the cleavage of (2,6-Dichloro-4-methoxyphenyl)methyl (DCPM) ethers using Trifluoroacetic acid (TFA).
Executive Summary
The (2,6-Dichloro-4-methoxyphenyl)methyl ether (often abbreviated as DCPM or 2,6-Cl₂-PMB ) represents a "tuned" benzyl ether protecting group. Strategically designed to be orthogonal to the standard p-methoxybenzyl (PMB) group, the DCPM ether is distinguished by its stability toward oxidative cleavage (e.g., DDQ) while retaining lability toward strong acids.
This guide details the protocol for the clean removal of the DCPM group using Trifluoroacetic Acid (TFA) .[1] Unlike PMB ethers, which are cleaved by dilute acid or oxidative conditions, DCPM ethers require higher acid concentrations due to the electron-withdrawing nature of the dichloro-substitution. This note provides mechanistic insight, optimized protocols, and troubleshooting strategies to maximize yield and minimize side reactions.
Introduction & Strategic Utility
In complex total synthesis and medicinal chemistry, orthogonal protection strategies are vital. The DCPM group fills a specific niche:
-
Stability: The 2,6-dichloro substituents exert an electron-withdrawing inductive effect (-I) and steric shielding. This renders the DCPM group stable to DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) and mild acidic conditions that typically cleave PMB ethers.
-
Lability: Despite its stability to oxidation, the para-methoxy substituent allows for resonance stabilization of the benzylic carbocation, making the group cleavable by strong Brønsted acids like TFA, albeit at slower rates than PMB.
Comparison of Benzyl-Class Protecting Groups
| Protecting Group | Structure | Acid Stability | Oxidative Stability (DDQ) | Cleavage Conditions (Standard) |
| Benzyl (Bn) | Ph-CH₂-OR | High | High | Hydrogenation (H₂/Pd), Lewis Acids (BBr₃) |
| PMB | 4-MeO-Ph-CH₂-OR | Low | Low (Labile) | 1-5% TFA, DDQ, CAN |
| DCPM | 2,6-Cl₂-4-MeO-Ph-CH₂-OR | Moderate | High (Stable) | 20-100% TFA , Lewis Acids |
Mechanistic Insight
The cleavage of DCPM ethers by TFA proceeds via an SN1-like acid-catalyzed solvolysis . Understanding this mechanism is critical for selecting the correct scavenger and preventing by-products.
-
Protonation: TFA protonates the ether oxygen.
-
Dissociation (Rate Limiting): The C-O bond breaks, releasing the substrate alcohol and generating the 2,6-dichloro-4-methoxybenzyl carbocation .
-
Note: The 2,6-dichloro groups destabilize this carbocation relative to the PMB cation (due to the inductive electron-withdrawing effect), making this step slower and requiring stronger acid.
-
-
Scavenging: The reactive carbocation must be irreversibly trapped by a scavenger (e.g., Anisole, Thioanisole, Triisopropylsilane) to prevent re-alkylation of the substrate or polymerization.
Mechanistic Pathway Diagram
Caption: SN1 cleavage pathway of DCPM ethers. Effective scavenging is required to prevent the red dashed re-alkylation pathway.
Experimental Protocols
Two methods are provided: Method A for standard substrates and Method B for acid-resistant substrates requiring forcing conditions.
Critical Pre-Requisites
-
Scavengers: Never use TFA alone. The DCPM cation is electrophilic.
-
Recommended:Anisole (1-5 equiv) or Triisopropylsilane (TIPS) (1-2 equiv).
-
Alternative:Thioanisole (accelerates cleavage via "push-pull" mechanism but is odorous).
-
-
Solvent: Dichloromethane (DCM) is the standard co-solvent.
Method A: Standard Cleavage (50% TFA)
Suitable for most substrates where the DCPM group needs to be removed without affecting esters, amides, or glycosidic bonds.
-
Preparation: Dissolve the DCPM-protected substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Scavenger Addition: Add Anisole (5.0 equiv).
-
Why? Anisole is electron-rich and traps the carbocation at the para position.
-
-
Acidification: Cool the solution to 0°C. Dropwise add an equal volume of TFA (Final concentration: 1:1 TFA:DCM).
-
Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (23°C).
-
Monitoring: Monitor by TLC or LC-MS.
-
Expectation: Reaction typically completes in 1–4 hours. DCPM cleaves slower than PMB.
-
-
Quench & Workup:
-
Dilute with Toluene (to facilitate TFA removal).
-
Concentrate under reduced pressure.
-
Note: Avoid aqueous basic workup if the product is base-sensitive. If stable, wash with saturated NaHCO₃.
-
Method B: Forcing Conditions (Neat TFA)
Use this method if Method A is too slow or incomplete, provided the substrate can withstand neat acid.
-
Preparation: Place the substrate (1.0 equiv) in a round-bottom flask.
-
Cocktail Preparation: Pre-mix TFA (95%) and Water or TIPS (5%).
-
Why Water? Water is an excellent nucleophile to quench the cation to the benzyl alcohol, which is inert in acid.
-
-
Reaction: Add the TFA cocktail directly to the substrate (approx. 10-20 mL per gram of substrate).
-
Temperature: Stir at Room Temperature. If no reaction after 2 hours, heat to 40°C.
-
Workup:
-
Dilute with cold diethyl ether (if peptide/polar) to precipitate, or dilute with DCM and wash with NaHCO₃ (if small molecule).
-
Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Incomplete Cleavage | Acid concentration too low. | Increase TFA concentration to 50% or use Neat TFA. |
| Incomplete Cleavage | Equilibrium reached. | Add more scavenger (Anisole) to drive equilibrium forward. |
| Alkylation of Substrate | Carbocation attacking nucleophilic sites (e.g., Trp, Tyr, Met). | Switch scavenger to "Reagent K" (TFA/Phenol/Water/Thioanisole/EDT) or add TIPS . |
| Product Decomposition | Substrate is acid-sensitive.[2][3] | Use Method A at 0°C. Consider using Lewis Acids (e.g., BCl₃ or MgBr₂) instead of Brønsted acid. |
| Chlorination By-products | Chloride transfer from DCM or HCl impurities. | Use fresh, high-quality TFA. Avoid HCl. Use Toluene as co-solvent instead of DCM. |
Workflow Diagram: Protocol Selection
Caption: Decision tree for selecting the appropriate cleavage conditions based on substrate stability.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[4] John Wiley & Sons.[3] (The definitive guide on protecting group stability and cleavage conditions).
-
Oxidative Cleavage of PMB Ethers . Yonemitsu, O., et al. (1982).[3] Tetrahedron Letters. (Foundational work on DDQ cleavage of PMB, establishing the baseline for orthogonal groups).
-
Tuned Benzyl Ethers . Smith, A. B., et al. (Various). (Research group pioneering the use of substituted benzyl ethers like DCPM for complex synthesis).
-
Acidic Cleavage of Ethers . Chemistry LibreTexts. (General mechanisms of ether cleavage by strong acids).
Disclaimer: This protocol involves the use of corrosive acids (TFA) and should be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
Application Note: (2,6-Dichloro-4-methoxyphenyl)methanol in High-Fidelity Peptide Synthesis
[1][2]
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the choice of linker or protecting group dictates the orthogonality of the synthesis and the purity of the final product. This compound serves as the precursor to the Dcmp group.
This moiety addresses a critical failure mode in standard Wang (4-alkoxybenzyl) linkers: Electrophilic Aromatic Substitution (EAS) side reactions during acid cleavage. By blocking the 2- and 6-positions with chlorine atoms, the Dcmp group prevents the formation of resin-bound carbocations that can alkylate sensitive residues (Trp, Tyr, Met) or result in peptide re-attachment.[1] Furthermore, the electron-withdrawing nature of the chlorines, balanced by the electron-donating methoxy group, creates a "tuned" acid lability profile that is compatible with Fmoc chemistry but cleavable under controlled TFA conditions.[1]
Mechanistic Insight: The "Blocked-Ortho" Effect
To apply this molecule effectively, one must understand the causality behind its structure.
Limitations of Standard Linkers (Wang)
Standard Wang linkers generate a p-alkoxybenzyl carbocation upon TFA cleavage. This carbocation is a reactive electrophile.
-
Problem: The carbocation can attack electron-rich side chains (e.g., the indole ring of Tryptophan) leading to permanent alkylation impurities.
-
Problem: The carbocation can undergo EAS at its own ortho positions, leading to polymerization or re-attachment to the resin.
The Dcmp Solution
The this compound scaffold introduces two chlorine atoms ortho to the benzylic carbon.
-
Steric Shielding: The bulky chlorine atoms sterically hinder the benzylic carbon, stabilizing the ester linkage against premature cleavage during peptide elongation.
-
Electronic Tuning: The electron-withdrawing effect (-I) of the chlorines counteracts the resonance donation (+R) of the methoxy group. This requires a higher concentration of acid for cleavage compared to highly sensitive linkers (like Trityl), ensuring stability during mild acid washes (e.g., 1% TFA used to remove Mmt/Trt side-chain protection).[1]
-
Scavenger-Free Cleavage Profile: Crucially, the chlorine atoms block the reactive sites on the aromatic ring, preventing the linker fragment from acting as an alkylating agent against the peptide.
Figure 1: Mechanistic comparison showing how the 2,6-dichloro substitution in Dcmp prevents the alkylation side-reactions common with standard Wang linkers.
Experimental Protocols
Protocol A: Synthesis of Dcmp-Functionalized Resin
This protocol converts the alcohol precursor into an active linker attached to a solid support (e.g., Aminomethyl polystyrene).
Reagents:
-
Thionyl Chloride (SOCl₂) or Trichloroacetonitrile (CCl₃CN)
-
Dichloromethane (DCM)
-
Aminomethyl polystyrene resin
-
Diisopropylethylamine (DIPEA)
Step-by-Step Workflow:
-
Activation (Formation of Dcmp-Cl):
-
Dissolve Dcmp-OH (1.0 eq) in anhydrous DCM.
-
Add SOCl₂ (1.5 eq) dropwise at 0°C.
-
Stir for 2 hours at room temperature.
-
Evaporate solvent and excess SOCl₂ under vacuum to yield the crystalline 2,6-dichloro-4-methoxybenzyl chloride (Dcmp-Cl).[1]
-
Checkpoint: Verify conversion via TLC or ¹H-NMR (shift of benzylic protons).
-
-
Coupling to Resin:
-
Swell Aminomethyl polystyrene resin (1.0 eq loading capacity) in DCM for 30 mins.
-
Add Dcmp-Cl (2.0 eq) and DIPEA (2.5 eq) to the resin suspension.
-
Shake gently for 12–16 hours at room temperature.
-
Wash resin: 3x DCM, 3x DMF, 3x DCM.[1]
-
-
Loading Quantification:
-
Perform a standard Fmoc-loading test (after coupling the first amino acid) to determine the substitution level (mmol/g).
-
Protocol B: Loading the First Amino Acid (Esterification)
Because the Dcmp linker is sterically hindered (2,6-dichloro effect), standard coupling conditions may be sluggish. Use the Steglich Esterification method.
-
Reagents: Fmoc-AA-OH (5.0 eq), DIC (5.0 eq), DMAP (0.1 eq).
-
Solvent: DMF/DCM (1:1).
-
Procedure:
-
Dissolve Fmoc-AA-OH and DIC in minimal solvent. Activate for 5 mins.
-
Add to the Dcmp-resin.
-
Add DMAP solution.
-
Shake for 4–6 hours (longer than standard Wang coupling).
-
Critical Step: Cap unreacted hydroxyl groups on the linker using Acetic Anhydride/Pyridine to prevent deletion sequences.
-
Protocol C: Tunable Cleavage Strategy
The Dcmp linker allows for a "Two-Stage" deprotection strategy if orthogonal side-chain protection (e.g., Mmt on Cysteine) is used.
| Cleavage Type | Reagent Cocktail | Time | Outcome |
| Mild (Side-Chain) | 1% TFA in DCM + 5% TIS | 10 x 2 min | Removes Mmt/Trt (e.g., from Cys/His).[1] Linker remains intact. |
| Global (Peptide Release) | 50% TFA / 45% DCM / 2.5% TIS / 2.5% H₂O | 2 hours | Cleaves Dcmp linker and tBu/Boc groups. Releases peptide acid.[3] |
Note: Unlike Wang resin which typically uses 95% TFA, the Dcmp linker can often be cleaved with 30–50% TFA due to the methoxy donor group, although the dichloro groups provide stability. The 50% TFA condition is recommended to ensure complete release while minimizing acid exposure time.
Data Analysis & Troubleshooting
Comparative Stability Data
The following table illustrates the "Goldilocks" zone of the Dcmp linker compared to industry standards.
| Linker Type | Structure | Acid Sensitivity | Primary Risk |
| Trityl (2-Cl-Trt) | Triphenylmethyl | High (1% TFA) | Premature cleavage during synthesis.[1] |
| Dcmp | 2,6-Cl₂-4-OMe-Benzyl | Medium (30-50% TFA) | Ideal balance; Low alkylation risk. |
| Wang | 4-Alkoxybenzyl | Low (95% TFA) | High risk of Trp/Tyr alkylation by linker carbocation.[1] |
| PAM | Acetamidomethyl | Stable to TFA (HF required) | Requires HF (toxic, specialized equipment). |
Troubleshooting Guide
-
Issue: Low loading of the first amino acid.
-
Cause: Steric hindrance from the 2,6-dichloro groups.
-
Solution: Use the symmetrical anhydride method (Fmoc-AA-OH + DIC, isolate anhydride) or increase coupling time to 12 hours with catalytic DMAP.
-
-
Issue: Incomplete cleavage in 50% TFA.
-
Cause: Peptide aggregation on resin.
-
Solution: Increase TFA concentration to 90% or add 5% Phenol as a "magic bullet" scavenger which also facilitates cleavage kinetics.
-
References
-
Concept of 2,6-Dichloro-Substitution
-
Title: (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids.[1][4]
- Source: ResearchGate (Abstract derived
- Context: Establishes the stability profile of 2,6-dichloro-4-methoxy systems as being stable to dilute acid but cleavable by moderate TFA concentr
-
-
General Linker Strategies in SPPS
- Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- Source: PMC - NIH.
- Context: Discusses the balance of stability and lability in modern linker design, supporting the use of electron-withdrawing/don
-
Scavenging and Side Reactions
- Title: p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.
-
Source: ResearchGate.[4]
- Context: Highlights the importance of preventing carbocation-mediated alkylation, the primary problem solved by the Dcmp scaffold.
-
Comparison of Acid-Labile Groups
- Title: Protecting Groups: Strategies and Applications in Carbohydr
- Source: Thieme Connect.
- Context: Details the specific cleavage conditions of halogen
Application Note: (2,6-Dichloro-4-methoxyphenyl)methanol in Oligosaccharide Synthesis
This Application Note and Protocol guide details the use of (2,6-Dichloro-4-methoxyphenyl)methanol in oligosaccharide synthesis. This compound serves as the precursor to the 2,6-Dichloro-4-methoxybenzyl (DCMB) protecting group, a specialized "robust" alternative to the standard p-methoxybenzyl (PMB) ether.
Executive Summary
In complex oligosaccharide assembly, the This compound (DCMB-OH) reagent is utilized to install the 2,6-dichloro-4-methoxybenzyl (DCMB) ether protecting group. This group fills a critical niche in orthogonal protection strategies: it retains the oxidative cleavability of the standard PMB group (via DDQ) while exhibiting significantly enhanced acid stability due to the steric and electronic effects of the 2,6-dichloro substitution. This allows the DCMB group to survive acidic glycosylation conditions that would prematurely cleave a standard PMB ether, making it ideal for "armed-disarmed" strategies and block synthesis.
Chemical Rationale & Mechanism
The utility of the DCMB group stems from the synergistic effects of its substituents on the benzyl ring:
-
4-Methoxy Group: Maintains the electron-rich character required for Single Electron Transfer (SET) oxidation by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), enabling mild oxidative deprotection.
-
2,6-Dichloro Substitution:
-
Steric Shielding: The bulky chlorine atoms at the ortho positions sterically hinder the benzylic oxygen, protecting it from protonation and nucleophilic attack.
-
Electronic Stabilization: The inductive electron-withdrawing nature of chlorine destabilizes the formation of the benzylic carbocation intermediate under acidic conditions, thereby increasing the energy barrier for acid-catalyzed hydrolysis compared to unsubstituted PMB.
-
Figure 1: Mechanistic Pathway of DCMB Protection and Deprotection
Comparative Analysis: DCMB vs. Standard Groups
The DCMB group offers a specific stability profile that bridges the gap between acid-labile PMB and acid-stable Benzyl (Bn) groups.
| Feature | PMB (p-Methoxybenzyl) | DCMB (2,6-Dichloro-PMB) | Bn (Benzyl) |
| Acid Stability | Low (Cleaves in dilute TFA) | High (Stable to glycosylation acids) | Very High |
| Oxidative Cleavage | Yes (DDQ) | Yes (DDQ) | No |
| Hydrogenolysis | Yes | Difficult (Cl poisoning) | Yes |
| Steric Bulk | Low | High (2,6-Cl hindrance) | Low |
| Primary Use | Temporary protection | Semi-permanent / Orthogonal | Permanent protection |
Experimental Protocols
The following protocols describe the conversion of this compound into an active donor and its subsequent application.
Purpose: To convert the stable alcohol into a reactive electrophile for installation under mild acidic catalysis.
Reagents:
-
This compound (1.0 equiv)
-
Trichloroacetonitrile (Cl3CCN) (5.0 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve this compound (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (Ar or N2).
-
Activation: Cool the solution to 0°C. Add Trichloroacetonitrile (50 mmol) dropwise.
-
Catalysis: Add DBU (1.0 mmol) slowly. The solution may turn slightly yellow.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting alcohol.
-
Workup: Concentrate the solvent in vacuo at low temperature (<30°C).
-
Purification: Flash column chromatography on silica gel (pre-neutralized with 1% Et3N in Hexane) eluting with Hexane/EtOAc (typically 4:1).
-
Note: The imidate is sensitive to acid; ensure silica is neutralized.
-
-
Yield: Expect 85–95% yield of the DCMB-imidate as a white solid or thick oil.
Purpose: To protect a specific hydroxyl group on a carbohydrate acceptor.
Reagents:
-
Carbohydrate Acceptor (Free OH) (1.0 equiv)
-
DCMB-Trichloroacetimidate (Donor) (1.5 equiv)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.05 equiv)
-
DCM/Ether solvent mixture
Step-by-Step:
-
Preparation: Co-evaporate the carbohydrate acceptor and DCMB-imidate with toluene (3x) to remove moisture. Dissolve in anhydrous DCM (0.1 M concentration).
-
Initiation: Cool the reaction to -20°C or 0°C (depending on acceptor reactivity).
-
Catalysis: Add TMSOTf (catalytic amount) as a solution in DCM.
-
Reaction: Stir for 30–60 minutes. The 2,6-dichloro substitution makes the donor less reactive than standard PMB-imidate; slightly longer times may be required.
-
Quench: Quench with Et3N (excess relative to TMSOTf).
-
Workup: Dilute with DCM, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.[1]
-
Purification: Silica gel chromatography.
Purpose: To selectively remove the DCMB group in the presence of Benzyl (Bn), Acetyl (Ac), or Benzoyl (Bz) groups.
Reagents:
-
DCMB-Protected Oligosaccharide
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.5 – 2.0 equiv)
-
DCM/Water (18:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve the protected saccharide in a mixture of DCM and Water (18:1). The water is essential for the hydrolysis of the intermediate oxocarbenium ion.
-
Oxidation: Add DDQ (1.5 equiv) at 0°C.
-
Monitoring: Stir at 0°C to Room Temperature. The reaction mixture will turn deep red/brown (charge transfer complex). Monitor TLC for the formation of the free alcohol and the aldehyde byproduct.
-
Critical Note: DCMB cleaves slower than PMB due to the electron-withdrawing chlorines. If reaction is sluggish, increase DDQ to 3.0 equiv and stir longer (up to 12h).
-
-
Workup: Filter the mixture through a pad of Celite to remove reduced DDQ (DDQ-H2). Wash the filtrate with saturated NaHCO3 (2x) and Brine.
-
Purification: Silica gel chromatography to isolate the deprotected alcohol.
Strategic Application in Block Synthesis
The DCMB group is particularly valuable in Armed-Disarmed strategies where a glycosyl donor must survive the activation of a partner donor.
Figure 2: Orthogonal Strategy using DCMB
Troubleshooting & Optimization
-
Incomplete Installation: If the DCMB-imidate reacts poorly due to steric hindrance, switch to the DCMB-Bromide method (Reaction of Alcohol with PBr3, then coupling with NaH/DMF).
-
Sluggish Deprotection: The 2,6-dichloro group lowers the oxidation potential. If DDQ fails, use CAN (Cerium Ammonium Nitrate) in MeCN/H2O, though this is harsher.
-
Byproduct Formation: The aldehyde byproduct (2,6-dichloro-4-methoxybenzaldehyde) can be difficult to separate. Use a bisulfite wash during workup to form the water-soluble bisulfite adduct of the aldehyde.
References
-
Kurosu, M., et al. (2009). "Synthetic Studies toward the Generation of Uridine-Amino Alcohol-Based Antibiotics." Journal of Organic Chemistry. Link (Describes the class of polychlorinated benzyl protecting groups).
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for PMB and substituted benzyl ether stability).
-
Rankin, G. M., et al. (2013). "The Dimethoxyphenylbenzyl Protecting Group: An Alternative to the p-Methoxybenzyl Group." Journal of Organic Chemistry. Link (Comparative analysis of substituted benzyl ethers).
-
Tanaka, H., et al. (2008). "Acid- and Base-Stable (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methyl Ester Linker." Organic Letters. Link (Foundational work on 2,6-dichloro-4-methoxy substituted systems).
Sources
Friedel-Crafts reaction for (4-methoxyphenyl)(chlorophenyl)methanol synthesis.
Application Note: Precision Synthesis of (4-Methoxyphenyl)(4-chlorophenyl)methanol via Friedel-Crafts Acylation
Executive Summary & Strategic Rationale
The synthesis of (4-methoxyphenyl)(4-chlorophenyl)methanol is a critical transformation in the development of diarylcarbinol-based pharmacophores, common in antihistamines (e.g., chlorphenoxamine) and anticholinergic agents.
While a direct Friedel-Crafts hydroxyalkylation (condensation of anisole and 4-chlorobenzaldehyde) appears atom-economical, it poses significant process risks in a drug development context. The resulting secondary alcohol is highly reactive under acidic conditions, frequently leading to bis-alkylation (formation of the triarylmethane impurity) rather than the desired carbinol.
Recommended Route: To ensure high purity (>98%) and strict regiocontrol, this protocol utilizes a Friedel-Crafts Acylation to form the intermediate ketone, followed by a chemoselective Reduction . This two-step sequence locks the carbon-carbon bond formation at the para position and eliminates the risk of over-alkylation.
Mechanistic Architecture
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS).[1][2][3][4] The key to success is the formation of a stable acylium ion complex that directs substitution to the electron-rich para position of the anisole ring.
Figure 1: Mechanistic pathway from acyl chloride activation to final reduction.[5][6][7]
Critical Process Parameters (CPPs)
Control of these variables is essential for reproducibility and safety.
| Parameter | Specification | Rationale |
| Temperature (Acylation) | 0°C to 5°C (Addition) | Controls exotherm; prevents ortho isomer formation and polymerization. |
| Stoichiometry | 1.1 eq AlCl₃ : 1.0 eq Acyl Chloride | AlCl₃ forms a 1:1 complex with the product ketone; excess is required for full conversion. |
| Solvent | Dichloromethane (DCM) | Solubilizes the acylium complex while remaining inert to the Lewis Acid. |
| Quench pH | pH < 2 (HCl) | Essential to break the strong Aluminum-Oxygen bond in the product complex. |
| Moisture Control | Strict Anhydrous (<0.05% H₂O) | AlCl₃ reacts violently with water; moisture deactivates the catalyst. |
Detailed Experimental Protocols
Phase 1: Friedel-Crafts Acylation
Objective: Synthesis of (4-chlorophenyl)(4-methoxyphenyl)methanone.
Reagents:
-
Anisole (Methoxybenzene): 10.8 g (100 mmol)
-
4-Chlorobenzoyl chloride: 17.5 g (100 mmol)
-
Aluminum Chloride (AlCl₃), anhydrous: 14.6 g (110 mmol)
-
Dichloromethane (DCM), anhydrous: 150 mL
-
HCl (conc.) and Ice for quench.
Procedure:
-
Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a thermometer.
-
Catalyst Suspension: Under nitrogen flow, charge the flask with AlCl₃ (14.6 g) and DCM (80 mL) . Cool the suspension to 0–5°C using an ice/water bath.
-
Electrophile Formation: Dissolve 4-chlorobenzoyl chloride (17.5 g) in DCM (30 mL). Add this solution dropwise to the AlCl₃ suspension over 15 minutes.
-
Observation: The mixture will turn yellow/orange as the acylium ion forms. Stir for 15 minutes at 0°C.
-
-
Reaction: Dissolve Anisole (10.8 g) in DCM (40 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10°C .
-
Note: Slow addition favors para-selectivity.
-
-
Completion: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[8][9]
-
Quench (Critical): Pour the reaction mixture slowly onto a stirred mixture of Ice (200 g) and conc. HCl (20 mL) .
-
Safety: Evolution of HCl gas; perform in a fume hood.
-
-
Workup: Separate the organic layer.[1][10][11] Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with 1M NaOH (2 x 50 mL) to remove unreacted acid/phenol traces, followed by Brine (50 mL).
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol if necessary.
-
Expected Yield: 85–92% (Pale yellow solid).
-
Phase 2: Carbonyl Reduction
Objective: Conversion to (4-methoxyphenyl)(4-chlorophenyl)methanol.
Reagents:
-
Ketone Intermediate (Phase 1 Product): 12.3 g (50 mmol)
-
Sodium Borohydride (NaBH₄): 1.9 g (50 mmol)
-
Methanol: 100 mL
Procedure:
-
Dissolution: In a 250 mL flask, dissolve the Ketone (12.3 g) in Methanol (100 mL) . Cool to 0°C .[1][4]
-
Reduction: Add NaBH₄ (1.9 g) in small portions over 10 minutes.
-
Caution: Hydrogen gas evolution.[8]
-
-
Reaction: Remove ice bath and stir at room temperature for 1 hour. Monitor disappearance of ketone by TLC.
-
Quench: Carefully add Water (20 mL) followed by 1M HCl until pH is neutral (~7).
-
Extraction: Evaporate most of the Methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash organics with Brine, dry over Na₂SO₄, and concentrate.
-
Final Purification: If high purity is required for biological assay, purify via silica gel column chromatography (Gradient: 5% to 20% EtOAc in Hexanes).
-
Process Workflow & Quality Control
Figure 2: End-to-end synthesis workflow.
Quality Control Specifications:
-
Appearance: White to off-white crystalline solid.
-
1H NMR (CDCl₃): Characteristic carbinol proton signal at ~5.8 ppm (s, 1H).
-
Impurity Profile: Bis-alkylation product (Triarylmethane) should be <0.1%.
References
-
Friedel-Crafts Acylation Mechanisms & Protocols
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
-
Effenberger, F., & Epple, G. (1972).[6] Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition.
-
Zeolite Catalysis (Green Alternative)
-
Reduction Protocols
-
BenchChem Technical Guides. Synthesis of 4-Chlorophenyl-2-pyridinylmethanol (Analogous reduction protocol).
-
-
Safety Data (MSDS)
-
Aluminum Chloride Anhydrous Safety Data Sheet.
-
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. clearsynth.com [clearsynth.com]
- 10. benchchem.com [benchchem.com]
- 11. condor.depaul.edu [condor.depaul.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst - Green and Sustainable Chemistry - SCIRP [scirp.org]
- 14. scirp.org [scirp.org]
- 15. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of (2,6-Dichloro-4-methoxyphenyl)methanol via Sodium Borohydride Reduction
Introduction: The Strategic Importance of Substituted Benzyl Alcohols
Substituted benzyl alcohols are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and functional materials. Their utility stems from the reactive benzylic hydroxyl group, which serves as a versatile handle for introducing various functionalities. The compound (2,6-dichloro-4-methoxyphenyl)methanol, in particular, is a valuable building block characterized by its sterically hindered and electronically modulated aromatic ring. This substitution pattern is often incorporated into novel therapeutic agents to enhance metabolic stability and modulate binding affinity to biological targets. The synthesis of this key intermediate via the reduction of its corresponding aldehyde, 2,6-dichloro-4-methoxybenzaldehyde, using sodium borohydride (NaBH₄), represents a reliable, scalable, and cost-effective method. This application note provides a comprehensive guide to this transformation, detailing the underlying mechanism, a field-proven experimental protocol, and essential safety and analytical considerations for researchers and professionals in drug development.
Mechanistic Insights: The Nuances of Hydride Reduction
The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of nucleophilic addition to a carbonyl group.[1] Despite its apparent simplicity, a nuanced understanding of the reaction mechanism is crucial for optimizing reaction conditions and ensuring a high yield of the desired product.
The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 2,6-dichloro-4-methoxybenzaldehyde.[1] The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to this attack. This step results in the formation of a tetrahedral alkoxide intermediate, where the hydride has formed a new carbon-hydrogen bond, and the pi bond of the carbonyl has been broken, leaving a negative charge on the oxygen atom.
Methanol, the solvent in this protocol, plays a dual role. It serves as a medium to dissolve both the aldehyde and the sodium borohydride, and it also acts as a proton source. Following the initial hydride transfer, the newly formed borate-alkoxide intermediate is protonated by methanol to yield the final product, this compound, and a methoxyborohydride species. This process can repeat until all four hydride ions from the borohydride have been utilized. A final aqueous workup ensures the complete protonation of any remaining alkoxide species and quenches any unreacted sodium borohydride.[2][3]
Visualizing the Reaction Pathway
Caption: Mechanism of NaBH₄ reduction of 2,6-dichloro-4-methoxybenzaldehyde.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| 2,6-Dichloro-4-methoxybenzaldehyde | ≥98% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Round-bottom flask | - | Standard laboratory supplier |
| Magnetic stirrer and stir bar | - | Standard laboratory supplier |
| Ice bath | - | - |
| Separatory funnel | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Safety Precautions: A Mandate for Prudent Handling
A rigorous adherence to safety protocols is paramount when working with sodium borohydride and the associated solvents.
-
Sodium Borohydride (NaBH₄): This reagent is a flammable solid and reacts with water and acids to produce flammable hydrogen gas, which can ignite spontaneously.[2] It is also toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage. Handle NaBH₄ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[2] Avoid contact with water and ensure all glassware is dry before use.
-
Methanol: Methanol is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Quenching: The addition of aqueous acid to quench the reaction should be done slowly and cautiously, especially if there is a significant amount of unreacted NaBH₄, as this will generate hydrogen gas. An ice bath should be used to control any exothermic reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the efficient and high-yielding synthesis of this compound.
Reaction Setup and Execution
-
Dissolution of the Aldehyde: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-methoxybenzaldehyde (10.0 g, 48.8 mmol) in anhydrous methanol (100 mL). Stir the solution until the aldehyde is completely dissolved.
-
Cooling the Reaction Mixture: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. Maintaining a low temperature is crucial to control the exothermicity of the reaction and to minimize potential side reactions.
-
Portion-wise Addition of NaBH₄: To the cooled solution, add sodium borohydride (1.85 g, 48.8 mmol, 1.0 equivalent) in small portions over a period of 15-20 minutes. The portion-wise addition helps to manage the reaction rate and prevent a rapid temperature increase.
-
Reaction Monitoring: After the complete addition of NaBH₄, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicate the progression of the reaction.
Visualizing the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Work-up and Purification
-
Quenching the Reaction: Once the reaction is complete, slowly and carefully add 1 M hydrochloric acid (50 mL) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C. This will neutralize any excess NaBH₄ and protonate the alkoxide. Be mindful of hydrogen gas evolution.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to afford the pure product as a white solid.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Yield | Typically >90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.05 (s, 2H, Ar-H), 4.75 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 2.10 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 158.5, 135.0, 129.0, 115.0, 65.0, 56.0 |
| TLC (3:1 Hexane:EtOAc) | Rf of product < Rf of starting aldehyde |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.
Conclusion: A Robust Protocol for a Key Intermediate
The sodium borohydride-mediated reduction of 2,6-dichloro-4-methoxybenzaldehyde to this compound is a highly efficient and reliable synthetic transformation. The protocol detailed in this application note, with its emphasis on controlled reaction conditions and a thorough work-up procedure, provides a clear pathway for obtaining this valuable intermediate in high yield and purity. The mechanistic insights and safety considerations outlined herein are intended to empower researchers in the pharmaceutical and chemical industries to confidently and safely execute this synthesis, thereby facilitating the development of novel molecules with potential therapeutic applications.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
- Sodium borohydride - Safety D
-
Organic Lab: Aldehyde and Ketone Reduction. (2020, November 16). YouTube. [Link]
- 1H and 13C NMR spectroscopic data. (n.d.).
-
Reduction of aldehydes and ketones. (2015, November 15). Chemguide. [Link]
- S1 1H NMR, 13C NMR, and HMBC Spectra. (n.d.). The Royal Society of Chemistry.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. (n.d.). Benchchem.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
-
2,6-dichloro-4-methoxybenzaldehyde. (2025, May 20). ChemSynthesis. [Link]
Sources
Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol as a linker.
This guide details the application and protocols for the Hydroxytetrachlorodiphenylmethyl (HTPM) linker, specifically the Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol system.[1]
(2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol[1][2][3]
Executive Summary
The HTPM Linker represents a strategic evolution in solid-phase linkers, designed to bridge the gap between hyper-acid-labile linkers (e.g., 2-Chlorotrityl chloride, cleavable at 1% TFA) and stable linkers requiring harsh cleavage (e.g., Wang, cleavable at 95% TFA).
Defined by its tetrachlorinated benzhydryl core, the HTPM linker offers a unique "Goldilocks" stability profile : it remains intact under a wide range of Brønsted/Lewis acidic and basic conditions used in diversity-oriented synthesis (DOS), yet cleaves cleanly with 20% Trifluoroacetic Acid (TFA) . This makes it an indispensable tool for synthesizing complex small molecules and peptides where intermediate steps might prematurely cleave standard trityl-based resins.
Key Technical Advantages
| Feature | Technical Specification | Advantage |
| Cleavage Condition | 20% TFA in DCM | Milder than Wang; compatible with acid-sensitive scaffolds that survive 20% but not 95% TFA. |
| Stability Profile | High (Lewis Acids, Bases, Nucleophiles) | Allows complex transformations (e.g., glycosylation, reduction, organometallic coupling) on-resin. |
| Regenerability | Yes (via NH | Cost-effective for large-scale or iterative library synthesis. |
| Loading Capacity | ~1.0 - 1.2 mmol/g | High loading suitable for preparative synthesis. |
Mechanistic Basis
The HTPM linker functions as a modified benzhydryl (diphenylmethyl) alcohol. Its cleavage mechanism relies on the formation of a stabilized carbocation.
Electronic Tuning
Standard trityl linkers use methoxy groups (electron-donating) to stabilize the carbocation, making them extremely acid-labile. The HTPM linker incorporates four chlorine atoms (electron-withdrawing) on the aromatic rings:
-
2,6-Dichloro substitution on the phenol ring (polymer side).[1]
-
2,4-Dichloro substitution on the free phenyl ring.
These chlorine atoms destabilize the carbocation relative to a trityl cation, thereby increasing the activation energy required for acid cleavage . This structural tuning prevents premature cleavage during mild acid treatments (e.g., dilute Lewis acids) while still allowing cleavage under moderate acidic conditions (20% TFA).
Mechanism Diagram
The following diagram illustrates the loading, stability window, and cleavage pathway.
Figure 1: The HTPM Linker Lifecycle. Note the specific regeneration loop allowing resin reuse.
Experimental Protocols
Material Preparation
-
Resin Base: Aminomethyl polystyrene or similar functionalized support.
-
Linker Precursor: The HTPM linker is typically attached to the resin via a spacer (e.g., glutaric acid or succinic acid derivative) to improve accessibility.
Protocol A: Loading Carboxylic Acids (Ester Formation)
This protocol immobilizes a carboxylic acid target onto the HTPM hydroxyl group.
Reagents:
-
Target Carboxylic Acid (3.0 equiv)
-
DIC (N,N'-Diisopropylcarbodiimide) (3.0 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
Solvent: Anhydrous DCM or DMF
Step-by-Step:
-
Swelling: Swell the HTPM resin (1.0 g) in dry DCM (10 mL) for 30 minutes. Drain.
-
Activation: Dissolve the Carboxylic Acid and DIC in minimal DCM/DMF. Stir for 5 minutes to form the O-acylisourea.
-
Coupling: Add the activated mixture to the resin, followed by the DMAP solution.
-
Incubation: Agitate at room temperature for 4–12 hours.
-
Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional): Treat with acetic anhydride/pyridine (1:1) in DCM for 30 mins to cap unreacted hydroxyls.
-
Drying: Dry under high vacuum.
Protocol B: On-Resin Synthesis (Stability Check)
The HTPM linker is compatible with the following conditions (unlike 2-CTC resins):
-
Lewis Acids: Compatible with mild Lewis acids (e.g., ZnCl
, MgBr ) used in aldol or Diels-Alder reactions. -
Bases: Stable to piperidine (Fmoc deprotection), DBU, and tertiary amines.
-
Nucleophiles: Stable to Grignard reagents (under controlled temps) and reducing agents (NaBH
).
Protocol C: Cleavage (The Critical Step)
This step releases the target molecule while generating the tetrachlorobenzhydryl cation on the resin.
Reagents:
-
Cleavage Cocktail: 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Scavengers (Optional): Triethylsilane (TES) or water (2.5%) if the substrate contains electron-rich side chains (e.g., Trp, Met).
Step-by-Step:
-
Preparation: Place the resin in a fritted syringe or column.
-
Equilibration: Wash resin with DCM (2x) to remove traces of DMF/MeOH.
-
Cleavage: Add the 20% TFA/DCM solution (10 mL per gram of resin).
-
Agitation: Shake gently for 30–60 minutes at room temperature.
-
Note: Unlike Rink amide (requires hours), HTPM cleavage is relatively fast due to the stability of the leaving group cation.
-
-
Collection: Filter the filtrate into a flask.
-
Wash: Wash the resin with DCM (2x) and collect combined filtrates.
-
Isolation: Evaporate the solvent under reduced pressure (keep temperature < 30°C to prevent side reactions).
-
Workup: Co-evaporate with toluene or ether to remove residual TFA.
Protocol D: Resin Regeneration
Unlike many linkers that are discarded, HTPM can be recycled.
Step-by-Step:
-
Neutralization: Wash the cleaved resin (now the chloride or trifluoroacetate form) with THF.
-
Hydrolysis: Treat the resin with 5% aqueous NH
OH in THF (1:1 v/v) for 2 hours. -
Result: This converts the cation/chloride back to the hydroxyl form.
-
Validation: Wash extensively with water, MeOH, and DCM.[2][3] The resin is ready for re-loading.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Loading Yield | Steric hindrance of the 2,6-dichloro groups. | Use Mitsunobu conditions (PPh |
| Premature Cleavage | Acid concentration too high in synthesis steps. | Ensure Lewis acid catalysts are used in anhydrous conditions; avoid protic acids >1% during synthesis. |
| Incomplete Cleavage | Re-attachment of product to resin carbocation. | Add 5% TES (Triethylsilane) to the cleavage cocktail to quench the resin cation immediately. |
| Product Impurity | TFA adduct formation. | Co-evaporate with toluene immediately after cleavage; do not let the crude sit in TFA. |
References
-
Kurosu, M., Biswas, K., & Crick, D. C. (2007). Polymer-Supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis.[1][4][5] Organic Letters, 9(6), 1141–1144.[5] [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymer-supported (2,6-dichloro- 4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: a new linker for solid-phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Stringency Cleavage of Compounds from HTPM/HMPB Linkers using 20% TFA
Abstract & Strategic Rationale
The HTPM linker (often synonymous with HMPB or "Rink Acid" analogs) is a super-acid-sensitive handle designed primarily for the release of fully protected peptide fragments using mild acid (1% TFA). However, specific synthetic campaigns require a High-Stringency Cleavage protocol using 20% TFA .
This concentration represents a critical "middle ground" in Solid-Phase Peptide Synthesis (SPPS). Unlike the standard 1% protocol (which retains all side-chain protecting groups) or the 95% protocol (which removes all protecting groups), 20% TFA effects Quantitative Linker Cleavage while simultaneously removing highly acid-labile protecting groups (e.g., tert-butyl, Trityl, Boc) but potentially retaining more stable sulfonamide-based protections (e.g., Pbf, Pmc) depending on reaction duration.
This guide details the mechanistic implications, required scavengers, and step-by-step protocol for using 20% TFA with HTPM resins, ensuring high recovery yields without compromising compound integrity.
Mechanistic Insight
The Cleavage Mechanism
The HTPM linker anchors the C-terminus of the peptide/compound via an ester bond to a benzyl alcohol moiety. The linker contains a methoxy group at the meta position relative to the phenolic ether and ortho to the hydroxymethyl attachment point.
-
Protonation: The 20% TFA environment protonates the ether oxygen of the linker.
-
Carbocation Formation: The C-O bond undergoes scission, releasing the peptide as a free carboxylic acid. The remaining linker forms a resonance-stabilized benzylic carbocation on the resin.
-
Stabilization: The electron-donating methoxy group stabilizes this carbocation, making the linker hyper-labile compared to standard Wang linkers.
The 20% TFA Impact (Side-Reaction Control)
At 20% TFA, the reaction environment is sufficiently acidic to generate reactive carbocations not just from the linker, but from cleaving side-chain protecting groups (e.g., t-butyl cations from Boc/tBu removal).
-
Risk: Without adequate scavengers, these free cations will re-alkylate electron-rich residues (Trp, Tyr, Met) or the cleaved peptide itself.
-
Solution: The protocol must include high-efficiency scavengers (Triisopropylsilane/Water) even though the TFA concentration is "low" compared to global deprotection standards.
Materials & Reagents
| Component | Grade/Specification | Role |
| HTPM/HMPB Resin | Loading 0.3–0.8 mmol/g | Solid support |
| Trifluoroacetic Acid (TFA) | HPLC Grade (>99.0%) | Cleavage agent & Deprotector |
| Dichloromethane (DCM) | Anhydrous, Amine-free | Solvent (Swelling agent for PS resins) |
| Triisopropylsilane (TIS) | Synthesis Grade | Carbocation Scavenger |
| Water (Milli-Q) | Type I | Scavenger (for tBu cations) |
| Diethyl Ether | Cold (-20°C) | Precipitation medium |
Experimental Protocol
Preparation of Cleavage Cocktail (Volume: 10 mL)
Standard Ratio:20% TFA / 5% TIS / 5% H₂O / 70% DCM
Note: DCM is essential. HTPM is typically attached to Polystyrene (PS) beads, which do not swell in neat TFA. DCM ensures the acid penetrates the bead matrix.
-
Measure 7.0 mL of Dichloromethane (DCM).
-
Add 0.5 mL of Triisopropylsilane (TIS).
-
Add 0.5 mL of Water.
-
Slowly add 2.0 mL of Trifluoroacetic Acid (TFA).
-
Mix thoroughly. (The solution may be slightly biphasic; vigorous agitation is required).
Cleavage Workflow
Step 1: Resin Preparation
-
Place the resin in a fritted synthesis syringe or glass reaction vessel.
-
Wash resin 3x with DCM to remove any residual DMF (DMF can buffer the acid, reducing cleavage efficiency).
Step 2: Reaction
-
Add the Cleavage Cocktail to the resin (Ratio: 10 mL cocktail per 1 g resin).
-
Agitate gently for 30 to 60 minutes at room temperature.
-
Optimization Note: For simple sequences, 30 mins is sufficient. For sequences containing multiple Arg(Pbf) or Trp(Boc), extend to 60 mins, though Pbf removal will likely remain incomplete.
-
Step 3: Filtration & Collection
-
Filter the reaction mixture into a round-bottom flask.
-
Do NOT neutralize with Pyridine (unlike the 1% TFA protocol). At 20% TFA, the protecting groups are already compromised; neutralization serves no purpose and complicates workup.
-
Wash the resin 2x with small volumes of DCM (2-3 mL) and combine with the filtrate.
Step 4: Work-up
-
Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) at <30°C to remove DCM and most TFA.
-
Precipitation: Add ice-cold Diethyl Ether (10x volume of residue) to precipitate the peptide.
-
Centrifugation: Centrifuge at 3000 rpm for 5 mins; decant the supernatant.
-
Drying: Dry the pellet under high vacuum or lyophilize from water/acetonitrile.
Visual Workflow & Decision Logic
The following diagram illustrates the decision logic and workflow for HTPM cleavage, highlighting the divergence between "Protected Fragment" (1%) and "High Stringency" (20%) protocols.
Caption: Workflow logic comparing standard 1% cleavage vs. the 20% high-stringency protocol for HTPM linkers.
Data & Protecting Group Stability Matrix
When using 20% TFA, the researcher must be aware of the fate of common protecting groups. The table below summarizes stability under these specific conditions (30-60 min exposure).
| Protecting Group | Amino Acid | Stability in 20% TFA (30-60 min) | Status in Final Product |
| Boc | Lys, Trp | Unstable | Removed (Deprotected) |
| tBu | Ser, Thr, Tyr, Asp, Glu | Unstable | Removed (Deprotected) |
| Trt (Trityl) | His, Asn, Gln, Cys | Highly Unstable | Removed (Deprotected) |
| Pbf / Pmc | Arg | Moderately Stable | Partially Intact (May require 95% TFA to fully remove) |
| Fmoc | N-Terminus | Stable | Intact (Remains on peptide) |
| Acm | Cys | Stable | Intact |
Interpretation: The 20% TFA protocol yields a peptide that is largely deprotected, but may contain residual Pbf groups on Arginine. If the sequence contains Arginine, a subsequent "Global Deprotection" step (95% TFA) in solution phase may be necessary if the 20% treatment was insufficient.
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Incomplete swelling of polystyrene resin in the TFA/Water mix.
-
Fix: Increase the DCM ratio. Ensure the cocktail is at least 60-70% DCM.
-
-
Alkylation Adducts (Mass Spec +56, +106, etc.):
-
Cause: Re-attachment of tBu or Trityl cations to the peptide.
-
Fix: Increase TIS concentration to 7.5% or add 2.5% EDT (Ethane dithiol) if Met/Cys are present.
-
-
Incomplete Cleavage:
-
Cause: "Difficult sequence" aggregation preventing acid access.
-
Fix: Repeat the 20% TFA treatment for a second 30-minute cycle.
-
References
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946.
-
Merck Millipore / Novabiochem. (2020). "Cleavage of HMPB and Rink Acid Resins." Novabiochem Peptide Synthesis Protocols.
-
Albericio, F. (2000). "Orthogonal protecting groups for N-amino and C-terminal carboxylic acids in solid-phase peptide synthesis." Biopolymers, 55(2), 123-139.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504. (Detailed analysis of acid lability of Pbf vs tBu).
Sources
Troubleshooting & Optimization
Overcoming low yields in (2,6-Dichloro-4-methoxyphenyl)methanol synthesis
Technical Support Center: Synthesis of (2,6-Dichloro-4-methoxyphenyl)methanol
Topic: Overcoming Low Yields in this compound Synthesis Ticket ID: #SYN-26D4M-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Steric-Electronic" Trap
Users frequently report yields below 40% when synthesizing this compound (DCM-OH) from its corresponding aldehyde or ester. The root cause is rarely reagent quality but rather a synergistic barrier created by the molecule's substitution pattern:
-
Steric Blockade: The two ortho-chlorine atoms create a "picket fence" around the carbonyl carbon, physically hindering the approach of nucleophilic hydride agents (pathway A in Diagram 1).
-
Electronic Deactivation: The para-methoxy group acts as a resonance donor (+R effect), increasing electron density at the carbonyl carbon and reducing its electrophilicity.
This guide provides a validated protocol to overcome these barriers, shifting from standard "textbook" reductions to a kinetically optimized workflow.
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 50% conversion despite using excess NaBH₄. Why?
Diagnosis: The reaction is kinetically limited. Standard Sodium Borohydride (NaBH₄) in ethanol at room temperature is often too sluggish for this sterically crowded and electronically deactivated system. Solution: Switch to a Luche Reduction or increase thermal energy.
-
Immediate Fix: Add Cerium(III) Chloride heptahydrate (CeCl₃·7H₂O) to your methanol solution. The Cerium ion coordinates with the carbonyl oxygen, increasing its electrophilicity and guiding the hydride attack, effectively bypassing the electronic deactivation.
-
Alternative: Switch solvent to THF/Methanol (10:1) and heat to reflux (65°C). The higher temperature overcomes the steric activation energy barrier.
Q2: I see the product spot on TLC, but after workup, I recover very little material. Where did it go?
Diagnosis: "Boron Trapping." In sterically hindered alcohols, the intermediate borate ester formed during reduction is exceptionally stable and resistant to hydrolysis. Standard water washes fail to break this bond, leaving your product trapped in the aqueous layer or emulsion. Solution: Implement an Acidic Quench Hydrolysis .
-
Protocol: Quench the reaction with 1M HCl (or 10% H₂SO₄) and stir vigorously for 30–60 minutes before extraction. This forces the hydrolysis of the B-O bond, releasing the free alcohol.
Q3: The product is isolating as a sticky oil instead of a solid. Is it impure?
Diagnosis: Likely residual solvent or partial dechlorination.
-
Scenario A (Solvent): DCM-OH has a high affinity for chlorinated solvents. Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
-
Scenario B (Side Reaction): If you used catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ at high temps, you may have stripped a chlorine atom. Check LCMS for [M-34] peaks. Solution: Recrystallize from a mixture of Heptane/Ethyl Acetate (5:1) . The pure alcohol should crystallize as white needles (mp ~96–98°C).
Optimized Experimental Protocol
Method: Enhanced Borohydride Reduction (High-Yield Variant) Scale: 10 mmol basis
| Reagent | Equiv.[1] | Role |
| 2,6-Dichloro-4-methoxybenzaldehyde | 1.0 | Substrate |
| NaBH₄ | 2.0 | Reducing Agent (Excess) |
| CeCl₃·7H₂O | 1.1 | Lewis Acid Activator (Optional but recommended) |
| Methanol (anhydrous) | Solvent | 0.2 M Concentration |
| 1M HCl | Quench | Borate Hydrolysis |
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the aldehyde in 50 mL of Methanol.
-
Note: If using the Luche variant, add 11 mmol of CeCl₃·7H₂O now and stir until fully dissolved (approx. 10 min).
-
-
Addition: Cool the solution to 0°C (ice bath). Add NaBH₄ (20 mmol) portion-wise over 15 minutes.
-
Critical: Gas evolution (H₂) will occur. Ensure the system is vented.[2]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). If starting material persists, heat to 50°C for 1 hour.
-
-
Quench (The Yield Saver): Cool back to 0°C. Slowly add 1M HCl until pH < 2.
-
CRITICAL STEP: Stir the acidic mixture vigorously for 45 minutes . This breaks the stable borate complexes.
-
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize from Heptane/EtOAc if necessary.
Visualizations
Figure 1: Steric & Electronic Barriers in Reduction
Caption: Pathway analysis showing how Luche conditions bypass the activation barrier and acidic hydrolysis prevents product trapping.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing yield loss based on TLC and phase distribution.
References
-
OpenStax. (2023). 17.4 Alcohols from Carbonyl Compounds: Reduction. Chemistry 2e. [Link]
-
Google Patents. (2003). JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol. [3]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14484725, this compound. [Link]
- Google Patents. (1988). EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol.
Sources
Side reactions in the protection of alcohols with (2,6-Dichloro-4-methoxyphenyl)methanol
This guide is structured as a Tier 2/3 Technical Support resource for organic chemists and process development scientists. It assumes a baseline understanding of protecting group chemistry but addresses the specific nuances of the sterically congested, electron-rich (2,6-Dichloro-4-methoxyphenyl)methyl (DCPM) moiety.
Ticket Type: Advanced Synthesis / Troubleshooting Subject: Side Reactions & Optimization in Alcohol Protection with (2,6-Dichloro-4-methoxyphenyl)methanol Agent: Senior Application Scientist
System Overview: The DCPM Advantage & Risk
The (2,6-Dichloro-4-methoxyphenyl)methyl (DCPM) group is a specialized "Goldilocks" protecting group. It is structurally similar to the common p-methoxybenzyl (PMB) group but engineered for greater acid stability.
-
The Mechanism: The 4-methoxy group stabilizes the benzylic cation via resonance, facilitating introduction/removal.
-
The Twist (literally): The 2,6-dichloro substituents exert significant steric bulk, forcing the aromatic ring out of planarity and sterically shielding the benzylic oxygen.
-
The Result: DCPM ethers are more stable to acid than PMB ethers (surviving dilute TFA) but remain cleavable under oxidative conditions (DDQ) or strong acidic conditions (30–50% TFA).
Common Failure Modes: Users typically encounter issues not because the chemistry is "bad," but because the steric congestion inhibits standard SN2 coupling, forcing the use of SN1-like pathways (acid catalysis) which opens the door to carbocation-mediated side reactions.
Troubleshooting Guide: Diagnosing Side Reactions
Issue #1: The "Dimer" Trap (Symmetrical Ether Formation)
Symptom: You isolate a crystalline solid that is neither starting material nor product. NMR shows a perfect symmetry of the DCPM signals but no substrate signals.
Diagnosis: Self-condensation of the reagent to form Bis(2,6-dichloro-4-methoxyphenyl)methane .
Root Cause:
When using this compound directly with an acid catalyst (e.g., TsOH), the generated DCPM cation (
Resolution Protocol:
-
Stop using the alcohol reagent directly. Direct dehydrative coupling is inefficient for this bulky group.
-
Switch to the Imidate Method (See Protocol A). Convert the DCPM alcohol to the DCPM-Trichloroacetimidate .
-
Why this works: The imidate is a pre-activated donor. You use it in slight excess, but the leaving group is neutral (trichloroacetamide), and the reaction is run at lower temperatures where the rate of reaction with the substrate (often catalyzed by stronger Lewis acids like TMSOTf) outcompetes dimerization.
Issue #2: Friedel-Crafts Alkylation of Substrate
Symptom: The mass spectrum shows the mass of [Substrate + DCPM], but the NMR is messy and lacks the characteristic benzylic
Resolution Protocol:
-
Buffer the System: If using acid catalysis, switch to Lanthanum Triflate (La(OTf)₃) or Scandium Triflate (Sc(OTf)₃) . These mild Lewis acids coordinate to the alcohol oxygen, facilitating the etherification without generating a high concentration of "free" carbocations.
-
Solvent Switch: Change from DCM to Toluene or Ether . DCM stabilizes polar transition states (ions), promoting the "loose" cation that causes C-alkylation. Non-polar solvents promote "tighter" ion pairs, favoring the desired SN2-like substitution.
Issue #3: Incomplete Reaction / Steric Stall
Symptom: Reaction stalls at 40-50% conversion. Adding more reagent/acid only increases impurity profile (see Issue #1). Diagnosis: Steric clash between the 2,6-dichloro groups of the reagent and the alkyl groups of a secondary/tertiary alcohol substrate. Root Cause: The 2,6-dichloro pattern creates a "molecular wall." If the substrate alcohol is secondary or tertiary, the transition state energy is too high.
Resolution Protocol:
-
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M) to drive kinetics.
-
Catalyst: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) .[1] It is a "silicon bulldozer" that activates the imidate irreversibly.
-
Alternative: If the alcohol is tertiary, DCPM protection may be impossible. Consider a smaller group like MOM (Methoxymethyl) or BOM (Benzyloxymethyl).
Visualizing the Chemistry (Pathways)
The following diagram illustrates the competitive pathways when activating this compound.
Caption: Figure 1. Competitive reaction pathways. The formation of the symmetrical dimer (Side Reaction A) is the dominant failure mode in direct acid-catalyzed protocols.
Standardized Protocols
Protocol A: Preparation of DCPM-Trichloroacetimidate
Use this reagent to avoid dimerization and harsh acidic conditions.
Reagents:
-
This compound (1.0 equiv)
-
Trichloroacetonitrile (Cl₃CCN) (1.5 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 equiv) or NaH (0.1 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Dissolve the alcohol in anhydrous DCM (0.3 M).
-
Cool to 0°C.
-
Add Trichloroacetonitrile.
-
Add DBU dropwise. (The solution may turn yellow/orange).
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
QC Check: TLC should show complete consumption of the polar alcohol and formation of a less polar spot.
-
Workup: Filter through a short pad of silica gel (pre-neutralized with 1% Triethylamine in Hexanes). Concentrate.
-
Storage: Store at -20°C under Argon. Stable for weeks.
Protocol B: Protection of Substrate (The "Gold Standard")
Reagents:
-
Substrate Alcohol (1.0 equiv)[2]
-
DCPM-Trichloroacetimidate (1.2 - 1.5 equiv)
-
TMSOTf (0.05 - 0.1 equiv) or TfOH (0.01 equiv)
-
DCM or Toluene (anhydrous)
Step-by-Step:
-
Dissolve Substrate and DCPM-Imidate in solvent (0.2 M).
-
Add activated molecular sieves (4Å) and stir for 15 mins to ensure total dryness.
-
Cool to -20°C (or 0°C if substrate is hindered).
-
Add TMSOTf dropwise.
-
Monitor by TLC. Reaction is usually fast (< 1 hour).
-
Quench: Add Triethylamine (Et₃N) to neutralize the acid immediately upon completion.
-
Workup: Standard aqueous wash and column chromatography.
Stability & Deprotection Data
The table below highlights why you are using DCPM (orthogonality).
| Condition | PMB (Standard) | DCPM (Target) | Benzyl (Bn) |
| 1% TFA / DCM | Cleaved (Fast) | Stable | Stable |
| 10% TFA / DCM | Cleaved (Instant) | Stable / Slow Cleavage | Stable |
| 50% TFA / DCM | Cleaved | Cleaved | Stable |
| DDQ (Oxidative) | Cleaved | Cleaved | Stable |
| H₂ / Pd/C | Cleaved | Cleaved (Slow) | Cleaved (Fast) |
Frequently Asked Questions (FAQs)
Q: Can I remove DCPM without affecting a PMB group on the same molecule? A: No. Oxidative conditions (DDQ/CAN) will cleave both.[3] Acidic conditions that cleave DCPM (30-50% TFA) will definitely cleave PMB. The reverse is true: You can remove PMB (1% TFA) while keeping DCPM intact.
Q: My reaction turned deep purple/red. Is this a failure? A: Not necessarily. The p-methoxybenzyl cation is a stabilized resonance system that is often deeply colored (red/purple). If the color persists after quenching, it might indicate polymerization, but transient color is normal during the addition of the Lewis Acid.
Q: Why not just use the 2,4-dichlorobenzyl group? A: The 4-methoxy group is essential for oxidative cleavage (DDQ). Without it, you lose the ability to deprotect under neutral oxidative conditions, forcing you to use harsh hydrogenolysis or strong acids.
References
-
Original Methodology & Linker Applications: T. Kuroda, et al. "(2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids."[3] Synlett, 2000. (Note: This paper establishes the stability profile of the 2,6-dichloro-4-methoxy motif).
- General Protecting Group Stability (PMB vs DCPM)
-
Trichloroacetimidate Activation Mechanism: Schmidt, R. R., & Michel, J. "Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition in English, 1980.
Sources
Technical Support Center: Optimization of (2,6-Dichloro-4-methoxyphenyl)methyl ether Synthesis
Welcome to the technical support guide for the synthesis of (2,6-dichloro-4-methoxyphenyl)methyl ether. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural steps, offering a rationale-driven approach to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical transformation used to synthesize (2,6-dichloro-4-methoxyphenyl)methyl ether?
The synthesis is a classic example of the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of a phenol—in this case, 2,6-dichloro-4-methoxyphenol—to form a nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic methylating agent (like methyl iodide or dimethyl sulfate) in a bimolecular nucleophilic substitution (S_N2) reaction to form the desired ether.[1][3][4]
Q2: What are the most critical parameters to control for a high-yield synthesis?
Success in this synthesis hinges on meticulously controlling four key parameters:
-
Choice of Base: The base must be strong enough to completely deprotonate the sterically hindered and electron-deficient phenol.
-
Solvent System: The solvent must facilitate the S_N2 reaction by effectively solvating the counter-ion while leaving the nucleophile reactive.[2][5]
-
Anhydrous Conditions: The presence of water can significantly reduce yield by quenching the reactive phenoxide intermediate.[6][7]
-
Temperature: The reaction temperature must be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions or decomposition.[2][8]
Q3: My reaction yield is consistently low. What are the most common culprits?
Low yields are typically traced back to one or more of the following issues:
-
Incomplete Deprotonation: Using a base that is too weak (e.g., K₂CO₃) may not fully convert the starting phenol to its reactive phenoxide form.[6]
-
Moisture Contamination: Water in the solvent or on the glassware will consume the phenoxide, reverting it back to the less reactive phenol.[6]
-
Suboptimal Solvent: Using protic solvents (like ethanol or water) or apolar solvents can drastically slow down the reaction rate by stabilizing the nucleophile or failing to dissolve the reactants, respectively.[2][8]
-
Side Reactions: Although the 2,6-dichloro substitution provides steric hindrance, competitive C-alkylation (alkylation on the aromatic ring) can occur under certain conditions, especially with aryloxide nucleophiles.[1][2]
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems.
Problem Area 1: Low or No Product Formation
Q: My reaction isn't working. How can I confirm if the initial deprotonation step is successful?
A: The deprotonation of the phenol to the phenoxide is the critical first step. Incomplete conversion is a primary reason for reaction failure.
-
Causality: 2,6-dichloro-4-methoxyphenol is more acidic than a simple phenol due to the inductive effect of the chlorine atoms, but steric hindrance around the hydroxyl group can slow the rate of deprotonation. A sufficiently strong base is non-negotiable.
-
Recommended Action: Use a strong, non-nucleophilic base like sodium hydride (NaH).[6][9] When NaH is added to the solution of your phenol in an anhydrous solvent, you should observe the evolution of hydrogen gas (H₂). The cessation of this bubbling is a strong visual indicator that the deprotonation is complete.[8] If no gas evolution is observed, your NaH may be inactive, or your system may have a significant leak allowing inert gas to escape.
Q: Which base and solvent combination is considered optimal for this specific synthesis?
A: The ideal pairing is a strong base with a polar aprotic solvent.
-
Expert Rationale:
-
Base: Sodium hydride (NaH) is superior because it forms the sodium phenoxide and H₂ gas, which escapes, driving the reaction to completion.
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[2][5] These solvents effectively solvate the sodium cation (Na⁺) but do not form strong hydrogen bonds with the phenoxide anion. This leaves the oxygen anion "naked" and highly nucleophilic, maximizing the rate of the desired S_N2 attack.[2]
-
Q: Could the choice of methylating agent be the issue?
A: While less common for methylation, the reactivity of the alkylating agent is a key factor in Williamson ether syntheses. The general reactivity trend is R-I > R-Br > R-Cl > R-OTs.[10] For methylation, methyl iodide (CH₃I) is highly reactive and generally reliable. If you suspect your CH₃I is old, it may have decomposed. Dimethyl sulfate ((CH₃)₂SO₄) is a potent and cost-effective alternative, but it is significantly more toxic and requires appropriate handling.
Problem Area 2: Complex Product Mixture & Side Reactions
Q: My post-reaction TLC or GC-MS analysis shows multiple products. What are they likely to be?
A: Besides unreacted starting materials, the most probable side product is a result of C-alkylation.
-
Mechanistic Insight: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring carbons (C-alkylation, undesired).[1][2] While the ortho positions (2 and 6) are blocked by chlorine atoms, C-alkylation could potentially occur at the 3 or 5 positions, though it is less likely.
-
Optimization Strategy: O-alkylation is generally favored in polar aprotic solvents like DMF and DMSO, which promote the dissociation of the ion pair and enhance the reactivity of the oxygen anion.
Problem Area 3: Work-up and Purification
Q: How do I efficiently remove unreacted 2,6-dichloro-4-methoxyphenol from my product?
A: The acidic nature of the starting phenol is the key to its removal. After the reaction is complete and the solvent has been removed or diluted, perform a liquid-liquid extraction. Wash the organic layer containing your product with an aqueous base solution, such as 1M sodium hydroxide (NaOH).[11] The basic wash will deprotonate the acidic phenol, pulling it into the aqueous layer as its water-soluble sodium salt, while the neutral ether product remains in the organic layer.
Q: I'm experiencing emulsion formation during the aqueous work-up. How can I resolve this?
A: Emulsions are common when extracting solutions containing salts or polar solvents like residual DMF. To break an emulsion, add a saturated aqueous solution of sodium chloride (brine).[8] The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the less polar organic components out and leading to better layer separation.
Data Summary: Impact of Reaction Conditions
The following table summarizes expected outcomes based on different experimental parameters. This data is illustrative and serves to guide optimization.
| Run | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield | Key Observations & Rationale |
| 1 | K₂CO₃ | Acetone | 56 (Reflux) | 12 | < 40% | K₂CO₃ is a relatively weak base, leading to incomplete phenoxide formation. Acetone is a polar aprotic solvent, but its lower boiling point limits the reaction rate. |
| 2 | NaH | THF | 66 (Reflux) | 6 | 60-75% | NaH ensures complete deprotonation. THF is a good polar aprotic solvent, but less polar than DMF, resulting in a slightly slower reaction. |
| 3 | NaOH | Ethanol | 78 (Reflux) | 8 | < 20% | Poor Choice. Ethanol is a protic solvent that solvates and deactivates the phenoxide nucleophile through hydrogen bonding.[2] |
| 4 | NaH | DMF | 60-80 | 2-4 | > 90% | Optimal. Strong base ensures complete nucleophile formation. DMF is a superior polar aprotic solvent that accelerates the S_N2 reaction.[2][5] |
Visualizations: Reaction and Troubleshooting Logic
Reaction Mechanism
Caption: Logical workflow for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: Optimized Synthesis of (2,6-Dichloro-4-methoxyphenyl)methyl ether
Safety: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water. Methyl iodide is a carcinogen.
Materials:
-
2,6-dichloro-4-methoxyphenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2,6-dichloro-4-methoxyphenol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Dissolution: Add anhydrous DMF via syringe to dissolve the phenol.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise at 0 °C (ice bath). Stir the mixture and allow it to warm to room temperature. Stir until hydrogen gas evolution ceases (typically 30-60 minutes).
-
Alkylation: Cool the mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed (typically 2-4 hours). [8]6. Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1M NaOH (to remove unreacted phenol), water, and finally with brine. [8]8. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (2,6-dichloro-4-methoxyphenyl)methyl ether. [8]
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A non-polar solvent system such as 9:1 Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed.
-
Procedure: Using a capillary tube, spot the starting material (phenol), a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Visualization: Visualize the spots under UV light (254 nm). The product ether will be less polar than the starting phenol and should have a higher R_f value.
References
-
Williamson ether synthesis - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis - ACS Publications. (1981). Journal of Chemical Education, 58(10), 826. [Link]
-
An Ether Synthesis Using Phase Transfer Catalysis | Journal of Chemical Education. (1981). [Link]
-
Acid-Catalyzed Etherification of Glycerol with Tert-Butanol: Reaction Monitoring through a Complete Identification of the Produced Alkyl Ethers - MDPI. (2023). Molecules, 28(21), 7248. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (2022). Highlights in Science, Engineering and Technology, 13, 221-227. [Link]
-
Williamson Ether Synthesis - Chemistry Steps. (2022). Retrieved February 19, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved February 19, 2026, from [Link]
-
Williamson ether synthesis - L.S.College, Muzaffarpur. (2021). Retrieved February 19, 2026, from [Link]
-
Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations - TailoredRead. (2025). Retrieved February 19, 2026, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved February 19, 2026, from [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. (2025). Retrieved February 19, 2026, from [Link]
-
Monitoring of the reductive etherification reactions of 1 b and 2 f by ¹H‐NMR. (n.d.). Retrieved February 19, 2026, from [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Retrieved February 19, 2026, from [Link]
-
(2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids in Solution or on Polymer Support | Request PDF - ResearchGate. (2025). Retrieved February 19, 2026, from [Link]
-
Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols | ACS Omega - ACS Publications. (2018). ACS Omega, 3(1), 638-648. [Link]
-
Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed. (2014). Analytica Chimica Acta, 849, 12-18. [Link]
-
Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis - Taylor & Francis. (2006). Journal of Liquid Chromatography & Related Technologies, 29(16), 2369-2381. [Link]
-
18.2: Preparing Ethers - Chemistry LibreTexts. (2025). Retrieved February 19, 2026, from [Link]
-
(2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacet- imidates: Protection of Alcohols and Carboxylic Acids in. (n.d.). Retrieved February 19, 2026, from [Link]
-
A, B, C's of Williamson Ether Synthesis - Teach the Mechanism. (2022). Retrieved February 19, 2026, from [Link]
-
Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. (2021). Retrieved February 19, 2026, from [Link]
-
Mild Synthesis of Sterically Congested Alkyl Aryl Ethers | Organic Letters - ACS Publications. (2016). Organic Letters, 18(17), 4444-4447. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis fo - askIITians. (2025). Retrieved February 19, 2026, from [Link]
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents. (n.d.).
-
2,6-dichlorophenol - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]
-
(PDF) ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. - ResearchGate. (2025). Retrieved February 19, 2026, from [Link]
-
A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol - QuickCompany. (n.d.). Retrieved February 19, 2026, from [Link]
-
Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap. (n.d.). Retrieved February 19, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tailoredread.com [tailoredread.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. francis-press.com [francis-press.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
Improving the stability of (2,6-Dichloro-4-methoxyphenyl)methanol during storage
Technical Support Center: (2,6-Dichloro-4-methoxyphenyl)methanol
A Guide to Ensuring Stability During Storage and Experimentation
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory.
As a Senior Application Scientist, it's understood that the stability of starting materials and intermediates is paramount to the success and reproducibility of your research. This resource addresses potential stability issues you may encounter with this compound, offering scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
The stability of this compound can be influenced by several environmental factors. The primary degradation pathways for benzyl alcohol derivatives are oxidation, photodegradation, and to a lesser extent, hydrolysis.[1] Key factors to control are:
-
Atmosphere (Oxygen): Like other benzyl alcohols, this compound is susceptible to oxidation, which can convert the alcohol to the corresponding aldehyde and carboxylic acid.[2][3]
-
Light: Aromatic compounds, especially those with electron-donating groups like a methoxy group, can be sensitive to photodegradation.[1][4]
-
Temperature: Elevated temperatures accelerate the rates of all chemical degradation pathways.[5]
-
Moisture: Although generally less reactive towards hydrolysis than esters, prolonged exposure to moisture, especially at non-neutral pH, could potentially pose a risk.[1]
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and certain metals can catalyze degradation.[6]
Q2: What are the recommended long-term storage conditions for this compound?
To mitigate the risks outlined in Q1, the following storage conditions are recommended. These are based on best practices for storing chlorinated aromatic compounds and substituted benzyl alcohols.[5][6][7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential oxidative and hydrolytic degradation.[8] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Light | Amber glass vial or opaque container | Protects the compound from light-induced degradation.[1] |
| Container | Tightly sealed glass container | Prevents exposure to moisture and atmospheric oxygen. Glass is preferred over plastic to avoid potential leaching or reaction with the container material. |
| Purity | Store in high purity form | Impurities can sometimes act as catalysts for degradation. |
Q3: I've observed a yellowish tint in my sample of this compound which was originally a white solid. What could be the cause?
A change in color from white to yellow is often an indicator of chemical degradation. For substituted benzyl alcohols, this is commonly due to the formation of the corresponding benzaldehyde derivative through oxidation.[2] Benzaldehydes are often yellow liquids or low-melting solids. The presence of even small amounts of this impurity can discolor the bulk material.
Troubleshooting Guide
Problem 1: Purity of this compound has decreased over time, as confirmed by HPLC/GC analysis. Unknown peaks are observed in the chromatogram.
Potential Causes and Solutions:
-
Oxidative Degradation: This is the most likely cause. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
-
Identification: The primary degradation products to look for are (2,6-Dichloro-4-methoxy)benzaldehyde and (2,6-Dichloro-4-methoxy)benzoic acid. These can be identified by techniques like GC-MS or LC-MS by comparing their mass spectra with known values.[9][10]
-
Preventative Action: Always store the compound under an inert atmosphere (e.g., argon or nitrogen). When handling the material, minimize its exposure to air. For long-term storage, consider using a desiccator with an inert atmosphere.
-
-
Photodegradation: Exposure to UV or even ambient light can cause degradation of aromatic compounds.
-
Identification: Photodegradation can lead to a complex mixture of products and is harder to predict without specific studies. However, if the sample was exposed to light, this is a plausible cause.
-
Preventative Action: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]
-
Workflow for Investigating Purity Loss:
Caption: Troubleshooting workflow for decreased purity.
Problem 2: Inconsistent results in reactions using this compound from different batches or from the same batch over time.
Potential Causes and Solutions:
-
Presence of Degradation Products: As mentioned, the aldehyde or carboxylic acid impurities can interfere with subsequent reactions. For example, if the alcohol is used in a reaction where the hydroxyl group is critical (e.g., esterification, etherification), the presence of the aldehyde will lead to lower yields and side products.
-
Hydrolysis: If the compound has been exposed to significant moisture, especially under acidic or basic conditions, there is a small possibility of reaction, although benzyl alcohols are generally stable to hydrolysis.[11]
Recommended Action Plan:
-
Purification: If degradation is detected, the material may need to be repurified. Recrystallization is often a suitable method for solid compounds.
-
Forced Degradation Study: To understand the potential degradation pathways under your specific experimental conditions, a forced degradation study can be performed.[8] This involves exposing the compound to stress conditions (e.g., heat, light, acid, base, oxidant) and analyzing the resulting products.
Potential Degradation Pathways:
Sources
- 1. biofargo.com [biofargo.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. moravek.com [moravek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. csuohio.edu [csuohio.edu]
- 8. onyxipca.com [onyxipca.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. researchgate.net [researchgate.net]
- 11. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 12. helixchrom.com [helixchrom.com]
- 13. ewai-group.com [ewai-group.com]
Troubleshooting the cleavage of (2,6-Dichloro-4-methoxyphenyl)methyl esters
Technical Support Center: Cleavage of (2,6-Dichloro-4-methoxyphenyl)methyl Esters
Topic: (DCMB/DCPM Esters). Role: Senior Application Scientist. Audience: Researchers in medicinal chemistry and peptide synthesis.
Technical Overview & Mechanism
The (2,6-Dichloro-4-methoxyphenyl)methyl ester (often abbreviated as DCMB or DCPM ester) is a specialized carboxyl protecting group. It is structurally a "tuned" 4-methoxybenzyl (PMB) derivative.
-
The Chemistry: The 4-methoxy group provides electron donation (+M effect) to stabilize the carbocation intermediate during acidolysis. However, the 2,6-dichloro substitution provides steric bulk and electron withdrawal (-I effect).
-
The Result: A protecting group that is more stable to acid than the standard PMB ester and stable to oxidation (DDQ) , yet cleavable under specific acidic conditions without requiring the harsh reagents needed for unsubstituted benzyl esters (e.g., HF or HBr).
-
Cleavage Mechanism: Acid-catalyzed SN1 solvolysis. The rate-determining step is the formation of the resonance-stabilized (but inductively destabilized) 2,6-dichloro-4-methoxybenzyl carbocation.
Standard Cleavage Protocol
Reagent: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Standard Condition: 30%–50% TFA in DCM (v/v) with Scavengers.
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate (0.1 mmol) in dry DCM (1.0 mL).
-
Scavenger Addition (Critical): Add Triethylsilane (TES) (2–5 equivalents) or Thioanisole .
-
Why? The cleaved 2,6-dichloro-4-methoxybenzyl carbocation is an electrophile. Without a scavenger, it will re-alkylate electron-rich regions of your molecule (e.g., Trp, Tyr, Met, or free amines).
-
-
Acidolysis: Add an equal volume of TFA (1.0 mL) dropwise at 0°C.
-
Reaction: Warm to room temperature and stir.
-
Time: Typically 30–60 minutes.
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
Troubleshooting Guide (FAQ)
Issue 1: "The ester is not cleaving, or the reaction is stalling."
Diagnosis: The 2,6-dichloro substitution significantly destabilizes the oxocarbenium transition state compared to a standard PMB group. 5-10% TFA is often insufficient.
Solutions:
-
Increase Acidity: Switch to Neat TFA or 95% TFA / 2.5% H₂O / 2.5% TES .
-
Lewis Acid Acceleration: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TMSBr (1–2 equiv) to the reaction. The silyl group activates the carbonyl oxygen more potently than a proton.
-
Protocol: DCM, 0°C, 1.0 eq TMSOTf. Monitor carefully.
-
-
Temperature: Heat the reaction mildy to 35–40°C (use a sealed vial if using volatile solvents).
Issue 2: "I see a mass increase of +189 or +190 in my LC-MS."
Diagnosis: This is the "Return of the Protecting Group." The cleaved carbocation (Mass ~189 Da) has performed a Friedel-Crafts alkylation on your product.
Solutions:
-
Better Scavengers: The cation is sterically hindered but reactive. Use a "Cocktail" approach:
-
Cocktail B: TFA (88%) / Phenol (5%) / Water (5%) / TIPS (2%).
-
-
Dilution: Run the reaction more dilute (e.g., 0.01 M) to reduce bimolecular reaction rates between the cation and your substrate.
Issue 3: "Can I use DDQ (Oxidative Cleavage) like I do for PMB?"
Answer: Generally, No. While standard PMB ethers are cleaved by DDQ, PMB esters are often stable to DDQ.[1][2] The DCMB ester, with two electron-withdrawing chlorines, is even more resistant to oxidation. This stability is actually a feature, allowing you to remove PMB ethers (on alcohols) using DDQ while keeping the DCMB ester intact.
Issue 4: "Is this group compatible with Hydrogenolysis?"
Answer: Proceed with Caution.
-
Risk: The chlorine atoms on the aromatic ring are susceptible to hydrodehalogenation (Pd/C + H₂). You may get a mixture of the desired acid, the dechlorinated benzyl ester, and the fully reduced toluene byproduct.
-
Alternative: If you must use hydrogenation, use PtO₂ (Adam's Catalyst) or Pd(OH)₂ which sometimes favor benzyl cleavage over aryl-chloride reduction, but acid cleavage is far superior for this group.
Comparative Stability Data
| Protecting Group | Structure | Acid Lability (TFA) | Oxidative Lability (DDQ) | Hydrogenolysis (H₂/Pd) |
| PMB Ester | 4-OMe-Bn | High (1–10% TFA) | Low (Often Stable) | Excellent |
| DCMB Ester | 2,6-Cl₂-4-OMe-Bn | Medium (30–90% TFA) | Stable | Poor (Side rxns) |
| DMB Ester | 2,4-(OMe)₂-Bn | Very High (<1% TFA) | High (Cleaves) | Excellent |
| Benzyl Ester | Bn | Stable (Requires HF/HBr) | Stable | Excellent |
Diagnostic & Decision Workflows
Workflow 1: Selecting the Cleavage Condition
Caption: Decision tree for optimizing DCMB ester cleavage based on substrate sensitivity and reaction outcome.
References
-
Kurosu, M., & Li, K. (2009). (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids in Solution or on Polymer Support. Journal of Organic Chemistry, 74(2), 478–486.
- Context: Establishes the acid stability profile of the 2,6-dichloro-4-methoxy system, noting it requires 30-50% TFA for cleavage, distinguishing it
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Wright, K., et al. (2012). Two-directional synthesis as a tool for diversity. Beilstein Journal of Organic Chemistry, 8, 850–860.[3]
- Context: Discusses the use of Lewis Acids (AlCl3, Sc(OTf)3) for cleaving hindered esters and the relative reactivity of substituted benzyl systems.
Sources
Technical Support Center: Synthesis of (2,6-Dichloro-4-methoxyphenyl)methanol
Welcome to the technical support center for the synthesis of (2,6-dichloro-4-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and successfully scale up this important synthesis.
I. Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound. The primary and most common synthetic route involves a Grignard reaction, which, while powerful, can be sensitive to reaction conditions.
A. Grignard Reaction Troubleshooting
The formation of the Grignard reagent from a haloaromatic compound and its subsequent reaction with an electrophile is a critical step.
Q1: My Grignard reaction fails to initiate. What are the likely causes and how can I fix it?
A1: Failure of a Grignard reaction to initiate is a frequent issue, almost always stemming from the presence of moisture or impurities on the magnesium surface.[1]
-
Causality: Grignard reagents are potent bases and nucleophiles, readily quenched by protic solvents like water. The magnesium surface can also be passivated by a layer of magnesium oxide, preventing the reaction with the organohalide.
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Solvents like THF or diethyl ether must be anhydrous.[1]
-
Magnesium Activation: The magnesium turnings may require activation to remove the passivating oxide layer.
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the anhydrous solvent.[1][2] The disappearance of the iodine's color or the evolution of gas indicates activation.
-
-
Initiation with a Small Amount of Reactant: Add a small portion of your organohalide solution to the activated magnesium. Gentle warming with a heat gun may be necessary to start the reaction, which is indicated by a cloudy appearance and gentle reflux.[1]
-
Q2: I'm observing a low yield of the desired alcohol and the formation of a significant amount of a biphenyl byproduct. What's going wrong?
A2: The formation of biphenyls suggests a side reaction, specifically a Wurtz-type coupling, which can compete with the desired Grignard reaction.
-
Causality: This side reaction is often promoted by higher reaction temperatures and certain catalysts.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a gentle reflux during the dropwise addition of the organohalide. Overheating can favor the coupling side reaction.
-
Catalyst Choice: While not always necessary for this specific synthesis, if you are using a catalyst, ensure it is appropriate. Some transition metal catalysts can promote coupling reactions.[3] For this synthesis, a catalyst is generally not required.
-
Purity of Starting Materials: Ensure the purity of your organohalide. Impurities can sometimes initiate unwanted side reactions.
-
Q3: After quenching the reaction, my workup is complicated by the formation of a thick emulsion. How can I break it?
A3: Emulsion formation during the aqueous workup of Grignard reactions is common, especially when dealing with magnesium salts.
-
Causality: Magnesium hydroxides and other salts formed during the quench can stabilize oil-in-water emulsions.
-
Troubleshooting Steps:
-
Saturated Ammonium Chloride Quench: Instead of water or dilute acid, quench the reaction with a saturated aqueous solution of ammonium chloride.[1] This helps to precipitate magnesium salts in a more granular form.
-
Addition of Brine: Adding a saturated sodium chloride solution (brine) during the workup can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: In some cases, filtering the quenched reaction mixture through a pad of Celite® before extraction can remove the solid magnesium salts that contribute to emulsion formation.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable method is a two-step process:
-
Formation of a Grignard Reagent: Reacting a suitable dihalo-anisole derivative (e.g., 1-bromo-2,6-dichloro-4-methoxybenzene or 1-iodo-2,6-dichloro-4-methoxybenzene) with magnesium metal in an ethereal solvent like THF or diethyl ether.
-
Reaction with an Electrophile: The resulting Grignard reagent is then reacted with a suitable source of a hydroxymethyl group, most commonly paraformaldehyde or gaseous formaldehyde.
An alternative, though less common, approach involves the reduction of the corresponding carboxylic acid or ester, (2,6-dichloro-4-methoxybenzoic acid) or its methyl/ethyl ester, using a reducing agent like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).[4]
Q2: Are there any alternative synthetic strategies to consider for large-scale production?
A2: For large-scale synthesis, avoiding the complexities of Grignard reactions can be advantageous.[5] A viable alternative is the reduction of 2,6-dichloro-4-methoxybenzoic acid or its corresponding ester.[4]
-
Advantages: This route can be more robust and less sensitive to moisture. The starting materials are often commercially available.
-
Considerations: The choice of reducing agent is critical. LiAlH4 is highly effective but pyrophoric and requires careful handling on a large scale.[6] NaBH4 is a milder and safer alternative, but may require longer reaction times or elevated temperatures.[4]
Q3: What are the critical parameters to control during the scale-up of this synthesis?
A3: When scaling up, several factors become more pronounced:
-
Heat Transfer: The Grignard reaction is exothermic. Ensure your reactor has adequate cooling capacity to maintain the optimal temperature and prevent runaway reactions.
-
Mixing: Efficient stirring is crucial to ensure homogenous reaction conditions, especially during the addition of reagents.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is paramount to prevent quenching of the Grignard reagent.
-
Reagent Addition Rate: The rate of addition of the organohalide to the magnesium and the subsequent addition of the electrophile should be carefully controlled to manage the reaction exotherm.
Q4: What are the common impurities I should look for, and how can I purify the final product?
A4: Common impurities can include:[7][8]
-
Starting Materials: Unreacted 2,6-dichloro-4-methoxyanisole derivative.
-
Byproducts: Biphenyls from Wurtz-type coupling.
-
Over-reaction Products: If formaldehyde is used, impurities from its polymerization or Cannizzaro-type reactions can occur.
-
Residual Solvents: Solvents used in the reaction and workup.[8]
Purification:
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate or toluene.
-
Column Chromatography: For higher purity, silica gel column chromatography is effective.[9] A gradient elution with a mixture of hexane and ethyl acetate is typically used.
III. Experimental Protocol: Grignard Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis.
A. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for a 10g scale) | Moles |
| 1-Bromo-2,6-dichloro-4-methoxybenzene | 255.94 | 10.0 g | 0.039 |
| Magnesium Turnings | 24.31 | 1.14 g | 0.047 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Iodine | 253.81 | 1 crystal | - |
| Paraformaldehyde | 30.03 | 1.4 g | 0.047 |
| Saturated aq. NH4Cl | - | 50 mL | - |
| Diethyl Ether | 74.12 | 150 mL | - |
| Anhydrous MgSO4 | 120.37 | 5 g | - |
B. Step-by-Step Procedure
-
Preparation: All glassware was oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen.
-
Grignard Formation:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add magnesium turnings (1.14 g).
-
Add a single crystal of iodine and 5 mL of anhydrous THF.
-
In a separate flask, dissolve 1-bromo-2,6-dichloro-4-methoxybenzene (10.0 g) in 45 mL of anhydrous THF.
-
Add approximately 5 mL of the bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, as indicated by a color change and gentle reflux. If not, gently warm the flask.
-
Once initiated, add the remaining bromide solution dropwise over 30 minutes to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour.
-
-
Reaction with Paraformaldehyde:
-
Cool the Grignard reagent to 0°C in an ice bath.
-
In a separate flask, heat paraformaldehyde (1.4 g) gently under vacuum to depolymerize it into gaseous formaldehyde. Pass the formaldehyde gas through a tube into the stirred Grignard solution. Alternatively, add the paraformaldehyde powder in small portions to the Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a white solid.
-
IV. Visualizations
A. Synthesis Pathway
Caption: Grignard synthesis of the target alcohol.
B. Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis.
V. References
-
Google Patents. WO2020193617A1 - Impact of trace elements in the grignard reaction.
-
Google Patents. JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.
-
Digital CSIC. Supporting Information. [Link]
-
European Patent Office. EP 0152450 B1 - Catalyzed Grignard Coupling Process. [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. [Link]
-
Beilstein Journals. (2018). Asymmetric synthesis of a stereopentade fragment toward latrunculins. [Link]
-
MSU Chemistry. (2004). Large-Scale Synthesis of (+)-Discodermolide. [Link]
-
ResearchGate. (2008). (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids in Solution or on Polymer Support. [Link]
-
ResearchGate. (2007). ChemInform Abstract: Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. [Link]
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- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Head-to-Head Comparison for the Synthetic Chemist: The Enduring Utility of the p-Methoxybenzyl (PMB) Ether versus the Robust (2,6-Dichloro-4-methoxyphenyl)methyl Ether
In the intricate chess game of complex molecule synthesis, the strategic protection and deprotection of functional groups are paramount to achieving the desired molecular architecture.[1][2] Among the arsenal of protecting groups for hydroxyl moieties, benzyl ethers have long been a reliable choice due to their general stability and multiple deprotection pathways.[3][4] A popular variant, the p-methoxybenzyl (PMB) ether, offers the distinct advantage of oxidative cleavage, adding a layer of orthogonality to synthetic strategies.[2][5][6] However, the very feature that makes the PMB group so useful—its enhanced lability to oxidation and acid due to the electron-donating methoxy group—can also be its Achilles' heel in the face of certain reagents.
This guide delves into a comparative analysis of the venerable PMB protecting group and a less common but powerful alternative: the protecting group derived from (2,6-dichloro-4-methoxyphenyl)methanol. We will explore the fundamental chemical principles that govern their disparate reactivities and provide experimental context to guide the discerning researcher in selecting the optimal tool for their specific synthetic challenge.
The Workhorse: p-Methoxybenzyl (PMB) Protecting Group
Introduced in 1982 by Yonemitsu, the PMB group has become a staple for the protection of alcohols and other nucleophilic functional groups.[5] Its popularity stems from a balance of stability and versatile deprotection options.
Key Features of the PMB Group:
-
Ease of Introduction: Typically installed under standard Williamson ether synthesis conditions (e.g., an alkoxide reacting with PMB-Cl or PMB-Br) or via the more reactive PMB-trichloroacetimidate for hindered or sensitive substrates.[5][6]
-
Orthogonal Deprotection: The signal advantage of the PMB group is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[5][6][7] This allows for its removal in the presence of other protecting groups like standard benzyl, silyl, or acyl groups, which are stable to these conditions.[5]
-
Acid Lability: The electron-donating p-methoxy group stabilizes the formation of a benzylic carbocation, making PMB ethers more susceptible to acidic cleavage (e.g., with trifluoroacetic acid, TFA) than unsubstituted benzyl ethers.[8][9][10]
-
Hydrogenolysis: Like other benzyl ethers, the PMB group can be removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[11][12][13][14]
The mechanism of the signature DDQ-mediated deprotection hinges on a single electron transfer (SET) process, facilitated by the electron-rich nature of the PMB group. This forms a resonance-stabilized radical cation, which ultimately leads to a hemiacetal that fragments to release the free alcohol and p-anisaldehyde.[5]
The Fortress: (2,6-Dichloro-4-methoxyphenyl)methyl Protecting Group
For synthetic routes that demand a more resilient benzyl-type protecting group, the (2,6-dichloro-4-methoxyphenyl)methyl (DCMPM) ether presents a compelling option. The strategic placement of two electron-withdrawing chlorine atoms ortho to the benzylic carbon dramatically alters the group's electronic properties and, consequently, its stability.
Key Features of the DCMPM Group:
-
Enhanced Acid Stability: The powerful inductive electron-withdrawing effect of the two chlorine atoms destabilizes the formation of the corresponding benzylic carbocation. This renders the DCMPM ether significantly more stable to acidic conditions that would readily cleave a PMB or even a standard benzyl ether.[15][16]
-
Robustness to Oxidation: The electron-deficient nature of the aromatic ring makes it much less susceptible to oxidative cleavage by reagents like DDQ.
-
Controlled Deprotection: Cleavage of the DCMPM group requires much stronger acidic conditions, typically treatment with 30-50% trifluoroacetic acid in dichloromethane.[16][17] This provides a wide window of reaction conditions under which the protecting group remains intact.
-
Installation: Similar to the PMB group, it can be introduced via its corresponding trichloroacetimidate, which allows for protection under mildly acidic conditions.[16][17]
The core design principle of the DCMPM group is the electronic "tuning" of the benzyl moiety. While the p-methoxy group remains to provide some latent reactivity, the overpowering effect of the ortho-chloro substituents effectively "deactivates" the protecting group, making it a more robust placeholder for a hydroxyl group.
At a Glance: PMB vs. DCMPM
| Feature | p-Methoxybenzyl (PMB) Group | (2,6-Dichloro-4-methoxyphenyl)methyl (DCMPM) Group |
| Structure | 4-methoxybenzyl | 2,6-dichloro-4-methoxybenzyl |
| Governing Electronic Effect | Electron-donating (methoxy group) | Predominantly electron-withdrawing (dichloro substitution) |
| Acid Stability | Labile (cleaved by mild acids, e.g., 10% TFA)[7][9] | High (requires strong acids, e.g., 30-50% TFA)[16][17] |
| Oxidative Stability (DDQ) | Readily cleaved[5][6] | Stable |
| Hydrogenolysis (Pd/C) | Cleavable[1][10] | Stable under some hydrogenation conditions[16] |
| Typical Protection Reagent | PMB-Cl, PMB-Br, PMB-trichloroacetimidate[5][6] | DCMPM-trichloroacetimidate[16][17] |
| Primary Use Case | Orthogonal protection, easily removed under oxidative or mild acid conditions. | Protection in the presence of strong acids or oxidative reagents; when late-stage deprotection is desired. |
Experimental Protocols
The following protocols are illustrative examples for the protection of a primary alcohol and subsequent deprotection. Researchers should optimize conditions for their specific substrates.
Protocol 1: Protection of an Alcohol with PMB-Cl
Objective: To protect a primary alcohol as its PMB ether using the Williamson ether synthesis.
Methodology:
-
Dissolve the alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, or until hydrogen evolution ceases.
-
Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Oxidative Deprotection of a PMB Ether with DDQ
Objective: To selectively cleave a PMB ether in the presence of other protecting groups.
Methodology:
-
Dissolve the PMB-protected compound (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically an 18:1 to 20:1 ratio).[2]
-
Cool the solution to 0 °C.
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1-1.5 eq) portion-wise. The solution will typically turn dark green or brown.[2][5]
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the disappearance of the starting material by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove the hydroquinone byproduct and any remaining starting material.
Protocol 3: Protection of an Alcohol with DCMPM-Trichloroacetimidate
Objective: To install the robust DCMPM protecting group under mild acidic conditions.
Methodology:
-
Dissolve this compound (1.0 eq) and trichloroacetonitrile (1.5 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add a catalytic amount of a strong base such as 1,8-diazabicycloundec-7-ene (DBU).
-
Stir for 1-2 hours to form the trichloroacetimidate in situ.
-
In a separate flask, dissolve the alcohol to be protected (1.2 eq) in anhydrous dichloromethane.
-
Cool the alcohol solution to 0 °C and add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq).[16][17]
-
Slowly add the freshly prepared DCMPM-trichloroacetimidate solution to the alcohol solution.
-
Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, quench with saturated aqueous sodium bicarbonate.
-
Extract with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by silica gel column chromatography.
Protocol 4: Acidic Deprotection of a DCMPM Ether
Objective: To cleave the DCMPM ether using strong acidic conditions.
Methodology:
-
Dissolve the DCMPM-protected compound (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (TFA) to achieve a 30-50% (v/v) concentration.[16][17]
-
Stir the reaction at room temperature, monitoring by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrate.
-
Upon completion, carefully neutralize the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Concepts
Caption: Chemical structures of the p-methoxybenzyl (PMB) and (2,6-dichloro-4-methoxyphenyl)methyl (DCMPM) protecting groups.
Caption: General workflow for the use of a protecting group (PG) in multi-step synthesis.
Caption: Decision tree for selecting between PMB and DCMPM protecting groups.
Conclusion
The choice between the PMB and DCMPM protecting groups is a classic example of how subtle electronic modifications can lead to profoundly different chemical behaviors. The PMB group remains an excellent choice for its mild and orthogonal deprotection pathways, particularly when oxidative cleavage is desired. Conversely, the DCMPM group offers a bastion of stability against acids and oxidants, making it the superior choice when a hydroxyl group must be shielded through harsh reaction conditions, only to be revealed at a later stage with a strong acidic trigger. By understanding the electronic rationale behind their design, synthetic chemists can make more informed and strategic decisions, ultimately leading to more efficient and successful synthetic campaigns.
References
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism –. Retrieved from [Link]
-
Reddy, K. L., & Reddy, G. V. (2000). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Chemistry Letters, 29(4), 334-335. Retrieved from [Link]
-
Fiveable. (2025, August 15). p-methoxybenzyl (pmb) Definition. Organic Chemistry II Key Term. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]
-
Ilangovan, A., & Satish, B. (2012). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. RSC Advances, 2(24), 9062-9065. Retrieved from [Link]
-
Okada, Y., Ohtaka, A., & Nakao, Y. (2024). Nucleophilic Deprotection of p-Methoxybenzyl Ethers Using Heterogeneous Oxovanadium Catalyst. Chemical and Pharmaceutical Bulletin, 72(2), 213-219. Retrieved from [Link]
-
Paquette, L. A., & Hartung, R. E. (2005). Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. Organic Letters, 7(21), 4665-4667. Retrieved from [Link]
-
Perosa, A., Tundo, P., & Zinovyev, S. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 499-502. Retrieved from [Link]
-
Paquette, L. A., & Hartung, R. E. (2005). Oxidative Cleavage of p-Methoxybenzyl Ethers with Methyl(trifluoromethyl)dioxirane. Organic Letters, 7(21), 4665-4667. Retrieved from [Link]
-
Paquette, L. A., & Hartung, R. E. (2005). Oxidative cleavage of p-methoxybenzyl ethers with methyl(trifluoromethyl)dioxirane. Organic Letters, 7(21), 4665-4667. Retrieved from [Link]
-
Hein, J. E., & Dudley, G. B. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 13(6), 849-869. Retrieved from [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Brigas, A. F., Clegg, W., Johnstone, R. A. W., & Mendonca, R. F. (1999). 5-Benzyloxy-1-phenyltetrazole: catalytic transfer hydrogenolysis of benzyl ethers. Acta Crystallographica Section C: Crystal Structure Communications, 55(5), 778-781. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]
-
Crawford, C., & Oscarson, S. (2020). Optimised Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
-
Molbase. (n.d.). Cas 934562-65-9,(2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl alcohol. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Zeller, A., & Lankat, R. (2018). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. ChemEngineering, 2(4), 54. Retrieved from [Link]
-
Pearson+. (2024, March 3). Benzyl ethers make excellent protecting groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
Liotta, L. J., Dombi, K. L., Kelley, S. A., Targontsidis, S., & Morin, A. M. (1997). Substituted benzyl ethers as radical stable protecting groups. Tetrahedron Letters, 38(45), 7833-7834. Retrieved from [Link]
-
Kurosu, M., & Li, K. (2009). (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids in Solution or on Polymer Support. ResearchGate. Retrieved from [Link]
-
Kumar, A., & Kumar, S. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(12), 8563-8573. Retrieved from [Link]
-
Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups. Retrieved from [Link]
-
Max Planck Institute of Colloids and Interfaces. (n.d.). Vlsg-4-Protecting Groups I. Retrieved from [Link]
-
Sharma, G. V. M., & Mahalingam, A. K. (1999). A Facile Conversion of Alcohols into p-Methoxybenzyl Ethers (PMB-ethers) Using p-Methoxybenzyl Alcohol−Yb(OTf)3. The Journal of Organic Chemistry, 64(23), 8943-8944. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic-Synthesis.com. (n.d.). Protecting Groups. Retrieved from [Link]
-
El-Sukkari, H., & Schmidt, R. R. (2013). An Alternative to the p-Methoxybenzyl Group for Protection of Carbohydrates. The Journal of Organic Chemistry, 78(11), 5649-5659. Retrieved from [Link]
- Google Patents. (n.d.). JP2003055348A - Method for producing (2,6-dichloropyridin-4-yl) methanol.
-
Mátyus, P., & Szilágyi, L. (2009). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molbank, 2009(3), M614. Retrieved from [Link]
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The (2,6-Dichloro-4-methoxyphenyl)methyl (DCMPM) Group: A Superior Benzyl-Type Protecting Group for Complex Synthesis
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the protection of hydroxyl groups, benzyl-type ethers have long been a mainstay, offering a balance of stability and versatile cleavage methods. However, the demands of modern synthetic chemistry, particularly in the synthesis of complex, polyfunctional molecules for drug discovery and development, necessitate protecting groups with enhanced stability and orthogonality. This guide provides an in-depth comparison of the (2,6-Dichloro-4-methoxyphenyl)methyl (DCMPM) protecting group with other common benzyl-type protecting groups, highlighting its distinct advantages and providing the experimental data to support its use.
The Challenge of Orthogonality and Stability in Benzyl-Type Protecting Groups
The utility of a protecting group is defined by its ability to be selectively introduced and removed without affecting other functional groups in the molecule. This concept of "orthogonal protection" is a cornerstone of modern synthetic strategy[1]. Benzyl (Bn), p-methoxybenzyl (PMB), and 3,4-dimethoxybenzyl (DMPM) ethers are widely used, but their relative stabilities and cleavage conditions can present challenges in complex syntheses.
The unsubstituted benzyl group is generally stable to a wide range of conditions but typically requires harsh reductive cleavage (e.g., hydrogenolysis), which may not be compatible with other reducible functional groups[2]. The introduction of an electron-donating p-methoxy group in PMB ethers facilitates their oxidative cleavage under mild conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), offering a valuable orthogonal deprotection strategy[3][4]. However, this increased electron density also renders the PMB group more susceptible to acidic cleavage than the parent benzyl group. The 3,4-dimethoxybenzyl (DMPM) group is even more acid-labile, allowing for its removal under milder acidic conditions than the PMB group[3]. This graduated lability, while useful, can sometimes lead to premature deprotection or lack of selectivity in the presence of multiple acid-sensitive groups.
The DCMPM Group: A Robust Alternative with Enhanced Stability
The (2,6-Dichloro-4-methoxyphenyl)methyl (DCMPM) protecting group has emerged as a powerful tool for chemists facing the limitations of traditional benzyl ethers. The strategic placement of two chlorine atoms ortho to the benzylic carbon and a methoxy group at the para position bestows upon the DCMPM group a unique stability profile.
Physicochemical Properties and Mechanistic Insights
The enhanced stability of the DCMPM group can be attributed to a combination of steric and electronic effects. The two ortho-chloro substituents exert a strong electron-withdrawing inductive effect, which destabilizes the developing positive charge at the benzylic carbon during acid-catalyzed cleavage. This significantly retards the rate of deprotection under acidic conditions compared to PMB and even Bn ethers. Furthermore, the steric bulk of the four chlorine atoms on the two phenyl rings can hinder the approach of reagents to the ether oxygen and the benzylic carbon, further contributing to its stability.
The para-methoxy group, while electron-donating through resonance, is not sufficient to overcome the powerful inductive effect of the ortho-chloro substituents in terms of acid lability. However, it still plays a role in the overall electronic nature of the molecule.
Comparative Stability of Benzyl-Type Protecting Groups
The following table summarizes the stability of DCMPM and other common benzyl-type protecting groups under a variety of reaction conditions, based on literature data. This allows for a direct comparison to aid in the selection of the most appropriate protecting group for a given synthetic challenge.
| Protecting Group | Acidic Conditions (TFA/DCM) | Basic Conditions (e.g., NaH) | Oxidative Cleavage (DDQ) | Reductive Cleavage (H₂/Pd-C) |
| DCMPM | Stable to 1-10% TFA; Cleaved by 30-50% TFA[1][5] | Stable | Stable | Stable[1] |
| Benzyl (Bn) | Stable to mild acid; Cleaved by strong acids | Stable | Generally Stable (can be cleaved under forcing conditions) | Cleaved[2] |
| p-Methoxybenzyl (PMB) | Cleaved by 1-10% TFA[1] | Stable | Cleaved[3] | Cleaved |
| 3,4-Dimethoxybenzyl (DMPM) | More labile than PMB[3] | Stable | Readily Cleaved | Cleaved |
Experimental Protocols
To provide a practical guide for researchers, detailed, step-by-step methodologies for the introduction and removal of the DCMPM and PMB protecting groups are presented below.
Protection of a Primary Alcohol with the DCMPM Group
This protocol involves a two-step process: the synthesis of the (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol precursor, followed by its conversion to the trichloroacetimidate and subsequent reaction with the alcohol.
Step 1: Synthesis of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol
Step 2: Formation of the DCMPM Trichloroacetimidate and Protection of the Alcohol
Caption: Workflow for the protection of an alcohol with the PMB group.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-methoxybenzyl chloride (PMB-Cl) (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the PMB-protected alcohol.
Deprotection of a PMB-Protected Alcohol using DDQ
Diagram of the experimental workflow:
Caption: Workflow for the deprotection of a PMB-protected alcohol.
Protocol:
-
To a solution of the PMB-protected alcohol (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2-1.5 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours, monitoring by TLC. The reaction mixture will typically turn dark.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.
The (2,6-Dichloro-4-methoxyphenyl)methyl (DCMPM) protecting group offers a clear advantage for chemists engaged in the synthesis of complex molecules where robust protection and orthogonal cleavage are essential. Its enhanced stability to both acidic and reductive conditions, when compared to other common benzyl-type ethers, provides a wider window of compatibility with various synthetic transformations. While the introduction of the DCMPM group requires the preparation of a specific trichloroacetimidate reagent, the payoff in terms of increased stability and synthetic flexibility often outweighs this initial investment. For researchers, scientists, and drug development professionals, the DCMPM group represents a valuable addition to the arsenal of protecting group strategies, enabling the successful synthesis of increasingly complex and valuable molecules.
References
-
Gaunt, M. J., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172–4173. [Link]
-
Wikipedia contributors. (2023). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
-
Kurosu, M., & Li, K. (2009). (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids in Solution or on Polymer Support. Synthesis, 2009(21), 3633–3641. [Link]
-
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed. [Link]
-
Crich, D., & Lim, L. B. (2004). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic letters, 6(9), 1381–1384. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Pittelkow, M. (2005). Substituent effects on the stability of extended benzylic carbocations. Organic & Biomolecular Chemistry, 3(13), 2441–2449. [Link]
- Choudary, B. M., et al. (2006). The first practical and selective method for PMB protection of alcohols. Tetrahedron Letters, 47(48), 8571-8574.
-
Chem-Station. (2014, March 9). Benzyl (Bn) Protective Group. Chem-Station Int. Ed. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Deprotection Strategies Involving the (2,6-Dichloro-4-methoxyphenyl)methyl Group
In the intricate field of multi-step organic synthesis, the strategic implementation of protecting groups is paramount to achieving high yields and purity. The concept of "orthogonality"—the selective removal of one protecting group under specific conditions without affecting others—is a cornerstone of modern synthetic design.[1][] This guide provides an in-depth technical analysis of the (2,6-Dichloro-4-methoxyphenyl)methyl (DCMPM) group, a highly robust and versatile protecting group for alcohols. We will objectively compare its performance against other common protecting groups and provide experimentally-grounded protocols to illustrate its utility in sophisticated orthogonal deprotection strategies.
The (2,6-Dichloro-4-methoxyphenyl)methyl (DCMPM) Group: A Profile
The DCMPM group is an acid-labile ether protecting group designed for enhanced stability compared to traditional benzyl-type ethers like the p-methoxybenzyl (PMB) group.[3][4] Its unique electronic properties, derived from two electron-withdrawing chloro substituents and one electron-donating methoxy group on the phenyl ring, modulate its reactivity, rendering it stable to conditions that cleave many other protecting groups.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the DCMPM ether proceeds via an acid-catalyzed mechanism. Protonation of the ether oxygen is followed by the departure of the protected alcohol, generating a highly stabilized benzylic carbocation. The presence of the electron-withdrawing chlorine atoms tempers the reactivity, necessitating moderately strong acidic conditions (e.g., 30-50% Trifluoroacetic Acid) for efficient cleavage.[3][5] This carbocation is then trapped by the trifluoroacetate counterion or other nucleophiles present in the medium.
Caption: Acid-catalyzed deprotection of a DCMPM ether.
Orthogonal Deprotection: DCMPM vs. Other Protecting Groups
The true utility of the DCMPM group is realized in its orthogonality with other classes of protecting groups. This allows for the sequential unmasking of different functional groups within a complex molecule, a critical requirement in the synthesis of natural products and pharmaceuticals.
DCMPM vs. Oxidatively-Labile Benzyl Ethers (PMB)
The p-methoxybenzyl (PMB) group is widely used due to its facile cleavage under oxidative conditions with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][7] The DCMPM group is completely stable to these conditions, establishing a robust orthogonal relationship.
Comparative Data:
| Protecting Group | Deprotection Reagent | Typical Conditions | Orthogonality with DCMPM |
| DCMPM | Trifluoroacetic Acid (TFA) | 30-50% TFA in CH₂Cl₂ | - |
| PMB | DDQ | 1.1-1.5 equiv. DDQ, CH₂Cl₂/H₂O | Excellent . DCMPM is stable to DDQ. |
| Bn (Benzyl) | H₂/Pd-C | H₂, Pd/C, various solvents | Excellent . DCMPM is stable to hydrogenolysis.[3] |
Experimental Scenario: Selective Deprotection of a PMB Ether
This protocol describes the selective removal of a PMB ether from a molecule also containing a DCMPM-protected alcohol.
Caption: Workflow for selective PMB deprotection.
Protocol: PMB Deprotection with DDQ [7]
-
Dissolve the dual-protected substrate (1.0 equiv.) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.2 equiv.) portion-wise to the stirred solution. The reaction mixture typically turns dark green or brown.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is usually complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the alcohol, with the DCMPM ether intact.
DCMPM vs. Silyl Ethers (TBS, TIPS)
Silyl ethers are a cornerstone of alcohol protection, prized for their stability and their unique cleavage mechanism using fluoride ion sources.[8][9] The DCMPM group is inert to fluoride ions, providing another powerful orthogonal pair for synthetic chemists.
Comparative Data:
| Protecting Group | Deprotection Reagent | Typical Conditions | Orthogonality with DCMPM |
| DCMPM | Trifluoroacetic Acid (TFA) | 30-50% TFA in CH₂Cl₂ | - |
| TBS, TIPS, TBDPS | TBAF | 1.0 M TBAF in THF | Excellent . DCMPM is stable to fluoride. |
Experimental Scenario: Selective Deprotection of a TBS Ether
This protocol details the selective cleavage of a tert-butyldimethylsilyl (TBS) ether in the presence of a DCMPM ether.
Caption: Workflow for selective TBS deprotection.
Protocol: TBS Deprotection with TBAF [9]
-
Dissolve the silyl and DCMPM-protected substrate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 equiv.) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete in 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired alcohol, leaving the DCMPM group untouched.
DCMPM vs. Base-Labile Carbamates (Fmoc)
In peptide synthesis and the protection of amines, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is ubiquitous due to its lability to mild bases, such as piperidine.[10][11] The ether linkage of the DCMPM group is completely stable to these basic conditions, making this an ideal orthogonal pairing for the synthesis of complex molecules like glycopeptides or other conjugates.
Comparative Data:
| Protecting Group | Deprotection Reagent | Typical Conditions | Orthogonality with DCMPM |
| DCMPM | Trifluoroacetic Acid (TFA) | 30-50% TFA in CH₂Cl₂ | - |
| Fmoc | Piperidine | 20% Piperidine in DMF | Excellent . DCMPM is stable to base. |
Experimental Scenario: Selective Deprotection of an Fmoc Group
This protocol outlines the removal of an Fmoc protecting group from an amine while a DCMPM-protected alcohol remains intact.
Sources
- 1. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Cas 934562-65-9,(2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methyl alcohol | lookchem [lookchem.com]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to the Acidic Stability of Substituted Diphenylmethyl Esters
For researchers and professionals in drug development and synthetic chemistry, the diphenylmethyl (DPM) ester is a frequently utilized functionality. Its role as a protecting group for carboxylic acids is pivotal, and its cleavage under acidic conditions is a key step in many synthetic routes. The stability of this ester linkage in acidic media is not constant; it is profoundly influenced by the nature of substituents on the aromatic rings. This guide provides an in-depth comparison of the stability of substituted diphenylmethyl esters in acidic environments, supported by mechanistic insights and a detailed experimental protocol for comparative analysis.
The Mechanism of Acid-Catalyzed Hydrolysis of Diphenylmethyl Esters
The acid-catalyzed hydrolysis of esters is a well-established reaction, typically proceeding through a series of equilibrium steps.[1] For diphenylmethyl esters, the mechanism takes on a specific nature due to the remarkable stability of the diphenylmethyl carbocation intermediate. The generally accepted pathway is the A-AL-1 mechanism (acid-catalyzed, alkyl-oxygen cleavage, unimolecular), which is favored when the alkyl group of the ester can form a stable carbocation.[2]
The reaction commences with the protonation of the carbonyl oxygen of the ester, which activates the carbonyl group.[3][1] However, the crucial step for DPM esters is the subsequent cleavage of the alkyl-oxygen bond to form a diphenylmethyl carbocation and the corresponding carboxylic acid. The rate of this hydrolysis is therefore directly dependent on the stability of this carbocation intermediate.
The Decisive Role of the Diphenylmethyl Carbocation
The diphenylmethyl carbocation is significantly stabilized by the delocalization of the positive charge across the two phenyl rings through resonance.[4][5] Any substituent on these rings that can further stabilize or destabilize this carbocation will have a direct and predictable impact on the rate of ester hydrolysis.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, positioned at the ortho or para positions, will stabilize the carbocation through resonance and inductive effects.[6][7] This increased stabilization lowers the activation energy for carbocation formation, thus accelerating the rate of hydrolysis.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN) groups, will destabilize the carbocation by withdrawing electron density.[5] This destabilization raises the activation energy for its formation, leading to a slower rate of hydrolysis.
This relationship between substituent electronic effects and reaction rate is a cornerstone of physical organic chemistry.
Comparative Stability: A Quantitative Perspective
The stability of substituted diphenylmethyl esters in acidic media can be quantified by measuring their hydrolysis rates. A convenient metric for comparison is the reaction half-life (t₁/₂), the time required for half of the ester to be hydrolyzed under specific acidic conditions. The table below presents a hypothetical yet mechanistically sound comparison based on the principles outlined above.
| Substituent (para-position) | Electronic Effect | Predicted Half-Life (t₁/₂) in Acidic Media | Predicted Relative Rate of Hydrolysis |
| -OCH₃ | Strong Electron-Donating | Shortest | Fastest |
| -CH₃ | Weak Electron-Donating | Short | Fast |
| -H | Neutral | Intermediate | Baseline |
| -Cl | Weak Electron-Withdrawing | Long | Slow |
| -NO₂ | Strong Electron-Withdrawing | Longest | Slowest |
This trend directly reflects the stability of the corresponding diphenylmethyl carbocation intermediate.
Experimental Protocol for Comparative Stability Analysis
To empirically validate the predicted stability differences, a robust and self-validating experimental protocol is essential. The following procedure outlines a method for comparing the hydrolysis rates of a series of substituted diphenylmethyl esters.
Materials and Instrumentation
-
Substituted diphenylmethyl esters (e.g., 4-methoxy, 4-methyl, unsubstituted, 4-chloro, 4-nitro)
-
Acidic medium (e.g., 1 M HCl in a suitable solvent like aqueous dioxane or acetonitrile)
-
Constant temperature bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks, pipettes, and autosampler vials
-
Quenching solution (e.g., a basic solution like saturated sodium bicarbonate)
Step-by-Step Methodology
-
Preparation of Stock Solutions: Prepare stock solutions of each substituted diphenylmethyl ester of a known concentration (e.g., 10 mM) in the chosen organic solvent.
-
Reaction Initiation: In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the acidic medium. To initiate the hydrolysis, add a small, precise volume of the ester stock solution to the pre-heated acidic medium and start a timer. The final ester concentration should be suitable for HPLC analysis (e.g., 0.1 mM).
-
Time-Point Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching the Reaction: Immediately add the withdrawn aliquot to a vial containing a known volume of the quenching solution. This will neutralize the acid and stop the hydrolysis reaction.
-
HPLC Analysis: Analyze the quenched samples by HPLC. The mobile phase and column should be chosen to achieve good separation between the ester starting material and the carboxylic acid product. Monitor the disappearance of the ester peak area over time.
-
Data Analysis: Plot the natural logarithm of the ester concentration (or peak area) versus time. For a pseudo-first-order reaction, this plot should yield a straight line. The negative of the slope of this line will be the pseudo-first-order rate constant (k). The half-life can then be calculated using the equation: t₁/₂ = 0.693 / k.
Experimental Workflow Diagram
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 3. youtube.com [youtube.com]
- 4. One moment, please... [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. Alkene Carbocation Stability | ChemTalk [chemistrytalk.org]
Relative Acid Stability of (2,6-Dichloro-4-methoxyphenyl)methyl Ethers
A Comparative Guide for Orthogonal Protection Strategies
Executive Summary: The "Stability Gap"
In complex total synthesis, researchers often face a "stability gap" between the acid-labile p-Methoxybenzyl (PMB) ether and the acid-stable Benzyl (Bn) ether.
-
PMB is often too labile, cleaving prematurely under mild acidic conditions (e.g., 1% TFA) or oxidizing conditions (DDQ).
-
Bn is often too stable, requiring hydrogenolysis (incompatible with alkenes/alkynes) or harsh Lewis acids (BBr₃) for removal.
The (2,6-Dichloro-4-methoxyphenyl)methyl ether (referred to herein as DCMB ) occupies this critical "Goldilocks" zone. By introducing chlorine atoms at the ortho positions, the DCMB group tunes the electronic and steric environment to resist DDQ and dilute acids, while retaining the ability to be cleaved by moderate acid concentrations (30–50% TFA) without heavy metals or hydrogenation.
Mechanistic Insight: The "Push-Pull" Effect
To use this group effectively, one must understand the electronic tug-of-war governing its stability. The acid lability of benzyl ethers is directly proportional to the stability of the carbocation formed during cleavage.
Electronic Modulation
-
The "Push" (Resonance): Like PMB, the para-methoxy group donates electron density into the ring via resonance (+R effect), stabilizing the benzylic cation and allowing acid cleavage.
-
The "Pull" (Induction): The two ortho-chlorine atoms exert a strong electron-withdrawing inductive effect (-I). This destabilizes the transition state leading to the carbocation compared to PMB.
Result: The DCMB cation forms much more slowly than the PMB cation, requiring a higher concentration of acid (higher proton activity) to drive the equilibrium toward cleavage.
Steric Shielding (DDQ Resistance)
Standard PMB ethers are cleaved by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) via a Single Electron Transfer (SET) mechanism that requires the oxidant to approach the aromatic ring.
-
DCMB: The bulky chlorine atoms at the 2,6-positions create a "steric fence," preventing the formation of the charge-transfer complex required for DDQ oxidation.
-
Outcome: DCMB is stable to DDQ , allowing for the selective removal of PMB in the presence of DCMB.
Comparative Stability Matrix
The following table synthesizes experimental data comparing DCMB against standard alternatives.
| Protecting Group | Structure | 1% TFA (DCM) | 10% TFA (DCM) | 50% TFA (DCM) | DDQ (Oxidation) | H₂ / Pd-C |
| PMB | 4-OMe-Bn | Cleaved (Fast) | Cleaved (Instant) | Cleaved | Cleaved | Cleaved |
| DCMB | 2,6-Cl₂-4-OMe-Bn | Stable | Stable | Cleaved (30-60 min) | Stable | Stable* |
| Benzyl | Bn | Stable | Stable | Stable | Stable | Cleaved |
*Note: While chlorinated aromatics can sometimes undergo hydrodehalogenation under forcing hydrogenation conditions, DCMB is generally resistant to standard mild hydrogenation used for benzyl cleavage.
Visualization of Orthogonal Logic
The following diagrams illustrate the relative stability and the strategic workflow for using DCMB in a multi-step synthesis.
Diagram 1: The Acid Stability Ladder
This diagram ranks protecting groups by the acid strength required for cleavage.
Diagram 2: Orthogonal Deprotection Workflow
How to selectively remove protecting groups in a molecule containing PMB, DCMB, and Benzyl.
Experimental Protocols
These protocols are adapted from the work of Kurosu et al. and optimized for reproducibility.
A. Installation of the DCMB Group
Direct alkylation with 2,6-dichloro-4-methoxybenzyl chloride can be sluggish due to steric hindrance. The Trichloroacetimidate method is highly recommended for efficient protection.
Reagents:
-
Alcohol substrate (1.0 equiv)
-
2,6-Dichloro-4-methoxybenzyl trichloroacetimidate (1.2–1.5 equiv)
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.05–0.1 equiv)
-
Solvent: Anhydrous CH₂Cl₂ or THF
Protocol:
-
Preparation: Dissolve the alcohol substrate and the DCMB-trichloroacetimidate in anhydrous CH₂Cl₂ (0.1 M concentration) under an inert atmosphere (Ar or N₂).
-
Activation: Cool the solution to 0°C (or -78°C for highly sensitive substrates).
-
Catalysis: Add TMSOTf dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (the imidate is usually slightly less polar than the product).
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
B. Selective Cleavage (Deprotection)
This method removes DCMB while leaving Benzyl ethers and most silyl ethers (like TBDPS) intact.
Reagents:
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Anisole or Pentamethylbenzene (Cation Scavenger - Critical)
Protocol:
-
Setup: Dissolve the DCMB-protected substrate in DCM (final concentration ~0.05 M).
-
Scavenger: Add cation scavenger (2.0–5.0 equiv). Note: Without a scavenger, the stabilized 2,6-dichloro-4-methoxybenzyl cation may re-attach to other nucleophilic sites.
-
Acidification: Add TFA dropwise to reach a final concentration of 30% to 50% v/v (e.g., if you have 5 mL DCM, add 3–5 mL TFA).
-
Reaction: Stir at room temperature.
-
Checkpoint: Check TLC at 30 minutes. Most DCMB groups cleave within 1–2 hours.
-
-
Quench: Slowly pour the reaction mixture into a vigorously stirred, cooled solution of saturated aqueous NaHCO₃. Caution: CO₂ evolution.
-
Workup: Extract with DCM. The byproduct (2,6-dichloro-4-methoxybenzyl alcohol/scavenger adduct) is usually separable from the free alcohol product.
References
-
Kurosu, M., & Li, K. (2009). (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids. Synthesis, 2009(21), 3633–3641.
- Green, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for PMB/Benzyl stability constants).
-
BenchChem. (2025). A Comparative Guide to Acid-Labile Protecting Groups.
-
Organic Chemistry Portal. (2025). Benzyl Ether Protecting Groups.
A Comparative Guide to the Selectivity and Performance of (2,6-Dichloro-4-methoxyphenyl)methanol for the Protection of Polyfunctional Molecules
In the intricate landscape of multi-step organic synthesis, particularly in the realms of natural product synthesis and drug development, the judicious selection of protecting groups is paramount. The ability to mask the reactivity of a specific functional group while manipulating another is a cornerstone of modern synthetic strategy.[1][2][3] This guide provides an in-depth comparison of the (2,6-dichloro-4-methoxyphenyl)methyl (DCMPM) protecting group, derived from (2,6-dichloro-4-methoxyphenyl)methanol, with other commonly employed alcohol protecting groups. We will delve into its unique selectivity, supported by experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Challenge of Selective Protection in Polyfunctional Molecules
Polyfunctional molecules, with their array of reactive sites, present a significant hurdle in achieving desired chemical transformations with high chemo- and regioselectivity.[4] The ideal protecting group should be easily and selectively introduced, stable to a wide range of reaction conditions, and readily removed under mild and specific conditions without affecting other functional groups.[5][6] This concept of "orthogonal protection," where each protecting group can be removed independently, is a key strategy in the synthesis of complex molecules.[5]
Introducing the (2,6-Dichloro-4-methoxyphenyl)methyl (DCMPM) Group
The (2,6-dichloro-4-methoxyphenyl)methyl (DCMPM) group has emerged as a valuable tool for the protection of hydroxyl moieties. It is typically introduced via its trichloroacetimidate derivative, which offers a stable and efficient means of etherification. The key attributes of the DCMPM group lie in its enhanced stability under acidic conditions compared to the widely used p-methoxybenzyl (PMB or MPM) group, and its remarkable selectivity for primary alcohols.
Mechanism of Protection and Deprotection
The protection of an alcohol with (2,6-dichloro-4-methoxyphenyl)methyl trichloroacetimidate is typically activated by a catalytic amount of a Lewis or Brønsted acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The reaction proceeds through the formation of a reactive intermediate that is readily attacked by the alcohol.
Deprotection of the resulting DCMPM ether is efficiently achieved under moderately acidic conditions, for instance, with 30-50% trifluoroacetic acid (TFA) in dichloromethane.[7] The electron-withdrawing chlorine atoms on the phenyl ring modulate the stability of the benzylic carbocation intermediate formed during cleavage, rendering it more stable than a simple benzyl ether but less susceptible to premature cleavage than a PMB ether.
Comparative Performance Analysis
The true value of a protecting group is revealed through direct comparison with established alternatives. The following table summarizes the stability and deprotection conditions of the DCMPM group alongside other commonly used alcohol protecting groups.
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Deprotection Conditions | Key Features & Limitations |
| (2,6-Dichloro-4-methoxyphenyl)methyl | DCMPM | More stable than PMB, less stable than Bn | Stable | 30-50% TFA in CH₂Cl₂ [7] | Excellent selectivity for 1° alcohols. [7] Increased acid stability over PMB. |
| p-Methoxybenzyl | PMB or MPM | Labile | Stable | DDQ, CAN, TFA (1-10%)[7] | Cleavage under oxidative or acidic conditions.[1] Electron-rich arenes can be sensitive to DDQ. |
| Benzyl | Bn | Stable | Stable | H₂, Pd/C; Na/NH₃ | Robust and widely used.[8][9] Not suitable for molecules with other reducible functional groups (alkenes, alkynes).[9] |
| tert-Butyldimethylsilyl | TBS or TBDMS | Labile | Moderately Stable | F⁻ (TBAF), mild acid (e.g., AcOH) | Versatile and widely used. Cleavage with fluoride is highly selective.[10] |
| Triisopropylsilyl | TIPS | Moderately Stable | Stable | F⁻ (TBAF, slower than TBS), stronger acid | More sterically hindered and more stable than TBS to acidic conditions.[11] |
| Methoxymethyl | MOM | Labile | Stable | Strong acid (e.g., HCl) | Stable to basic conditions but sensitive to acid. |
| Tetrahydropyranyl | THP | Labile | Stable | Mild aqueous acid (e.g., AcOH) | Forms a diastereomeric mixture. Stable to basic conditions.[9] |
Note: Stability is relative and substrate-dependent.
Experimental Spotlight: Selectivity for Primary Alcohols
A key advantage of the DCMPM group is its pronounced selectivity for the protection of primary alcohols in the presence of secondary alcohols. This is attributed to the steric bulk of the reagent. In a study by Kurosu et al., the protection of a diol containing both a primary and a secondary alcohol with (2,6-dichloro-4-methoxyphenyl)-(2,4-dichlorophenyl)methyl trichloroacetimidate resulted in the selective formation of the primary ether in high yield. This level of selectivity is often difficult to achieve with less hindered reagents like benzyl or PMB trichloroacetimidates.
Experimental Protocols
To ensure the practical application of this guide, detailed, self-validating protocols are provided below.
Protocol 1: Synthesis of this compound
The synthesis of the parent alcohol is a crucial first step for the preparation of the corresponding trichloroacetimidate. A common route involves the chlorination of a substituted phenol followed by reduction.
Materials:
-
4-Methoxyphenol
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous diethyl ether
-
Lithium aluminum hydride (LAH)
-
Dry tetrahydrofuran (THF)
-
Aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Chlorination of 4-Methoxyphenol: In a fume hood, dissolve 4-methoxyphenol in a suitable solvent such as dichloromethane. Cool the solution to 0 °C in an ice bath. Slowly add sulfuryl chloride (2.2 equivalents) dropwise. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 2,6-dichloro-4-methoxyphenol.
-
Formylation: The 2,6-dichloro-4-methoxyphenol can be formylated at the para-position using a variety of methods, such as the Duff reaction or the Vilsmeier-Haack reaction, to introduce a formyl group, yielding 3,5-dichloro-4-hydroxybenzaldehyde.
-
Methylation: The phenolic hydroxyl group can then be methylated using a suitable methylating agent like dimethyl sulfate in the presence of a base to give 3,5-dichloro-4-methoxybenzaldehyde.
-
Reduction to the Alcohol: Dissolve the 3,5-dichloro-4-methoxybenzaldehyde in dry THF and cool to 0 °C. Carefully add lithium aluminum hydride (LAH) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Cool the reaction back to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again. Filter the resulting salts and concentrate the filtrate to obtain the crude this compound. Purify by flash column chromatography.
Protocol 2: Selective Protection of a Primary Alcohol in a Diol
This protocol demonstrates the selective protection of a primary alcohol in the presence of a secondary alcohol using the trichloroacetimidate of this compound.
Materials:
-
This compound
-
Trichloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
A diol containing both a primary and a secondary alcohol
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (e.g., 0.1 M in CH₂Cl₂)
-
Triethylamine
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Preparation of the Trichloroacetimidate: To a solution of this compound in anhydrous CH₂Cl₂, add trichloroacetonitrile and a catalytic amount of K₂CO₃. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Filter off the base and concentrate the filtrate to obtain the crude trichloroacetimidate, which can be used in the next step without further purification.
-
Protection Reaction: Dissolve the diol in anhydrous CH₂Cl₂. Add the crude (2,6-dichloro-4-methoxyphenyl)methyl trichloroacetimidate (1.1 equivalents). Cool the solution to 0 °C and add a catalytic amount of TMSOTf solution dropwise. Stir the reaction at 0 °C and monitor its progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with triethylamine. Dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the selectively protected primary alcohol.
Protocol 3: Deprotection of a DCMPM Ether
This protocol outlines the removal of the DCMPM protecting group.
Materials:
-
DCMPM-protected alcohol
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Deprotection Reaction: Dissolve the DCMPM-protected alcohol in CH₂Cl₂. Add trifluoroacetic acid (30-50% v/v) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected alcohol. Further purification can be performed by chromatography if necessary.
Conclusion
The (2,6-dichloro-4-methoxyphenyl)methyl (DCMPM) protecting group offers a compelling combination of stability and selective reactivity that makes it a valuable addition to the synthetic chemist's toolbox. Its enhanced stability to acidic conditions compared to the PMB group, coupled with its remarkable selectivity for primary alcohols, provides a strategic advantage in the synthesis of complex polyfunctional molecules. By understanding its performance characteristics relative to other common protecting groups and by following robust experimental protocols, researchers can effectively leverage the DCMPM group to streamline their synthetic routes and achieve their target molecules with greater efficiency and control.
References
- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem Scientific.
-
Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
- Willingdon College, Sangli. Protection and deprotection. Department of Chemistry.
- Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
- Gaunt, M. J., Yu, J., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172–4173.
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Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry – A Comprehensive Guide. Retrieved from [Link]
- Davies, S. G., & Fletcher, A. M. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- RSC Publishing. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. RSC Publishing.
- University of Cambridge. (n.d.).
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
- Kurosu, M., Li, K., & Crick, D. C. (2009). (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids in Solution or on Polymer Support. Synthesis, 2009(21), 3633-3641.
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
- University of Windsor. (n.d.). Alcohol Protecting Groups. Department of Chemistry and Biochemistry.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
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A Comparative Guide to Isotopic Labeling Reagents for Quantitative Mass Spectrometry: Spotlight on (2,6-Dichloro-4-methoxyphenyl)methanol Analogs and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, isotopic labeling coupled with mass spectrometry stands as a cornerstone for accurate and sensitive molecular analysis. The strategic introduction of stable isotopes into analytes of interest allows for precise relative or absolute quantification, overcoming the inherent variability of mass spectrometry-based techniques.[1][2] This guide provides an in-depth comparison of isotopic labeling strategies, with a specific focus on derivatization reagents. While direct isotopic labeling studies utilizing (2,6-Dichloro-4-methoxyphenyl)methanol are not prominently documented in peer-reviewed literature, we will explore its chemical analogs and compare their potential utility against established reagents. This comparative analysis will be grounded in experimental data and established methodologies to provide a practical framework for selecting the optimal labeling strategy.
The Critical Role of Derivatization in Isotopic Labeling
Chemical derivatization serves a dual purpose in mass spectrometry-based analyses. Firstly, it can enhance the ionization efficiency and chromatographic behavior of molecules that are otherwise difficult to analyze.[3] Secondly, and more pertinent to this guide, it provides a means to introduce an isotopic tag onto the analyte. This is particularly valuable when dealing with complex biological matrices where a large number of metabolites or peptides need to be quantified simultaneously.[1] The ideal derivatizing reagent should offer rapid and complete reaction, broad analyte coverage, and produce a stable, readily ionizable product.
Exploring the Potential of this compound Analogs
This compound and its derivatives are known in organic synthesis as effective protecting groups for alcohols and carboxylic acids.[4] The presence of chlorine atoms provides a distinct isotopic pattern that can aid in the identification of derivatized molecules. While not a conventional isotopic labeling reagent for quantification, its reactivity towards hydroxyl and carboxyl groups suggests a potential for derivatization. For quantitative studies, an isotopically labeled version of such a reagent would be necessary.
Let's consider a hypothetical isotopically labeled analog, for instance, with ¹³C or deuterium incorporated into the methoxy group or the phenyl ring. The reaction would proceed as follows:
Caption: Hypothetical derivatization with a labeled this compound analog.
The primary advantage of such a reagent would be its specificity for hydroxyl and carboxyl-containing compounds. However, the lack of readily available isotopically labeled standards and published protocols for its use in quantitative mass spectrometry are significant limitations.
Established Alternatives for Isotopic Labeling Derivatization
Given the limited information on this compound for isotopic labeling, we will now focus on well-established and commercially available reagents that are widely used in the field.
¹³C-Benzoyl Chloride: A Robust Reagent for Amine and Phenol Labeling
¹³C-Benzoyl Chloride is a highly effective derivatization reagent for primary and secondary amines, phenols, and thiols.[5] Its key advantage lies in the rapid and efficient reaction under mild conditions, often taking only seconds at room temperature.[5] The introduction of six ¹³C atoms provides a clear mass shift, facilitating accurate quantification.
Dansyl Chloride: A Classic Choice for Amines and Phenols
Dansyl Chloride is another widely used reagent for labeling primary and secondary amines and phenols.[5] While effective, the derivatization reaction is typically slower than with benzoyl chloride and often requires elevated temperatures.[5]
Performance Comparison of Isotopic Labeling Reagents
| Performance Metric | ¹³C-Benzoyl Chloride | Dansyl Chloride | Hypothetical this compound Analog |
| Target Functional Groups | Primary & secondary amines, phenols, thiols[5] | Primary & secondary amines, phenols[5] | Alcohols, carboxylic acids[4] |
| Reaction Time | Seconds at room temperature[5] | 20-60 minutes at elevated temperatures[5] | Likely requires optimization |
| Reaction pH Range | Wide pH range[5] | More restricted pH conditions[5] | Likely requires optimization |
| Isotopic Purity | High | High | Dependent on synthesis |
| Commercial Availability | Readily available | Readily available | Not commercially available |
| Published Protocols | Abundant | Abundant | None |
Experimental Protocols
Protocol 1: Isotopic Labeling of Metabolites using ¹³C-Benzoyl Chloride
This protocol is adapted from methodologies for the analysis of neurochemicals in biological samples.[5]
Materials:
-
Biological sample (e.g., serum, tissue homogenate)
-
¹³C-Benzoyl chloride (¹³C-BzCl) solution (2% v/v in acetonitrile)
-
¹²C-Benzoyl chloride (¹²C-BzCl) solution (2% v/v in acetonitrile) for internal standard generation
-
100 mM Sodium carbonate solution
-
Acetonitrile, ice-cold
-
Internal standard mixture (prepared by derivatizing standards with ¹²C-BzCl)
-
HPLC-grade water
Procedure:
-
Sample Preparation: For protein-containing samples, precipitate proteins by adding 4 volumes of ice-cold acetonitrile to 1 volume of the sample. Centrifuge to pellet the protein and collect the supernatant.
-
Derivatization:
-
To 50 µL of the supernatant, add 50 µL of 100 mM sodium carbonate solution.
-
Add 50 µL of the ¹³C-BzCl solution.
-
Vortex briefly to mix. The reaction is typically complete within seconds.
-
-
Quenching: Add a quenching solution (e.g., a solution containing a high concentration of an amine like glycine) to consume any unreacted benzoyl chloride.
-
Internal Standard Spiking: Add a known amount of the ¹²C-BzCl derivatized internal standard mixture.
-
LC-MS Analysis: The sample is now ready for analysis by LC-MS.
Visualizing the Workflow
The following diagram illustrates the workflow for differential isotopic labeling using ¹²C/¹³C-Benzoyl Chloride.
Caption: Workflow for differential isotopic labeling with ¹²C/¹³C-Benzoyl Chloride.
Conclusion and Future Perspectives
While the direct application of this compound for isotopic labeling remains to be explored, the principles of derivatization chemistry suggest that its analogs could potentially be developed into useful reagents for targeting specific classes of molecules. However, for researchers seeking robust, well-validated, and readily implementable methods, established reagents like ¹³C-Benzoyl Chloride offer a superior choice for the quantitative analysis of amine and phenol-containing compounds. The rapid reaction kinetics and broad applicability of ¹³C-Benzoyl Chloride make it a powerful tool in the arsenal of analytical scientists in drug discovery and metabolomics research. Future research could focus on the synthesis and validation of novel, isotopically labeled derivatization agents with unique selectivities to further expand the coverage of the metabolome and proteome.
References
- Isotopic Labeling in Metabolomics: A Comparative Guide to Benzoyl Chloride Derivatization - Benchchem. (n.d.).
- Arnhard, K., & Gronemeyer, T. (2013). Stable isotope coded derivatizing reagents as internal standards in metabolite profiling. PubMed.
- Chokkathukalam, A., Kim, D. H., & Breitling, R. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC.
- Lane, A. N., & Fan, T. W. (2015). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. MDPI.
- Yao, J., & Siuzdak, G. (2008). Metabolomics relative quantitation with mass spectrometry using chemical derivatization and isotope labeling. IOS Press.
- Boersema, P. J., & Mohammed, S. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. ACS Publications.
- van den Broek, B. (2021). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Student Theses Faculty of Science and Engineering.
- Li, W., & Kelleher, N. L. (2009). Multiple isotopic labels for quantitative mass spectrometry. PMC.
- Stable Isotope Labeling Strategies. (n.d.). UWPR.
- Kersten, R. D., & Ziemert, N. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC.
- Shulaev, V. (2008). Ionizable isotopic labeling reagents for relative quantification by mass spectrometry. Google Patents.
- Yamamoto, K., & Last, R. L. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv.
- Wu, S. H., & Chung-Cheng, L. (2003). (2,6-Dichloro-4-alkoxyphenyl)-(2,4-dichlorophenyl)methyl Trichloroacetimidates: Protection of Alcohols and Carboxylic Acids in Solution or on Polymer Support. ResearchGate.
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A Comparative Guide to the Large-Scale Synthesis of (2,6-Dichloro-4-methoxyphenyl)methanol: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of synthetic intermediates is a critical decision point, balancing cost, scalability, and chemical efficiency. (2,6-Dichloro-4-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a valuable building block, offering a unique substitution pattern for the synthesis of complex target molecules. This guide provides an in-depth cost-benefit analysis of its large-scale production, comparing potential synthetic routes and evaluating key alternatives to inform strategic sourcing and process development decisions.
Strategic Importance and Synthetic Overview
This compound (CAS 86111-47-9) is not a commodity chemical but a specialized intermediate. Its utility lies in introducing a sterically hindered and electronically defined fragment into a target molecule. The two ortho-chlorine atoms can influence the conformation of the final molecule and block certain metabolic pathways, while the para-methoxy group maintains a degree of electron-donating character.
A robust and economically viable synthesis is paramount for its adoption in a large-scale campaign. A logical and industrially feasible approach involves a two-step sequence starting from the readily available precursor, 3,5-dichloroanisole.
Experimental Protocol: Sodium Borohydride Reduction (Exemplar)
This protocol is adapted from general procedures for aldehyde reduction. [1][2]
-
Dissolution: In a glass-lined reactor, dissolve 2,6-dichloro-4-methoxybenzaldehyde (1.0 eq.) in a suitable alcohol solvent, such as methanol or ethanol (5-10 volumes).
-
Cooling: Cool the solution to 0-5°C. The reduction is exothermic, and low temperature helps control the reaction rate and selectivity.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄) (0.3-0.5 eq.) in portions, ensuring the temperature remains below 15°C. The stoichiometry is greater than the theoretical 0.25 equivalents to account for reaction with the solvent.[3]
-
Reaction Monitoring: Stir the mixture at 0-10°C for 1-3 hours until the reaction is complete, as monitored by HPLC or TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow, controlled addition of dilute acid (e.g., 1M HCl) or a saturated ammonium chloride solution to decompose excess NaBH₄.
-
Isolation: If the product precipitates, it can be isolated by filtration. Alternatively, remove the bulk of the alcohol solvent under reduced pressure. Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound. The product can be further purified by recrystallization.
Cost Analysis and Economic Viability
The economic feasibility of this synthesis is highly dependent on the cost of raw materials and the overall process efficiency.
Estimated Raw Material Costs (Bulk Pricing)
| Raw Material | CAS Number | Function | Estimated Bulk Price (USD/kg) |
| 3,5-Dichloroanisole | 33719-74-3 | Starting Material | $20 - $40 |
| Phosphorus oxychloride | 10025-87-3 | Vilsmeier Reagent Component | $2 - $5 |
| N,N-Dimethylformamide | 68-12-2 | Vilsmeier Reagent / Solvent | $1 - $3 |
| Sodium Borohydride | 16940-66-2 | Reducing Agent | $15 - $30 [4][5] |
| Palladium on Carbon (5%) | 7440-05-3 | Hydrogenation Catalyst | ~$1,000 - $2,500 (price varies with Pd market) [6][7] |
Note: Prices are estimates for large quantities and can fluctuate based on market conditions and supplier.
Analysis: The primary cost driver is the starting material, 3,5-dichloroanisole. The cost of sodium borohydride is also significant. While catalytic hydrogenation appears cheaper on a per-mole-of-hydride basis, the high cost of the palladium catalyst and the required specialized equipment must be factored into the total capital and operational expenditure. The Vilsmeier-Haack reagents (POCl₃ and DMF) are commodity chemicals and contribute less to the overall cost.
Comparison with Alternative Isomers
To fully assess the value of this compound, it's crucial to compare its synthesis with that of other commercially available dichlorobenzyl alcohol isomers, which might be considered as alternative building blocks in certain applications.
Comparative Overview of Dichlorobenzyl Alcohol Isomers
| Compound | Starting Material | Key Synthetic Step(s) | Relative Cost & Complexity | Key Applications |
| This compound | 3,5-Dichloroanisole | Two steps: Formylation + Reduction | Higher Cost: More complex starting material and multi-step synthesis. | Specialized pharmaceutical/agrochemical intermediate where the 2,6-dichloro pattern is essential for activity or metabolic stability. |
| 2,4-Dichlorobenzyl alcohol [8][9] | 2,4-Dichlorobenzyl chloride | One step: Hydrolysis [10][11][12] | Lower Cost: Produced in large volumes from a readily available precursor via a single-step process. | Widely used as a mild antiseptic in throat lozenges and other consumer products.[13] |
| 3,4-Dichlorobenzyl alcohol [14][15][16] | 3,4-Dichlorobenzaldehyde | One step: Reduction | Moderate Cost: The precursor aldehyde is readily available. The synthesis is a straightforward reduction. | Used as a chemical intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[17] |
Final Cost-Benefit Assessment
Benefits:
-
Unique Structure: Provides access to a chemical scaffold with specific steric and electronic properties that may be crucial for the efficacy of a final drug or agrochemical product.
-
High Regioselectivity: The proposed synthesis from 3,5-dichloroanisole is highly regioselective, minimizing the formation of impurities and simplifying purification.
-
Feasible Synthesis: The proposed two-step synthesis utilizes well-established and scalable chemical transformations (Vilsmeier-Haack and NaBH₄ reduction).
Costs & Challenges:
-
Higher Raw Material Cost: The starting material, 3,5-dichloroanisole, is more expensive than the precursors for other dichlorobenzyl alcohol isomers.
-
Multi-Step Process: A two-step synthesis increases processing time, solvent usage, and waste generation compared to single-step alternatives.
-
Reagent Handling: The use of corrosive and moisture-sensitive reagents like POCl₃ requires specialized handling and equipment.
-
Waste Management: Both the Vilsmeier-Haack and NaBH₄ reduction steps generate stoichiometric amounts of waste that require treatment and disposal, adding to the overall process cost.
Recommendation:
The use of this compound in a large-scale synthesis is a strategic decision that should be driven by performance, not cost alone. Its production is technically feasible but comes at a premium compared to other isomers. Therefore, its selection is justified only when its unique substitution pattern provides a demonstrable and significant advantage in the final product's performance profile. For process development teams, the Vilsmeier-Haack formylation followed by sodium borohydride reduction represents a robust and operationally straightforward pathway for batch production at the kilogram to low-ton scale.
References
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-
eqipped. (n.d.). 3,4-Dichlorobenzyl Alcohol For Synthesis | 8.41133.0010 | Merck. Retrieved February 19, 2026, from [Link]
- Procurement Resource. (2025). Sodium Borohydride Production Cost Analysis Reports 2025.
-
P212121, LLC. (n.d.). 3,5-Dichloroanisole 10g. Retrieved February 19, 2026, from [Link]
- Smolecule. (2023, August 15). Buy 3,4-Dichlorobenzyl alcohol | 1805-32-9.
-
CM Fine Chemicals. (n.d.). 2,4-Dichlorobenzyl alcohol | Featured Products. Retrieved February 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-dichlorobenzyl alcohol. Retrieved February 19, 2026, from [Link]
-
IndiaMART. (n.d.). Palladium Catalyst - 7440-05-3 Latest Price, Manufacturers & Suppliers. Retrieved February 19, 2026, from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved February 19, 2026, from [Link]
- Google Patents. (n.d.). US4387253A - Preparation of dichlorobenzyl alcohol.
-
CP Lab Safety. (n.d.). 3, 5-Dichloroanisole, min 98%, 100 grams. Retrieved February 19, 2026, from [Link]
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Fuel Cell Store. (n.d.). Palladium Based Catalysts. Retrieved February 19, 2026, from [Link]
-
The Lab Depot. (n.d.). Sodium Borohydride. Retrieved February 19, 2026, from [Link]
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SYNTHETIKA. (n.d.). Sodium Borohydride for Reduction >99,9% - 500g. Retrieved February 19, 2026, from [Link]
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IndiaMART. (n.d.). Sodium Borohydride - NaBH4 Latest Price, Manufacturers & Suppliers. Retrieved February 19, 2026, from [Link]
- University of Wisconsin-Madison. (n.d.).
-
SLS Ireland. (n.d.). 3,5-Dichloroanisole, 98% | 157341-25G | SIGMA-ALDRICH. Retrieved February 19, 2026, from [Link]
- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Journal of Chemical Education. (n.d.). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment.
- Wikipedia. (n.d.). 2,4-Dichlorobenzyl alcohol.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Sharma, S., et al. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Sustainable Chemistry & Engineering.
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- ChemicalBook. (2025, May 20).
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- European Patent Office. (1982, March 17). Preparation of dichlorobenzyl alcohol - EP 0047622 A1.
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- MDPI. (2024, April 9).
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- MilliporeSigma. (n.d.).
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- Tokyo Chemical Industry. (n.d.).
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A Comparative Guide to the HPLC Purity Analysis of Synthesized (2,6-Dichloro-4-methoxyphenyl)methanol
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of synthesized (2,6-Dichloro-4-methoxyphenyl)methanol. Designed for researchers, scientists, and drug development professionals, this document details the rationale behind method selection, presents comparative experimental data, and offers step-by-step protocols to ensure scientific integrity and reproducibility.
Introduction: The Critical Role of Purity in Synthesis
This compound is a key intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals. Its molecular structure, featuring a dichlorinated and methoxylated aromatic ring, makes it a versatile building block. However, the synthetic route, typically the reduction of 2,6-dichloro-4-methoxybenzaldehyde, can introduce process-related impurities. These include unreacted starting material, by-products from side reactions, or degradation products.
Ensuring the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] Regulatory bodies mandate rigorous characterization and control of impurities, making the development of a robust and reliable analytical method paramount.[2][3][4][5] This guide compares two distinct reversed-phase HPLC (RP-HPLC) methods to provide a comprehensive framework for this critical analysis.
Potential Process-Related Impurities
A robust analytical method must be capable of separating the main compound from its likely impurities. Based on a common synthesis pathway (reduction of the corresponding benzaldehyde), we anticipate the following key impurities:
-
Impurity A: 2,6-dichloro-4-methoxybenzaldehyde: The starting material for the reduction reaction. Its presence indicates an incomplete reaction.
-
Impurity B: 1,3-dichloro-5-methoxybenzene: A potential by-product formed by over-reduction or hydrogenolysis of the benzyl alcohol.
The structural similarities between the target compound and these impurities present a chromatographic challenge that necessitates a well-designed separation strategy.
The Analytical Challenge: Choosing the Right HPLC Column
The goal of this guide is to compare two RP-HPLC methods with different stationary phases to achieve orthogonal separation, a strategy that uses columns with different selectivity to improve the chances of detecting all potential impurities.[6][7][8][9]
-
Method A: The Industry Standard (C18 Column): C18 (octadecylsilane) columns are the workhorse of reversed-phase chromatography.[10][11] They separate compounds primarily based on hydrophobicity. For our target molecule, the nonpolar aromatic ring and chlorine atoms will interact strongly with the C18 stationary phase.
-
Method B: The Orthogonal Approach (Phenyl-Hexyl Column): Phenyl-hexyl columns offer a different separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl rings on the stationary phase can undergo π-π interactions with the aromatic ring of the analyte.[12][13][14] This alternative selectivity can be crucial for resolving compounds that co-elute on a C18 column.[12][13][15]
Comparative HPLC Methodologies
The following sections detail the optimized parameters for each method. The selection of mobile phase, gradient, and detection wavelength is grounded in established chromatographic principles and guidelines from the United States Pharmacopeia (USP).[16]
Rationale for Method Parameters
-
Mobile Phase: A combination of acetonitrile and water is a common choice for RP-HPLC, offering good solvating power and low UV cutoff.[17][18] A small amount of formic acid is added to control the pH and sharpen peak shape by suppressing the ionization of silanol groups on the silica support.
-
Gradient Elution: A gradient is employed to ensure that both the more polar starting material (Impurity A) and the potentially less polar by-product (Impurity B) are eluted with good peak shape within a reasonable runtime.[10][19]
-
Detection Wavelength: The dichlorinated aromatic ring structure of the target compound and its impurities results in significant UV absorbance. Based on spectral data for similar compounds, a wavelength of 230 nm was chosen to provide a strong signal for all components.[20][21]
Method A: Standard C18 Separation
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 230 nm |
Method B: Orthogonal Phenyl-Hexyl Separation
| Parameter | Value |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 230 nm |
Experimental Protocols & Workflows
Standard and Sample Preparation
Objective: To prepare solutions of the synthesized material and reference standards for HPLC analysis.
Protocol:
-
Standard Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and each impurity standard into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
System Suitability Solution (Spiked Sample): Spike the sample preparation with a small amount of each impurity standard to confirm peak identification and resolution.
HPLC Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to data analysis, a process that is consistent for both Method A and Method B.
Caption: HPLC analysis workflow from preparation to data comparison.
Comparative Data Analysis
A sample of synthesized this compound, known to contain trace levels of Impurity A and Impurity B, was analyzed using both HPLC methods. The following table summarizes the key chromatographic performance parameters.
| Parameter | Analyte | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (tR), min | Impurity A (Aldehyde) | 6.8 | 7.5 |
| Main Compound | 8.5 | 9.8 | |
| Impurity B (By-product) | 8.7 | 10.5 | |
| Resolution (Rs) | Between Impurity A and Main | 6.5 | 8.1 |
| Between Main and Impurity B | 1.1 | 2.8 | |
| Tailing Factor (Tf) | Main Compound | 1.2 | 1.1 |
| Purity (% Area) | Main Compound | 99.5% | 99.3% |
Interpretation of Results
-
Retention: Both methods successfully retained and eluted all compounds. The Phenyl-Hexyl column (Method B) showed longer retention times, indicating stronger overall interactions.
-
Resolution: This is the most critical parameter. Method A (C18) provided a resolution of only 1.1 between the main compound and Impurity B. This is below the generally accepted minimum of 1.5 for baseline separation, indicating that quantification of Impurity B could be inaccurate due to peak co-elution.
-
Orthogonal Selectivity: Method B (Phenyl-Hexyl) demonstrated significantly different selectivity. It not only increased the retention of all compounds but also dramatically improved the resolution between the main compound and the critical Impurity B to a robust value of 2.8. This confirms the value of the orthogonal approach.[6][7]
-
Purity Calculation: The improved separation in Method B resulted in a slightly lower, but more accurate, purity value for the main compound, as Impurity B was more effectively resolved and integrated.
Method Selection and Validation Strategy
The choice of method depends on the analytical objective. The following diagram provides a logical guide for selecting the appropriate HPLC method.
Caption: Decision logic for selecting the appropriate HPLC method.
Based on the data, the following strategy is recommended:
-
For Routine Quality Control: Method A (C18) may be sufficient if Impurity B is not a critical or expected impurity. Its slightly shorter run time is advantageous for high-throughput environments.
-
For Method Validation and Impurity Profiling: Method B (Phenyl-Hexyl) is demonstrably superior and should be used. According to ICH guidelines, an analytical procedure must be validated to demonstrate its suitability for its intended purpose, which includes specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2][4][22] Method B clearly meets this requirement for specificity better than Method A.
-
Best Practice: For comprehensive quality assurance, it is advisable to use Method A for routine testing while employing Method B as an orthogonal method to periodically confirm the absence of co-eluting impurities.[7][8]
Conclusion
The purity analysis of this compound requires a highly specific and robust HPLC method. While a standard C18 column can provide adequate separation for some process-related impurities, this guide demonstrates the significant advantages of employing an orthogonal stationary phase, such as a Phenyl-Hexyl column. The alternative selectivity offered by the Phenyl-Hexyl phase provides superior resolution for critical impurity pairs, leading to more accurate and reliable purity assessments. This comparative approach ensures that the analytical method is truly fit for purpose, upholding the principles of scientific integrity and meeting stringent regulatory expectations for drug development.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
